molecular formula C19H20N4O B1678939 Niraparib (R-enantiomer) CAS No. 1038915-58-0

Niraparib (R-enantiomer)

Numéro de catalogue: B1678939
Numéro CAS: 1038915-58-0
Poids moléculaire: 320.4 g/mol
Clé InChI: PCHKPVIQAHNQLW-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-{4-[(3R)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has R-configuration. It is a potent PARP1 inhibitor with IC50 of 2.4 nM. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor and an antineoplastic agent.

Propriétés

IUPAC Name

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201233
Record name 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID801201233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038915-58-0
Record name 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038915-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Niraparib's R-enantiomer

This guide provides a detailed examination of the mechanism of action for the R-enantiomer of niraparib (B1663559), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is intended for researchers, scientists, and professionals in the field of drug development. The document outlines its primary enzymatic inhibition, the concept of synthetic lethality, off-target effects, and relevant experimental methodologies.

Niraparib and its enantiomers are highly selective inhibitors of the nuclear proteins PARP-1 and PARP-2.[1] These enzymes are critical components of the cellular DNA damage response, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3][4]

The primary mechanism of action involves two key processes:

  • Inhibition of PARP Enzymatic Activity : The R-enantiomer, like its S-counterpart, binds to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This enzymatic inhibition stalls the recruitment of other DNA repair proteins to the site of damage.[4][5]

  • PARP Trapping : The inhibitor forms a complex with the PARP enzyme on the DNA.[2][5] This "trapping" prevents the enzyme from dissociating from the DNA, leading to the formation of cytotoxic PARP-DNA complexes that can obstruct DNA replication.[2][5]

When DNA replication forks encounter these trapped complexes or unrepaired SSBs, they can collapse, leading to the formation of more severe double-strand breaks (DSBs).[2] In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway.[2][6] However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, this repair mechanism is deficient.[2][3] The inhibition of PARP in these HR-deficient cells leads to an accumulation of DSBs that cannot be repaired, resulting in genomic instability and ultimately, cell death.[2][7] This phenomenon, where the inhibition of one pathway (BER via PARP) is lethal only in the context of a defect in a second pathway (HR), is known as synthetic lethality .[2][8]

Synthetic_Lethality_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PARPi_R Niraparib R-enantiomer PARPi_R->PARP inhibits & traps BER Base Excision Repair (BER) PARP->BER initiates DSB Double-Strand Break (DSB) PARP->DSB leads to (if inhibited) BER->DNA_SSB SSB Repair HR Homologous Recombination (HR) DSB->HR activates HR->DSB DSB Repair Cell_Survival Cell Survival HR->Cell_Survival DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Enzyme DNA_SSB_C->PARP_C recruits PARPi_R_C Niraparib R-enantiomer PARPi_R_C->PARP_C inhibits & traps BER_C Base Excision Repair (BER) PARP_C->BER_C initiates DSB_C Double-Strand Break (DSB) PARP_C->DSB_C leads to (if inhibited) HR_C Defective Homologous Recombination DSB_C->HR_C attempts activation Cell_Death Apoptosis (Cell Death) DSB_C->Cell_Death accumulation leads to HR_C->DSB_C Repair Fails

Caption: The core mechanism of synthetic lethality induced by Niraparib's R-enantiomer.

Enantiomer-Specific Activity and Selection

Niraparib is a racemic mixture, but the S-enantiomer was ultimately selected for clinical development.[6] While both the R-enantiomer (compound 22) and the S-enantiomer (niraparib, compound 8) demonstrated excellent inhibition of PARP-1, the S-enantiomer was found to be significantly more potent in cell-based assays.[6][9] The R-enantiomer showed somewhat lower in vitro metabolic clearance in rat liver microsomes.[6][9] However, given the superior potency of the S-enantiomer and a similar metabolic turnover rate in human liver microsomes, the S-enantiomer was prioritized for further development.[6][9]

Quantitative Data: R- vs. S-Enantiomer

The following table summarizes the key quantitative metrics comparing the in vitro activity of the R- and S-enantiomers of niraparib.

ParameterR-enantiomer (Compound 22)S-enantiomer (Niraparib)Reference(s)
PARP-1 Inhibition (IC₅₀) Excellent Inhibition (value not specified)3.8 nM[6][7]
PARP-2 Inhibition (IC₅₀) Not Specified2.1 nM (or 0.6 nM)[1][7]
Cellular PARylation (EC₅₀) 30 nM4.0 nM[6][9]
HeLa BRCA1-deficient Cell Cytotoxicity (CC₅₀) 470 nM34 nM[6][9]
Human Liver Microsome Clearance (Clint) 4 µL/min/mgP3 µL/min/mgP[6][9]

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration.

Off-Target Mechanisms of Action

Recent research indicates that niraparib's efficacy, particularly in patients without HR deficiencies, may be attributed to off-target effects beyond PARP inhibition.

Kinase Inhibition

Screening studies have revealed that niraparib interacts with multiple protein kinases.[10] It was found to bind to 23 different protein kinases and strongly inhibit the catalytic activity of DYRK1A and DYRK1B.[10] In live-cell assays, niraparib demonstrated 50% inhibition of DYRK1A in the 200-230 nM range.[10] These off-target effects on kinases, which occur at clinically relevant concentrations, may contribute to both its therapeutic action and its side-effect profile.[10]

Inhibition of the SRC/STAT3 Signaling Pathway

Niraparib has been shown to induce apoptosis in cancer cells regardless of their BRCA mutation status by inhibiting the oncogenic SRC/STAT3 signaling pathway.[8][11] Unlike other PARP inhibitors that may activate STAT3, niraparib downregulates the kinase activity of SRC, which in turn inhibits the phosphorylation and activation of STAT3 (p-STAT3).[11] This inhibition leads to changes in the expression of downstream genes that regulate apoptosis, including a significant reduction in the anti-apoptotic gene BCL-XL and an upregulation of the pro-apoptotic genes CASP3, CASP8, and CASP9.[11] This provides a distinct, PARP-independent mechanism for its antitumor effects.[8][11]

STAT3_Inhibition_Pathway cluster_BCL cluster_CASP Niraparib Niraparib SRC SRC Tyrosine Kinase Niraparib->SRC inhibits STAT3 STAT3 SRC->STAT3 activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 phosphorylation Nucleus Nucleus pSTAT3->Nucleus translocates to BCL_XL BCL-XL Gene (Anti-Apoptotic) pSTAT3->BCL_XL CASP CASP3, CASP8, CASP9 Genes (Pro-Apoptotic) pSTAT3->CASP Apoptosis Apoptosis BCL_XL->Apoptosis CASP->Apoptosis

Caption: Off-target inhibition of the SRC/STAT3 pathway by Niraparib leading to apoptosis.

Key Experimental Protocols

The following section outlines the methodologies used in the characterization of niraparib and its R-enantiomer.

PARP Enzymatic Activity Inhibition Assay
  • Objective : To determine the direct inhibitory effect of the compound on the catalytic activity of purified PARP enzymes.

  • Methodology : This is typically a biochemical assay using recombinant PARP-1 or PARP-2. The enzyme is incubated with the inhibitor at various concentrations in the presence of its substrates, NAD⁺ and nicked DNA. The enzymatic activity is measured by quantifying the amount of PAR produced, often using an ELISA-based method with an anti-PAR antibody or by detecting the consumption of NAD⁺. The IC₅₀ value is then calculated from the dose-response curve.[6]

Cellular PARylation Inhibition Assay
  • Objective : To measure the inhibition of PARP activity within whole cells.

  • Methodology : Cultured cells (e.g., HeLa cells) are pre-treated with different concentrations of the inhibitor.[6] DNA damage is then induced, typically with an agent like hydrogen peroxide, to stimulate PARP activity.[6] Cells are lysed, and the level of intracellular PARylation is quantified, usually by Western blot or an ELISA-like assay using an anti-PAR antibody. The EC₅₀ is determined as the concentration of the inhibitor that reduces PARylation by 50%.[6][9]

Cell Viability and Cytotoxicity Assays
  • Objective : To assess the effect of the compound on the proliferation and survival of cancer cell lines, particularly comparing HR-deficient and HR-proficient cells.

  • Methodology : Assays like the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay are used.[12][13] Cells are seeded in microplates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). The MTS reagent is added, which is converted by metabolically active cells into a colored formazan (B1609692) product. The absorbance is read with a spectrophotometer, and the results are used to calculate the CC₅₀ or IC₅₀ value, representing the concentration at which cell viability is reduced by 50%.[4]

Apoptosis Assay
  • Objective : To quantify the extent of programmed cell death (apoptosis) induced by the inhibitor.

  • Methodology : The Annexin V-FITC/Propidium Iodide (PI) assay is commonly used with flow cytometry.[12][13] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Experimental_Workflow_Apoptosis start Seed Cancer Cells (e.g., UWB1.289) treatment Treat with Niraparib, Brivanib, or Combination (24h incubation) start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analysis Analyze via Flow Cytometry stain->analysis end Quantify Apoptotic & Necroptotic Cell Populations analysis->end

Caption: A generalized workflow for an Annexin V/PI apoptosis assay.

References

Unveiling the Biological Profile of Niraparib's Mirror Image: A Technical Guide to the R-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib (B1663559), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, has emerged as a critical therapeutic agent in the management of cancers with deficiencies in DNA damage repair pathways. As the clinically approved formulation is the (S)-enantiomer, a comprehensive understanding of the biological activity of its chiral counterpart, the (R)-enantiomer, is imperative for a complete pharmacological profile. This technical guide provides an in-depth analysis of the biological activity of the Niraparib R-enantiomer, presenting comparative quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Biological Activity of Niraparib Enantiomers

The (S)-enantiomer of Niraparib is the active component in the clinically approved drug, Zejula®. However, preclinical studies have demonstrated that the (R)-enantiomer also possesses notable biological activity, particularly in the inhibition of PARP-1. While both enantiomers exhibit excellent inhibitory effects on PARP-1, the (S)-enantiomer is reported to be more potent in cell-based assays[1].

Enzymatic Inhibition
EnantiomerTargetIC50 (nM)
(R)-Niraparib PARP-12.4[2][3]
(S)-Niraparib PARP-13.8
PARP-22.1[4]
IC50: The half maximal inhibitory concentration.
Cell-Based Assay Performance

In cellular contexts, the (S)-enantiomer demonstrates superior potency in inhibiting PARP activity and suppressing the proliferation of cancer cells.

EnantiomerAssayCell LineEC50/CC50 (nM)
(R)-Niraparib Cellular PARylation (EC50)-30[1]
Cell Proliferation (CC50)BRCA1-deficient HeLa470[1]
(S)-Niraparib Cellular PARylation (EC50)-4.0[1]
Cell Proliferation (CC50)BRCA1-deficient HeLa34[1]
EC50: The half maximal effective concentration in a whole cell PARylation assay. CC50: The half maximal cytotoxic concentration.
Metabolic Stability

In vitro studies using rat and human liver microsomes have indicated differences in the metabolic clearance of the two enantiomers. The (R)-enantiomer was found to have a somewhat lower in vitro metabolic clearance in rat liver microsomes compared to the (S)-enantiomer. However, their turnover rates in human liver microsomes were similar[1].

EnantiomerSystemIntrinsic Clearance (μL/min/mgP)
(R)-Niraparib Rat Liver MicrosomesLower than (S)-enantiomer
Human Liver Microsomes4[1]
(S)-Niraparib Rat Liver MicrosomesHigher than (R)-enantiomer
Human Liver Microsomes3[1]

Signaling Pathways and Mechanism of Action

Niraparib and its R-enantiomer exert their primary biological effect through the inhibition of PARP enzymes, which are central to the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP->BER BER->DNA_Damage Repair DSB Double-Strand Break (DSB) Replication->DSB Stalled Replication Fork HR_Proficient Homologous Recombination (HR) Repair (Normal Cells) DSB->HR_Proficient HR_Deficient HR Repair Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficient Cell_Survival Cell Survival and Proliferation HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis Niraparib_R (R)-Niraparib Niraparib_R->PARP Inhibition

Caption: PARP Inhibition Pathway leading to synthetic lethality in HR-deficient cells.

Experimental Protocols

PARP1 and PARP2 Enzyme Inhibition Assay

This assay quantifies the in vitro potency of compounds in inhibiting the enzymatic activity of PARP-1 and PARP-2.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by the PARP enzyme. The amount of incorporated biotin (B1667282) is then detected using a streptavidin-conjugated reporter.

Workflow:

PARP_Enzyme_Assay_Workflow Workflow for PARP Enzymatic Inhibition Assay Start Start Plate_Coating Coat 96-well plate with histones Start->Plate_Coating Add_Components Add PARP enzyme, biotinylated NAD+, activated DNA, and test compound ((R)- or (S)-Niraparib) Plate_Coating->Add_Components Incubate Incubate to allow PARylation reaction Add_Components->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add_Detection Add Streptavidin-HRP Wash->Add_Detection Incubate2 Incubate Add_Detection->Incubate2 Add_Substrate Add HRP substrate Incubate2->Add_Substrate Read_Signal Read chemiluminescent signal Add_Substrate->Read_Signal End End Read_Signal->End

Caption: Workflow for a typical PARP enzymatic inhibition assay.

Detailed Methodology:

  • Plate Preparation: Coat a 9-well plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Reaction Mixture: Prepare a reaction mixture containing PARP-1 or PARP-2 enzyme (e.g., 50 ng/well), activated DNA (e.g., 1 µg/mL), and varying concentrations of the test compound ((R)- or (S)-Niraparib) in reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1% BSA).

  • Initiation: Initiate the reaction by adding biotinylated NAD+ to a final concentration of 1 µM.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate three times. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes. After another wash step, add a chemiluminescent HRP substrate and measure the signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

Cellular PARylation Assay

This cell-based assay measures the ability of a compound to inhibit PARP activity within intact cells.

Principle: DNA damage is induced in cells, leading to the activation of PARP and the synthesis of poly(ADP-ribose) (PAR) chains. The level of PARylation is then quantified, typically by an ELISA-based method.

Detailed Methodology:

  • Cell Culture: Seed cells (e.g., HeLa or other suitable cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Niraparib enantiomers for a predetermined time (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent such as hydrogen peroxide (H₂O₂) (e.g., 100 µM for 10 minutes)[1].

  • Cell Lysis: Lyse the cells to release the cellular contents.

  • PAR Detection: Quantify the amount of PAR in the cell lysates using a commercially available PAR ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in PAR levels compared to the vehicle-treated, DNA-damaged control.

Cell Proliferation (CC50) Assay

This assay determines the cytotoxic effect of the compounds on cancer cells.

Principle: The metabolic activity of viable cells is measured using a colorimetric or fluorometric reagent. A decrease in metabolic activity is indicative of reduced cell proliferation or cell death.

Workflow:

Cell_Proliferation_Assay_Workflow Workflow for Cell Proliferation (CC50) Assay Start Start Seed_Cells Seed cancer cells (e.g., BRCA1-deficient HeLa) in a 96-well plate Start->Seed_Cells Add_Compound Add varying concentrations of (R)- or (S)-Niraparib Seed_Cells->Add_Compound Incubate Incubate for a defined period (e.g., 72 hours) Add_Compound->Incubate Add_Reagent Add cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo) Incubate->Add_Reagent Incubate2 Incubate to allow for color/signal development Add_Reagent->Incubate2 Read_Signal Measure absorbance or luminescence Incubate2->Read_Signal End End Read_Signal->End

Caption: Workflow for a typical cell proliferation assay to determine CC50.

Detailed Methodology:

  • Cell Seeding: Plate a BRCA1-deficient HeLa cell line in 96-well plates at a density of approximately 5,000 cells per well and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of the Niraparib enantiomers to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Measurement: Add a cell viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or a luminescent ATP-based reagent (e.g., CellTiter-Glo®) to each well.

  • Signal Detection: After a short incubation period (1-4 hours for MTS, 10 minutes for CellTiter-Glo®), measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the CC50 value, the concentration at which cell viability is reduced by 50%.

Conclusion

The (R)-enantiomer of Niraparib is a potent inhibitor of PARP-1, albeit with lower cellular potency compared to its clinically utilized (S)-enantiomer. The comprehensive data and detailed protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug development. A thorough understanding of the structure-activity relationships of both enantiomers is crucial for the rational design of next-generation PARP inhibitors and for a complete understanding of the pharmacological profile of Niraparib. Further investigation into the in vivo efficacy and off-target effects of the (R)-enantiomer may provide additional insights into its potential therapeutic relevance.

References

The R-Enantiomer of Niraparib: A Comprehensive PARP Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the poly(ADP-ribose) polymerase (PARP) inhibition profile of the R-enantiomer of Niraparib. Niraparib, a potent PARP inhibitor utilized in cancer therapy, is a chiral molecule, with its S-enantiomer being the pharmacologically active component. Understanding the activity of the R-enantiomer is crucial for a comprehensive pharmacological assessment and for optimizing drug development processes. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Quantitative Inhibition Profile

The inhibitory activity of the Niraparib R-enantiomer against PARP enzymes has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data, comparing the R- and S-enantiomers where data is available.

Enantiomer Target Inhibition Metric (IC50) Reference
R-enantiomerPARP-12.4 nM[1]
Niraparib (S-enantiomer)PARP-12.8 nM[2]
Niraparib (S-enantiomer)PARP-20.6 nM[2]
Niraparib (racemate/S-enantiomer)PARP-22 to 4 nM (median)[3]

Table 1: Biochemical PARP Inhibition. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of PARP-1 by the R-enantiomer. Data for the S-enantiomer (active drug) against both PARP-1 and PARP-2 are provided for comparison.

Enantiomer Assay Metric (EC50/CC50) Cell Line Reference
R-enantiomerCellular PARylation30 nM (EC50)-[1][4]
S-enantiomer (Niraparib)Cellular PARylation4.0 nM (EC50)-[1][4]
R-enantiomerCell Viability470 nM (CC50)BRCA1-deficient HeLa[1][4]
S-enantiomer (Niraparib)Cell Viability34 nM (CC50)BRCA1-deficient HeLa[1][4]

Table 2: Cell-Based Assay Performance. The half-maximal effective concentration (EC50) for cellular PARylation and the half-maximal cytotoxic concentration (CC50) in a BRCA1-deficient cancer cell line highlight the superior potency of the S-enantiomer in a cellular context.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

PARP Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified PARP.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Activated DNA (e.g., nicked DNA)

  • β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)

  • PARP assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (Niraparib R-enantiomer) serially diluted in DMSO

  • Fluorescent NAD+ analog or a coupled-enzyme system that produces a fluorescent product upon NAD+ consumption

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the Niraparib R-enantiomer in PARP assay buffer.

  • In a 96-well plate, add the PARP enzyme, activated DNA, and the test compound dilutions.

  • Include controls for 100% enzyme activity (vehicle only) and 0% activity (no enzyme or potent inhibitor).

  • Pre-incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding β-NAD+ (and the fluorescent detection reagents).

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular PARylation Assay (ELISA-based)

This cell-based assay measures the inhibition of PARP activity within intact cells by quantifying the levels of poly(ADP-ribose) (PAR).

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2)

  • Test compound (Niraparib R-enantiomer)

  • Lysis buffer

  • ELISA-based PAR detection kit (containing capture antibody, detection antibody, substrate)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the Niraparib R-enantiomer for a specified duration (e.g., 1 hour).

  • Induce DNA damage by adding a DNA damaging agent (e.g., H2O2) for a short period (e.g., 15 minutes).

  • Wash the cells with PBS and lyse them using the provided lysis buffer.

  • Transfer the cell lysates to the ELISA plate pre-coated with a PAR-binding reagent or antibody.

  • Follow the manufacturer's instructions for the ELISA, which typically involves incubation with a detection antibody, a secondary HRP-conjugated antibody, and a chemiluminescent or colorimetric substrate.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition of PARylation for each compound concentration.

  • Determine the EC50 value from the dose-response curve.

Cell Viability (CC50) Assay

This assay determines the concentration of a compound that reduces the viability of a cell population by 50%.

Materials:

  • BRCA-mutant cancer cell line (e.g., BRCA1-deficient HeLa)

  • Cell culture medium and supplements

  • Test compound (Niraparib R-enantiomer)

  • Cell viability reagent (e.g., MTT, resazurin)

  • Solubilization solution (for MTT assay)

  • 96-well plate

  • Absorbance or fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Add serial dilutions of the Niraparib R-enantiomer to the wells. Include untreated and vehicle-only controls.

  • Incubate the cells for a prolonged period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions (e.g., 2-4 hours for MTT).

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the CC50 value by plotting the percent viability against the log of the compound concentration and fitting to a dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to PARP inhibition.

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes NAD NAD+ NAD->PAR Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Niraparib_R Niraparib R-enantiomer Niraparib_R->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA single-strand break repair and its inhibition.

Experimental_Workflow cluster_workflow In Vitro Enzyme Inhibition Assay Workflow A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor Dilutions) B 2. Assay Plate Setup (Addition of Enzyme and Inhibitor) A->B C 3. Pre-incubation (Allows Inhibitor Binding) B->C D 4. Reaction Initiation (Addition of Substrate) C->D E 5. Incubation (Enzymatic Reaction Proceeds) D->E F 6. Signal Detection (e.g., Fluorescence Measurement) E->F G 7. Data Analysis (Calculation of % Inhibition and IC50) F->G

Caption: A generalized experimental workflow for an in vitro enzyme inhibition assay.

References

In vitro studies of Niraparib R-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the in vitro characteristics of the R-enantiomer of Niraparib.

Introduction

Niraparib is a potent and orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1][2] As a chiral molecule, Niraparib exists as two enantiomers: the (S)-enantiomer and the (R)-enantiomer. The commercially available drug, Niraparib (also known as MK-4827), is the (S)-enantiomer.[3] Understanding the distinct properties of each enantiomer is crucial for a comprehensive pharmacological and toxicological profile. This guide focuses on the in vitro studies of the Niraparib R-enantiomer, providing detailed experimental protocols, quantitative data, and visualizations of its biological activity and associated pathways.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for Niraparib and its enantiomers is the inhibition of PARP enzymes, particularly PARP-1 and PARP-2.[1][4] These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.

In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1 or BRCA2 mutations), the accumulation of unrepaired DSBs leads to genomic instability and ultimately cell death. This concept, where a deficiency in two different pathways simultaneously leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality.

Quantitative In Vitro Data Summary

While the S-enantiomer (Niraparib) is the marketed form, studies have characterized the R-enantiomer, revealing potent enzymatic inhibition but differences in cellular activity. The following table summarizes key quantitative data from in vitro studies comparing the two enantiomers.

Parameter Niraparib R-enantiomer Niraparib S-enantiomer (MK-4827) Reference
PARP-1 Inhibition (IC₅₀) 2.4 nM3.8 nM[1][5][6][7]
PARP-2 Inhibition (IC₅₀) Not specified2.1 nM[1]
Cellular PARylation (EC₅₀) 30 nM4.0 nM[3][5][6]
Cellular Cytotoxicity (CC₅₀) in BRCA1-deficient HeLa cells 470 nM34 nM[3][5][6]
In Vitro Metabolic Turnover (Human Liver Microsomes, HLM Clᵢₙₜ) 4 µL/min/mg protein3 µL/min/mg protein[3][5]

Data Interpretation : The data indicates that while the R-enantiomer is an excellent enzymatic inhibitor of PARP-1, with an IC₅₀ value comparable to the S-enantiomer, it is significantly less potent in cell-based assays.[3][5][6] The nearly 8-fold higher EC₅₀ for cellular PARylation and the almost 14-fold higher CC₅₀ in BRCA1-deficient cells suggest that factors such as cell permeability or efflux may contribute to its reduced cellular activity compared to the S-enantiomer.[3] Their metabolic turnover rates in human liver microsomes, however, are similar.[3][5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the Niraparib R-enantiomer.

PARP-1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the catalytic activity of the PARP-1 enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the Niraparib R-enantiomer against PARP-1.

  • Principle: A GCLP-validated assay measures the formation of poly(ADP-ribose) (PAR) chains by recombinant PARP-1 enzyme in the presence of a DNA-damaging stimulus and the substrate NAD+. The amount of PAR produced is quantified immunologically.[8]

  • Methodology:

    • Reaction Setup: In a 96-well plate, add recombinant human PARP-1 enzyme, a nicked DNA oligonucleotide to activate the enzyme, and varying concentrations of the Niraparib R-enantiomer (typically in a serial dilution).

    • Initiation: Start the reaction by adding the enzyme substrate, ³H-labeled NAD+ or biotinylated NAD+.[3]

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the PARylation reaction.

    • Detection:

      • If using ³H-NAD+, stop the reaction and transfer the contents to a filter plate to capture the PAR chains. Measure radioactivity using a scintillation counter.[3]

      • If using biotinylated NAD+, stop the reaction and coat the plate with an anti-PAR antibody. Detect the incorporated biotin (B1667282) using a streptavidin-HRP conjugate and a colorimetric substrate. Read absorbance on a plate reader.[8]

    • Data Analysis: Plot the percentage of PARP inhibition against the log concentration of the R-enantiomer. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Cellular PARylation Assay (Whole Cell)

This assay measures the inhibition of PARP activity within intact cells, providing a measure of cellular potency (EC₅₀).

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of the Niraparib R-enantiomer for inhibiting PAR formation in cells.

  • Principle: Cells are pre-treated with the inhibitor, then subjected to DNA damage to stimulate PARP activity. The total amount of PAR generated in the cells is then measured, typically via an ELISA-based method.

  • Methodology:

    • Cell Culture: Seed cells (e.g., HeLa or ovarian cancer cell lines like IGROV-1) in a 96-well plate and allow them to adhere overnight.[8]

    • Compound Treatment: Treat the cells with a range of concentrations of the Niraparib R-enantiomer for 1-2 hours.

    • DNA Damage Induction: Induce DNA damage by adding a reagent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS) and incubate for a short period (e.g., 15 minutes).

    • Cell Lysis: Wash the cells to remove the damaging agent and lyse them to release cellular contents.

    • PAR Quantification: Quantify the amount of PAR in the cell lysates using a sandwich ELISA kit, which utilizes a capture antibody for PAR and a detection antibody.

    • Data Analysis: Normalize the PAR signal to the total protein concentration in each well. Plot the percentage of PARP inhibition against the log concentration of the R-enantiomer to determine the EC₅₀.

Cell Viability / Cytotoxicity Assay

This assay determines the concentration of the compound required to reduce cell viability by 50% (CC₅₀), a measure of its cytotoxic effect.

  • Objective: To determine the CC₅₀ of the Niraparib R-enantiomer, particularly in a synthetically lethal context (e.g., BRCA-deficient cells).

  • Principle: Cells are cultured in the presence of varying concentrations of the compound for an extended period. Cell viability is then assessed using a metabolic indicator dye or by measuring ATP content.

  • Methodology:

    • Cell Seeding: Plate cells, such as BRCA1-silenced HeLa cells or cancer cell lines like SKOV3, in 96-well plates at a low density (e.g., 3,000-5,000 cells/well).[9][10]

    • Compound Incubation: The following day, add serial dilutions of the Niraparib R-enantiomer to the wells.

    • Long-Term Culture: Incubate the plates for 48 to 72 hours to allow for cell division and for the cytotoxic effects to manifest.[9][10][11]

    • Viability Measurement:

      • Luminescent Method (e.g., CellTiter-Glo®): Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read luminescence on a plate reader.[9]

      • Colorimetric Method (e.g., CCK-8/MTS): Add the tetrazolium salt reagent (like WST-8 or MTS) to the wells. Metabolically active cells reduce the salt to a colored formazan (B1609692) product. Incubate for 2-4 hours and then measure the absorbance at the appropriate wavelength (e.g., 450 nm).[10]

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot this against the log concentration of the R-enantiomer to calculate the CC₅₀ value.

Visualized Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways affected by the Niraparib R-enantiomer.

PARP_Inhibition_Pathway cluster_DNA_Damage Cellular DNA cluster_Repair DNA Repair Pathways cluster_Inhibitor Pharmacological Intervention cluster_Outcome Cellular Fate DNA_Damage DNA Single-Strand Break (SSB) PARP PARP-1/2 DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP->BER activates BER->DNA_Damage repairs HR Homologous Recombination (HR) Inhibitor Niraparib R-enantiomer Inhibitor->PARP inhibits DSB Double-Strand Break (DSB) Replication->DSB converts unrepaired SSB to DSB DSB->HR Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis unrepaired in BRCA-deficient cell BRCA_deficient BRCA-deficient cell BRCA_deficient->HR defective

Caption: PARP Inhibition and Synthetic Lethality Pathway.

STAT3_Pathway cluster_Upstream Upstream Kinases cluster_STAT3 STAT3 Signaling cluster_Inhibitor Pharmacological Intervention cluster_Genes Downstream Gene Expression cluster_Outcome Cellular Fate SRC SRC Kinase STAT3 STAT3 SRC->STAT3 phosphorylates pSTAT3 pSTAT3 (Activated) BCL_XL BCL-XL (Anti-apoptotic) pSTAT3->BCL_XL upregulates CASP Caspases (Pro-apoptotic) pSTAT3->CASP downregulates STAT3->pSTAT3 Inhibitor Niraparib Inhibitor->SRC interferes with activity Apoptosis Apoptosis BCL_XL->Apoptosis CASP->Apoptosis

Caption: Niraparib's Off-Target Inhibition of the SRC/STAT3 Pathway.

Experimental Workflow Diagram

The diagram below outlines the workflow for a typical cell-based PARylation assay.

Workflow_PARylation_Assay start Start seed_cells 1. Seed Cells (e.g., HeLa) in 96-well plate start->seed_cells overnight_incubation 2. Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation add_compound 3. Add Niraparib R-enantiomer (Serial Dilutions) overnight_incubation->add_compound compound_incubation 4. Incubate for 1-2 hours add_compound->compound_incubation induce_damage 5. Induce DNA Damage (e.g., H₂O₂) compound_incubation->induce_damage damage_incubation 6. Incubate for 15 min induce_damage->damage_incubation lyse_cells 7. Wash and Lyse Cells damage_incubation->lyse_cells elisa 8. Quantify PAR levels (Sandwich ELISA) lyse_cells->elisa analyze 9. Analyze Data (Calculate EC₅₀) elisa->analyze end End analyze->end

Caption: Workflow for a Cell-Based PARylation Inhibition Assay.

Discussion and Conclusion

The in vitro data clearly establishes that the Niraparib R-enantiomer is a highly potent inhibitor of the PARP-1 enzyme.[5][6][7] However, its activity is substantially attenuated in cell-based assays compared to its S-enantiomer counterpart, which is the clinically developed Niraparib.[3][5] This discrepancy between enzymatic and cellular potency highlights the importance of cellular uptake, efflux, and intracellular concentration in determining a drug's ultimate biological effect. While the R-enantiomer has a similar metabolic stability profile in human liver microsomes, its lower cellular potency was a key factor in the decision to advance the S-enantiomer (Niraparib) for clinical development.[3][5]

Furthermore, studies on Niraparib (as a racemate or the S-enantiomer) have uncovered additional off-target activities, such as the inhibition of the SRC/STAT3 signaling pathway, which contributes to its anticancer effects irrespective of BRCA status.[2][9][12] Whether the R-enantiomer contributes to these off-target effects is an area that may warrant further investigation.

For researchers in drug development, this guide underscores the critical need to evaluate enantiomers separately. While they may exhibit similar activity at the isolated target level, their disposition within a cellular context can differ dramatically, leading to significant variations in overall efficacy.

References

Unveiling the Target Profile of Niraparib's R-enantiomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target identification and pharmacological profile of the R-enantiomer of niraparib (B1663559). Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, is primarily utilized in cancer therapy. While the commercially available drug is the S-enantiomer, understanding the activity of the R-enantiomer is crucial for a complete comprehension of its pharmacological and potential off-target effects. This document delves into its primary targets, notable off-target interactions, and the detailed experimental methodologies used for their identification.

Primary Target Identification: PARP Inhibition

The principal therapeutic target of niraparib and its enantiomers is the family of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes are critical components of the base excision repair (BER) pathway, a key mechanism for repairing DNA single-strand breaks.

The R-enantiomer of niraparib is a potent inhibitor of PARP-1.[1] Early discovery and characterization studies revealed its significant enzymatic inhibitory activity. A direct comparison with the S-enantiomer (niraparib) shows that while both are potent PARP inhibitors, the S-enantiomer exhibits greater potency in cell-based assays.[1][2]

Quantitative Analysis of PARP Inhibition

The following table summarizes the in vitro inhibitory and cellular activities of the niraparib R-enantiomer in comparison to the S-enantiomer.

CompoundPARP-1 IC50 (nM)PARylation EC50 (nM)BRCA1-deficient HeLa CC50 (nM)
R-enantiomer 2.4[1][2]30[1][2]470[1][2]
S-enantiomer (Niraparib) 3.8[3]4.0[1][2]34[1][2]

Off-Target Profile of Niraparib

Recent research has highlighted that niraparib possesses a distinct off-target profile, notably interacting with several protein kinases. These interactions may contribute to its overall clinical efficacy and side-effect profile.

Kinase Inhibition

Kinome-wide screening has revealed that niraparib and its enantiomers can inhibit the activity of several kinases, with a particular potency against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B. This off-target activity is a distinguishing feature compared to other approved PARP inhibitors like olaparib.

Quantitative Analysis of Kinase Inhibition

The table below presents the inhibitory concentrations (IC50) of niraparib against key off-target kinases. While specific data for the R-enantiomer is not always delineated in broad kinase screens, the data for niraparib (racemic or S-enantiomer) provides critical insights into potential off-target activities.

Kinase TargetNiraparib IC50 (nM)
DYRK1B254
DYRK1ASubmicromolar

Note: Data is for niraparib, specific enantiomer not always specified in screening studies.

Inhibition of the SRC/STAT3 Signaling Pathway

Beyond direct kinase inhibition, niraparib has been shown to suppress the oncogenic SRC/STAT3 signaling pathway. This effect is independent of its PARP inhibitory activity and may contribute to its efficacy in tumors without BRCA mutations. Niraparib's inhibition of SRC kinase activity leads to a downstream reduction in the phosphorylation and activation of STAT3.

Experimental Protocols

This section details the methodologies employed in the key experiments cited for the target identification of the niraparib R-enantiomer.

PARP-1 Inhibition Assay

Objective: To determine the in vitro inhibitory concentration (IC50) of the compound against the PARP-1 enzyme.

Methodology:

  • Recombinant human PARP-1 enzyme is incubated with the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of a reaction mixture containing nicked DNA, and NAD+ (the substrate for PARP-1).

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of poly(ADP-ribose) (PAR) polymer formation is quantified. This can be achieved through various methods, such as incorporation of a labeled NAD+ substrate or using an ELISA-based assay with an anti-PAR antibody.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular PARylation Assay

Objective: To measure the inhibition of PARP activity within a cellular context (EC50).

Methodology:

  • A suitable cell line (e.g., HeLa) is seeded in microplates.

  • Cells are treated with a range of concentrations of the test compound for a specified duration.

  • DNA damage is induced using an agent like methyl methanesulfonate (B1217627) (MMS) to stimulate PARP activity.

  • Cells are then lysed, and the levels of PAR are quantified using an ELISA-based method or Western blotting with an anti-PAR antibody.

  • The EC50 value is determined by plotting the reduction in PAR levels against the compound concentration.

Cell Proliferation Assay (CC50)

Objective: To assess the cytotoxic concentration (CC50) of the compound in cancer cells, particularly those with and without BRCA deficiencies.

Methodology:

  • BRCA-deficient (e.g., HeLa-shBRCA1) and BRCA-proficient (wild-type HeLa) cells are seeded in parallel.

  • Cells are exposed to a serial dilution of the test compound for an extended period (e.g., 72 hours).

  • Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

  • The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated for each cell line.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Methodology (Radiometric Assay):

  • A panel of purified recombinant kinases is used.

  • Each kinase is incubated with the test compound at various concentrations in the presence of a specific substrate and radiolabeled ATP (e.g., [γ-33P]ATP).

  • The reaction is allowed to proceed, and the amount of radiolabeled phosphate (B84403) incorporated into the substrate is quantified.

  • The IC50 values are calculated based on the reduction in kinase activity at different compound concentrations.

Methodology (NanoBRET™ Target Engagement Assay):

  • Live cells are engineered to express a NanoLuc®-kinase fusion protein.

  • A cell-permeable fluorescent tracer that binds to the active site of the kinase is added.

  • Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc® donor and the fluorescent tracer acceptor.

  • The test compound is added, which competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

  • The intracellular EC50 is determined by measuring the displacement of the tracer by the compound.

Western Blot Analysis for SRC/STAT3 Pathway

Objective: To investigate the effect of the compound on the phosphorylation status of SRC and STAT3.

Methodology:

  • Cancer cell lines are treated with the test compound at various concentrations and for different durations.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for phosphorylated SRC (p-SRC), total SRC, phosphorylated STAT3 (p-STAT3), and total STAT3.

  • Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of the compound to its target protein in a cellular environment.

Methodology:

  • Intact cells are treated with the test compound or a vehicle control.

  • The cells are heated at a range of temperatures, causing protein denaturation and aggregation.

  • The cells are then lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This shift in the melting curve confirms direct target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits BER Base Excision Repair PARP1->BER initiates Replication_Fork Replication Fork Collapse PARP1->Replication_Fork (unrepaired SSB leads to) Niraparib_R Niraparib R-enantiomer Niraparib_R->PARP1 inhibits DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DNA_DSB->Cell_Death

Caption: PARP Inhibition by Niraparib R-enantiomer.

Off_Target_Pathway Niraparib Niraparib SRC SRC Kinase Niraparib->SRC inhibits STAT3 STAT3 SRC->STAT3 phosphorylates pSTAT3 p-STAT3 (active) Gene_Expression Target Gene Expression (e.g., anti-apoptotic) pSTAT3->Gene_Expression promotes Cell_Survival Tumor Cell Survival Gene_Expression->Cell_Survival

Caption: Off-target inhibition of the SRC/STAT3 pathway by Niraparib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays PARP_Assay PARP-1 Enzymatic Assay IC50_PARP IC50_PARP PARP_Assay->IC50_PARP Determines IC50 Kinase_Assay Kinase Panel Screening IC50_Kinase IC50_Kinase Kinase_Assay->IC50_Kinase Determines IC50 Cell_Culture Cell Line Culture (e.g., HeLa, OVCAR8) Compound_Treatment Treatment with Niraparib R-enantiomer Cell_Culture->Compound_Treatment PARylation_Assay Cellular PARylation Assay Compound_Treatment->PARylation_Assay Proliferation_Assay Cell Proliferation Assay Compound_Treatment->Proliferation_Assay Western_Blot Western Blot (p-SRC, p-STAT3) Compound_Treatment->Western_Blot CETSA CETSA Compound_Treatment->CETSA EC50_PAR EC50_PAR PARylation_Assay->EC50_PAR Determines EC50 CC50_Cell CC50_Cell Proliferation_Assay->CC50_Cell Determines CC50 Pathway_Inhibition Pathway_Inhibition Western_Blot->Pathway_Inhibition Confirms Pathway Inhibition Target_Engagement Target_Engagement CETSA->Target_Engagement Confirms Target Engagement

Caption: General experimental workflow for target identification.

References

Unraveling the Cellular Nuances of Niraparib's "Other Half": A Technical Guide to the R-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – While the S-enantiomer of the potent PARP inhibitor Niraparib has taken center stage in cancer therapeutics, its chiral counterpart, the R-enantiomer, has remained largely in the shadows. This technical guide provides a comprehensive overview of the known cellular effects of the Niraparib R-enantiomer, offering researchers, scientists, and drug development professionals a consolidated resource on its biological activities.

Introduction

Niraparib is a highly effective poly(ADP-ribose) polymerase (PARP) inhibitor utilized in the treatment of various cancers, particularly those with deficiencies in DNA repair pathways. As a chiral molecule, Niraparib exists as two enantiomers, the S-form, which is the active pharmaceutical ingredient, and the R-form. While the S-enantiomer is the primary driver of Niraparib's clinical efficacy, understanding the cellular effects of the R-enantiomer is crucial for a complete pharmacological profile and for exploring any potential independent or modulatory roles it may play.

Core Cellular Activity: PARP Inhibition

The primary mechanism of action for both enantiomers of Niraparib is the inhibition of PARP enzymes, particularly PARP-1 and PARP-2, which are critical components of the base excision repair (BER) pathway for single-strand DNA breaks. The R-enantiomer of Niraparib is a potent inhibitor of PARP-1, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3]

However, comparative studies have demonstrated that the S-enantiomer is significantly more potent in cell-based assays. This suggests that while the R-enantiomer possesses intrinsic PARP inhibitory activity, it is less effective at the cellular level compared to its S-counterpart.[1][2][3]

Table 1: Comparative in vitro Activity of Niraparib Enantiomers

ParameterR-enantiomer (Compound 22)S-enantiomer (Compound 8/Niraparib)
PARP-1 IC50 2.4 nM[1][2][3]3.8 nM
PARylation EC50 30 nM[1][2][3]4.0 nM[1][2][3]
BRCA1-HeLa CC50 470 nM[1][2][3]34 nM[1][2][3]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Effects on DNA Damage and Repair

By inhibiting PARP, the Niraparib R-enantiomer contributes to the accumulation of single-strand DNA breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unrepaired single-strand breaks are converted into cytotoxic double-strand breaks during DNA replication, leading to a phenomenon known as synthetic lethality.

While direct comparative studies on the efficiency of the R-enantiomer in inducing DNA damage markers like γH2AX are limited, its PARP inhibitory activity implies a role in this process. It is important to note that the overall effect of racemic Niraparib on DNA damage is a combination of the activities of both enantiomers, with the S-enantiomer being the major contributor.

Impact on Cell Cycle and Apoptosis

Studies on Niraparib (racemic or S-enantiomer) have shown that its cytotoxic effects are associated with the induction of G2/M cell cycle arrest and subsequent apoptosis. This is a downstream consequence of the accumulation of DNA damage. While specific data for the R-enantiomer's potency in inducing cell cycle arrest and apoptosis is not extensively available, its contribution to the overall effect of the racemic mixture can be inferred from its PARP inhibitory activity.

G2M_Arrest_Apoptosis Niraparib_R Niraparib R-enantiomer PARP_Inhibition PARP Inhibition Niraparib_R->PARP_Inhibition SSB_Accumulation Single-Strand Break Accumulation PARP_Inhibition->SSB_Accumulation DSB_Formation Double-Strand Break Formation (in HR deficient cells) SSB_Accumulation->DSB_Formation DDR_Activation DNA Damage Response (ATM/ATR) DSB_Formation->DDR_Activation G2M_Arrest G2/M Cell Cycle Arrest DDR_Activation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PARylation_Workflow cluster_0 Cell Culture and Treatment cluster_1 PAR Detection cluster_2 Data Analysis A Seed cells in 96-well plate B Pre-incubate with Niraparib R-enantiomer A->B C Induce DNA damage (e.g., H2O2) B->C D Cell Lysis C->D E ELISA with anti-PAR antibody D->E F Quantify PAR levels E->F G Generate dose-response curve F->G H Calculate EC50 G->H

References

A Technical Guide to the Utilization of Niraparib's R-enantiomer in DNA Damage Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib (B1663559), an orally active and potent poly(ADP-ribose) polymerase (PARP) inhibitor, has been a significant advancement in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. As a chiral molecule, niraparib exists as two enantiomers: the S-enantiomer, which is the active pharmaceutical ingredient in the approved drug, and the R-enantiomer. While the S-enantiomer has been extensively studied and clinically developed, the R-enantiomer serves as a critical tool for researchers in understanding the stereospecific interactions with PARP enzymes and its role in the DNA damage response (DDR). This technical guide provides an in-depth overview of the Niraparib R-enantiomer, focusing on its biochemical and cellular activities, and offers detailed experimental protocols for its application in DNA damage repair studies.

Biochemical and Cellular Activity of Niraparib Enantiomers

The R-enantiomer of Niraparib is a potent inhibitor of PARP1, albeit with different cellular efficacy compared to its S-enantiomer counterpart. The following tables summarize the key quantitative data comparing the two enantiomers.

Table 1: In Vitro PARP1 Inhibition
CompoundPARP1 IC50 (nM)
Niraparib R-enantiomer2.4[1][2]
Niraparib S-enantiomer (Niraparib)3.8[3]
Table 2: Cellular Activity
CompoundCellular PARylation EC50 (nM)HeLa BRCA1-silenced CC50 (nM)
Niraparib R-enantiomer30[1][2][4][5]470[1][2][4][5]
Niraparib S-enantiomer (Niraparib)4.0[1][2][4][5]34[1][2][4][5]
Table 3: In Vitro Metabolic Clearance
CompoundRat Liver Microsomes ClearanceHuman Liver Microsomes (HLM) Clint (µL/min/mgP)
Niraparib R-enantiomerLower than S-enantiomer[1][2][4]4[2][4][5]
Niraparib S-enantiomer (Niraparib)Higher than R-enantiomer[1][2][4]3[2][4][5]

Signaling Pathway of PARP Inhibition in DNA Damage Repair

The primary mechanism of action for PARP inhibitors like the R-enantiomer of Niraparib is the disruption of the base excision repair (BER) pathway, leading to the accumulation of single-strand breaks (SSBs). During DNA replication, these unresolved SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality in HR-Deficient Cells cluster_0 DNA Damage & Repair cluster_1 Effect of Niraparib R-enantiomer cluster_2 Consequences during Replication cluster_3 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 BER Base Excision Repair (BER) PARP1->BER PARP_Inhibition PARP1 Inhibition SSB_Repair SSB Repair BER->SSB_Repair Niraparib_R Niraparib R-enantiomer Niraparib_R->PARP_Inhibition Unrepaired_SSB Accumulation of Unrepaired SSBs PARP_Inhibition->Unrepaired_SSB Replication_Fork Replication Fork Collapse Unrepaired_SSB->Replication_Fork DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient Homologous Recombination (HR) Proficient DSB->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair DSB Repair HR_Proficient->HR_Repair Genomic_Instability Genomic Instability HR_Deficient->Genomic_Instability Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) Genomic_Instability->Apoptosis

Caption: PARP inhibition by Niraparib R-enantiomer leads to synthetic lethality in HR-deficient cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Niraparib's R-enantiomer on DNA damage and repair.

PARP1 Enzymatic Assay

This assay determines the in vitro inhibitory activity of the compound on the PARP1 enzyme.

Workflow:

PARP1_Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PARP1 - Activated DNA - NAD+ - Niraparib R-enantiomer dilutions start->prepare_reagents reaction_setup Set up reaction in 96-well plate: - Add PARP1, activated DNA, and inhibitor prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding NAD+ reaction_setup->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction detection Detect PARylation product (e.g., chemiluminescence, fluorescence) stop_reaction->detection data_analysis Analyze data and calculate IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro PARP1 enzymatic assay.

Methodology:

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histones (or other protein substrate)

    • Activated DNA (e.g., nicked DNA)

    • Biotinylated NAD+

    • Streptavidin-HRP (Horseradish Peroxidase)

    • Chemiluminescent HRP substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

    • Niraparib R-enantiomer stock solution (in DMSO)

    • 96-well white plates

  • Procedure:

    • Coat a 96-well plate with histones and wash.

    • Prepare serial dilutions of Niraparib R-enantiomer in assay buffer.

    • Add the PARP1 enzyme and activated DNA to each well.

    • Add the different concentrations of Niraparib R-enantiomer to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Initiate the reaction by adding biotinylated NAD+ to all wells.

    • Incubate the plate for 1-2 hours at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP and incubate for 1 hour.

    • Wash the plate again.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of PARP1 activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cellular PARylation Assay

This assay measures the inhibition of PARP activity within intact cells.

Workflow:

Cellular_PARylation_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight for attachment seed_cells->incubate_overnight treat_inhibitor Treat with Niraparib R-enantiomer dilutions incubate_overnight->treat_inhibitor induce_damage Induce DNA damage (e.g., H2O2) treat_inhibitor->induce_damage lyse_cells Lyse cells induce_damage->lyse_cells elisa Perform ELISA to detect PAR levels lyse_cells->elisa data_analysis Analyze data and calculate EC50 elisa->data_analysis end End data_analysis->end

Caption: Workflow for a cellular PARylation assay.

Methodology:

  • Reagents and Materials:

    • Cell line of interest (e.g., HeLa)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Niraparib R-enantiomer stock solution (in DMSO)

    • Hydrogen peroxide (H2O2) or another DNA damaging agent

    • Cell lysis buffer

    • Commercial PAR ELISA kit

  • Procedure:

    • Seed cells into a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of Niraparib R-enantiomer for 1-2 hours.

    • Induce DNA damage by adding a DNA-damaging agent (e.g., H2O2) for a short period (e.g., 10-15 minutes).

    • Wash the cells with PBS and then lyse them.

    • Quantify the amount of poly(ADP-ribose) (PAR) in the cell lysates using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize PAR levels to the total protein concentration in each sample.

    • Calculate the percentage of PAR formation relative to the vehicle-treated, DNA-damaged control.

    • Plot the percentage of PAR formation against the logarithm of the inhibitor concentration to determine the EC50 value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines, particularly those with and without DNA repair deficiencies.

Workflow:

Cell_Viability_Assay_Workflow start Start seed_cells Seed cells (e.g., BRCA-deficient and proficient) start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_inhibitor Treat with Niraparib R-enantiomer dilutions incubate_overnight->treat_inhibitor incubate_longterm Incubate for 72 hours or longer treat_inhibitor->incubate_longterm add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubate_longterm->add_reagent measure_signal Measure absorbance or luminescence add_reagent->measure_signal data_analysis Analyze data and calculate CC50/IC50 measure_signal->data_analysis end End data_analysis->end

Caption: General workflow for a cell viability assay.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., BRCA1/2-mutant and wild-type counterparts)

    • Complete cell culture medium

    • 96-well plates (clear for MTT, opaque for CellTiter-Glo®)

    • Niraparib R-enantiomer stock solution

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) OR CellTiter-Glo® reagent

    • Microplate reader (absorbance or luminescence)

  • Procedure:

    • Seed cells at an appropriate density in 96-well plates.

    • Allow cells to attach overnight.

    • Add serial dilutions of Niraparib R-enantiomer to the wells.

    • Incubate the plates for 72 hours to several days.

    • For MTT assay: Add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo® assay: Add the reagent to the wells, mix, and read the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%) or IC50 (inhibitory concentration 50%).

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay visualizes and quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).

Workflow:

gH2AX_Assay_Workflow start Start seed_cells Seed cells on coverslips start->seed_cells treat_inhibitor Treat with Niraparib R-enantiomer seed_cells->treat_inhibitor fix_permeabilize Fix and permeabilize cells treat_inhibitor->fix_permeabilize block Block non-specific binding fix_permeabilize->block primary_ab Incubate with anti-γH2AX primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei (e.g., DAPI) secondary_ab->counterstain mount_image Mount coverslips and acquire images counterstain->mount_image quantify_foci Quantify γH2AX foci per nucleus mount_image->quantify_foci end End quantify_foci->end

Caption: Workflow for γH2AX immunofluorescence staining.

Methodology:

  • Reagents and Materials:

    • Cells grown on glass coverslips

    • Niraparib R-enantiomer

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody: anti-γH2AX (phospho-S139)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells with Niraparib R-enantiomer for the desired time.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cell membranes.

    • Block non-specific antibody binding.

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

  • Data Analysis:

    • Count the number of distinct γH2AX foci per nucleus using image analysis software.

    • Compare the number of foci in treated cells to control cells.

Conclusion

The R-enantiomer of Niraparib, while less potent in cellular assays than its S-enantiomer, remains a valuable research tool. Its well-defined PARP1 inhibitory activity allows for the investigation of the stereochemical requirements of PARP-inhibitor interactions. By utilizing the detailed protocols provided in this guide, researchers can effectively employ the Niraparib R-enantiomer to probe the intricacies of the DNA damage response, validate the principles of synthetic lethality, and contribute to the broader understanding of PARP's role in maintaining genomic integrity. This knowledge is essential for the continued development of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Niraparib R-enantiomer in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical components of the DNA damage response (DDR) pathway.[1][2] Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which can be converted into cytotoxic double-strand breaks during replication.[3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage results in synthetic lethality and targeted cell death.[1][2] Niraparib is a racemic mixture, and its activity resides primarily in the S-enantiomer. However, the R-enantiomer also demonstrates inhibitory activity against PARP and contributes to the overall pharmacological profile. These application notes provide detailed protocols for evaluating the cellular effects of the Niraparib R-enantiomer.

Quantitative Data Summary

The Niraparib R-enantiomer has been evaluated for its inhibitory activity against PARP and its effect on cancer cell viability. The following table summarizes the available quantitative data, comparing it to the more potent S-enantiomer (Niraparib).

ParameterNiraparib R-enantiomerNiraparib S-enantiomerReference
PARP-1 IC50 2.4 nM3.8 nM[4]
PARylation EC50 30 nM4.0 nM[4]
BRCA1-deficient HeLa CC50 470 nM34 nM[4]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Signaling Pathways

PARP Inhibition and Synthetic Lethality

The primary mechanism of action for Niraparib and its enantiomers is the inhibition of PARP-1 and PARP-2. In the context of DNA single-strand breaks (SSBs), PARP is recruited to the damage site and synthesizes poly(ADP-ribose) (PAR) chains, which in turn recruit other DNA repair factors. Inhibition of PARP's enzymatic activity prevents this repair process. Furthermore, PARP inhibitors can "trap" the PARP enzyme on the DNA, creating a physical obstruction that is highly cytotoxic, especially during DNA replication. In cells with a compromised homologous recombination (HR) pathway (e.g., due to BRCA mutations), the resulting double-strand breaks (DSBs) cannot be efficiently repaired, leading to genomic instability and cell death (synthetic lethality).

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Effect of Niraparib R-enantiomer cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_SSB->PARP1_2 recruits PAR_chains PAR Chain Synthesis PARP1_2->PAR_chains catalyzes PARP_trapping PARP Trapping PARP1_2->PARP_trapping Repair_factors Recruitment of Repair Factors PAR_chains->Repair_factors SSB_Repair SSB Repair Repair_factors->SSB_Repair Niraparib_R Niraparib R-enantiomer Niraparib_R->PARP1_2 inhibits & traps Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DSB Double-Strand Break (DSB) Replication_fork_collapse->DSB HR_proficient HR Proficient Cell DSB->HR_proficient HR_deficient HR Deficient Cell (e.g., BRCA mutant) DSB->HR_deficient HR_Repair Homologous Recombination Repair HR_proficient->HR_Repair Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Mechanism of PARP inhibition and synthetic lethality by Niraparib R-enantiomer.

Potential Off-Target Effects: SRC/STAT3 Pathway Inhibition

Recent studies on Niraparib (S-enantiomer) have suggested an additional antitumor mechanism involving the inhibition of the SRC/STAT3 signaling pathway, independent of the cell's BRCA mutation status.[5][6][7] This pathway is often constitutively active in cancer cells and promotes proliferation and survival while inhibiting apoptosis. Niraparib has been shown to decrease the phosphorylation of both SRC and STAT3, leading to the downregulation of anti-apoptotic proteins (e.g., BCL-XL) and the upregulation of pro-apoptotic proteins (e.g., caspases).[6] While this has not been specifically demonstrated for the R-enantiomer, it represents a plausible additional mechanism of action that warrants investigation.

STAT3_Inhibition Niraparib_R Niraparib R-enantiomer SRC SRC Kinase Niraparib_R->SRC inhibits activation pSRC p-SRC (active) SRC->pSRC activates STAT3 STAT3 pSRC->STAT3 phosphorylates pSTAT3 p-STAT3 (active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression BCL_XL BCL-XL (anti-apoptotic) Gene_Expression->BCL_XL upregulates Caspases Caspases (pro-apoptotic) Gene_Expression->Caspases downregulates Cell_Survival Cell Survival BCL_XL->Cell_Survival Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential inhibition of the SRC/STAT3 signaling pathway by Niraparib R-enantiomer.

Experimental Protocols

The following protocols are based on established methods for evaluating PARP inhibitors and can be adapted for the characterization of the Niraparib R-enantiomer.

Cell Viability Assay (MTS/CellTiter-Glo)

This assay determines the effect of the Niraparib R-enantiomer on the metabolic activity and proliferation of cancer cell lines.

Workflow:

Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plate Adhere Allow cells to adhere (overnight) Seed_Cells->Adhere Treat Treat with serial dilutions of Niraparib R-enantiomer Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add MTS or CellTiter-Glo Reagent Incubate->Add_Reagent Incubate_Reagent Incubate (1-4 hours for MTS, 10 min for CellTiter-Glo) Add_Reagent->Incubate_Reagent Read_Plate Read absorbance (490 nm) or luminescence Incubate_Reagent->Read_Plate Analyze Calculate CC50 values Read_Plate->Analyze

Caption: Workflow for the cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and proficient lines) in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.[1][5]

  • Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of Niraparib R-enantiomer in complete culture medium. A suitable concentration range to start with would be from 0.01 µM to 100 µM.[8]

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the cells with the compound for 48 to 72 hours.[1][5]

  • Reagent Addition:

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]

    • For CellTiter-Glo assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.[2][5]

  • Data Acquisition:

    • MTS: Measure the absorbance at 490 nm using a microplate reader.[9]

    • CellTiter-Glo: Measure luminescence using a microplate reader.[5]

  • Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of the compound.

PARP Inhibition (PARylation) Assay

This cell-based ELISA measures the ability of the Niraparib R-enantiomer to inhibit the formation of PAR chains in cells following DNA damage.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of Niraparib R-enantiomer for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with hydrogen peroxide (H2O2) for a short period (e.g., 10 minutes).[10]

  • Cell Lysis: Lyse the cells to release the cellular contents.

  • ELISA:

    • Coat a high-binding 96-well plate with an anti-PAR antibody.

    • Add the cell lysates to the wells and incubate to allow the PAR chains to bind to the antibody.

    • Wash the wells to remove unbound material.

    • Add a detection antibody (e.g., anti-PARP1) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Analysis: A decrease in signal intensity in the presence of the Niraparib R-enantiomer indicates inhibition of PARylation. Calculate the half-maximal effective concentration (EC50).

Colony Formation Assay

This assay assesses the long-term effect of the Niraparib R-enantiomer on the ability of single cells to proliferate and form colonies.

Protocol:

  • Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells per well) in 6-well plates.[3]

  • Treatment: The following day, treat the cells with different concentrations of Niraparib R-enantiomer or vehicle control.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[3][5]

  • Fixation and Staining:

    • Wash the colonies gently with PBS.

    • Fix the colonies with a solution of methanol (B129727) and acetic acid or 4% paraformaldehyde.

    • Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.[3][5]

  • Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of colonies (typically defined as clusters of >50 cells) in each well. The results can be expressed as a surviving fraction relative to the vehicle-treated control.

Disclaimer

These protocols are intended as a guide and may require optimization depending on the specific cell lines and experimental conditions used. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for In Vivo Use of Niraparib R-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain specific in vivo experimental protocols for the R-enantiomer of Niraparib. The following application notes and protocols are based on extensive in vivo research conducted with Niraparib, which is the S-enantiomer (also known as MK-4827). This information is provided as a representative guide for researchers interested in the in vivo evaluation of PARP inhibitors. The R-enantiomer of Niraparib has been reported to have lower in vitro potency compared to the S-enantiomer, a factor that should be considered in any potential in vivo study design.

Introduction

Niraparib is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical components of the DNA damage repair pathway. By inhibiting PARP, Niraparib leads to the accumulation of single-strand DNA breaks, which, during DNA replication, are converted into double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and subsequent cell death. This mechanism of action is known as synthetic lethality. In vivo studies have demonstrated the anti-tumor efficacy of Niraparib in various cancer models, particularly those with underlying DNA repair defects.

Quantitative Data Summary

The following table summarizes representative quantitative data from in vivo studies using Niraparib (S-enantiomer) in various xenograft models. This data can serve as a reference for designing and evaluating in vivo studies of PARP inhibitors.

ParameterCell Line/ModelTreatmentResult
Tumor Growth Inhibition (TGI) MDA-MB-436 (BRCA1 mutant breast cancer)Niraparib 75 mg/kg, dailySignificant tumor growth inhibition
Capan-1 (BRCA2 mutant pancreatic cancer)Niraparib 45 mg/kg, daily62% TGI after 35 days
OVC134 (BRCAwt ovarian cancer PDX)Niraparib 50 mg/kg, dailyNot specified, but showed efficacy
A2780 (BRCAwt ovarian cancer)Niraparib 62.5 mg/kg, dailySignificant tumor growth inhibition
Pharmacokinetics OVC134 PDX ModelNiraparib 50 mg/kg, single doseTumor exposure is 3.3 times greater than plasma exposure at steady state
Intracranial Capan-1 ModelNiraparib 45 mg/kg, dailyDemonstrates brain penetration

Experimental Protocols

In Vivo Anti-Tumor Efficacy Study in a Xenograft Model

This protocol describes a typical in vivo efficacy study of a PARP inhibitor using a human tumor xenograft model in immunocompromised mice.

1. Animal Model and Cell Line:

  • Animal: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Cell Line: MDA-MB-436 (human breast cancer, BRCA1 mutant) is a commonly used cell line sensitive to PARP inhibitors. Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and harvested during the exponential growth phase.

2. Tumor Implantation:

  • Subcutaneously inject 5 x 10^6 MDA-MB-436 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3. Drug Formulation and Administration:

  • Vehicle Control: Prepare a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).

  • Niraparib Formulation: Based on studies with the S-enantiomer, a starting dose for the R-enantiomer could be in the range of 50-75 mg/kg. The compound should be suspended in the vehicle. The formulation should be prepared fresh daily.

  • Administration: Administer the vehicle or Niraparib formulation once daily via oral gavage. The volume of administration is typically 10 mL/kg of body weight.

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the general health and behavior of the animals daily.

  • The primary endpoint is typically tumor growth inhibition. Euthanize the mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).

  • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for PARP activity).

Pharmacodynamic Analysis of PARP Inhibition in Tumor Tissue

This protocol outlines the procedure to assess the extent of PARP inhibition in tumor tissues.

1. Sample Collection:

  • At a specified time point after the last dose (e.g., 2-4 hours), euthanize a subset of mice from each group.

  • Excise the tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

2. Western Blot Analysis:

  • Homogenize the tumor tissue and extract proteins using a suitable lysis buffer.

  • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody against poly(ADP-ribose) (PAR), a downstream marker of PARP activity.

  • Incubate with a secondary antibody conjugated to HRP.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the PAR signal in the treated group compared to the vehicle group indicates PARP inhibition.

  • Use a loading control, such as β-actin, to ensure equal protein loading.

Visualizations

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Replication DNA Replication cluster_HRR Homologous Recombination Repair (HRR) cluster_HRD Homologous Recombination Deficiency (HRD) Single-Strand Break (SSB) Single-Strand Break (SSB) PARP PARP Single-Strand Break (SSB)->PARP recruits Replication Fork Replication Fork Single-Strand Break (SSB)->Replication Fork leads to stalled PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes Repair Proteins Repair Proteins PAR->Repair Proteins recruits SSB Repair SSB Repair Repair Proteins->SSB Repair Double-Strand Break (DSB) Double-Strand Break (DSB) Replication Fork->Double-Strand Break (DSB) BRCA1_2 BRCA1/2 Double-Strand Break (DSB)->BRCA1_2 activates Defective BRCA1/2 Defective BRCA1/2 Double-Strand Break (DSB)->Defective BRCA1/2 HRR Repair HRR Repair BRCA1_2->HRR Repair Cell Survival Cell Survival HRR Repair->Cell Survival Failed HRR Failed HRR Defective BRCA1/2->Failed HRR Cell Death (Apoptosis) Cell Death (Apoptosis) Failed HRR->Cell Death (Apoptosis) Niraparib Niraparib Niraparib->PARP inhibits

Caption: Mechanism of synthetic lethality induced by PARP inhibition.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_Preparation Preparation cluster_Tumor_Establishment Tumor Establishment cluster_Treatment Treatment Phase cluster_Analysis Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group Niraparib Group Niraparib Group Randomization->Niraparib Group Daily Dosing Daily Dosing Vehicle Group->Daily Dosing Niraparib Group->Daily Dosing Tumor Volume Measurement Tumor Volume Measurement Daily Dosing->Tumor Volume Measurement Body Weight Measurement Body Weight Measurement Daily Dosing->Body Weight Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Body Weight Measurement->Endpoint Analysis Tumor Collection Tumor Collection Endpoint Analysis->Tumor Collection Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Collection->Pharmacodynamic Analysis

Application Notes and Protocols for High-Throughput Screening of Niraparib R-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical components of the DNA damage response (DDR) pathway.[1][2] Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which, during replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can lead to synthetic lethality and cell death.[3]

Niraparib is a chiral molecule, and its activity resides in both the (S)- and (R)-enantiomers. While the racemate is used clinically, understanding the specific activity of each enantiomer is crucial for structure-activity relationship (SAR) studies and the development of next-generation PARP inhibitors. The Niraparib R-enantiomer has demonstrated potent inhibition of PARP-1.[4] These application notes provide detailed protocols for the high-throughput screening (HTS) of the Niraparib R-enantiomer to assess its inhibitory activity against PARP enzymes.

Quantitative Data

The following table summarizes the reported in vitro inhibitory and cell-based activities of Niraparib R-enantiomer compared to its S-enantiomer.

CompoundTargetAssay TypeIC50 / EC50 / CC50Reference
Niraparib R-enantiomer PARP-1Biochemical (Inhibitory)2.4 nM [4]
Niraparib S-enantiomerPARP-1Biochemical (Inhibitory)Not explicitly stated, but noted as having excellent inhibition[4]
Niraparib R-enantiomer PARPCell-based (PARylation)30 nM [4]
Niraparib S-enantiomerPARPCell-based (PARylation)4.0 nM[4]
Niraparib R-enantiomer -Cell-based (BRCA1-HeLa Cytotoxicity)470 nM [4]
Niraparib S-enantiomer-Cell-based (BRCA1-HeLa Cytotoxicity)34 nM[4]

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair (SSBR) pathway.

PARP1_Signaling_Pathway PARP-1 Signaling in DNA Single-Strand Break Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment recruits SSBR Single-Strand Break Repair Recruitment->SSBR facilitates Niraparib Niraparib R-enantiomer Niraparib->PARP1 inhibits

Caption: PARP-1 in DNA Single-Strand Break Repair.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening of PARP-1 Inhibition (ELISA-based)

This protocol describes a colorimetric ELISA-based assay to determine the in vitro inhibitory activity of the Niraparib R-enantiomer on PARP-1.[5]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H4

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 1 M H2SO4)

  • 96-well or 384-well high-binding microplates

  • Niraparib R-enantiomer stock solution (in DMSO)

Experimental Workflow:

HTS_Workflow Biochemical HTS Workflow for PARP-1 Inhibitors Start Start Plate_Coating Coat plate with Histone H4 Start->Plate_Coating Washing1 Wash plate Plate_Coating->Washing1 Blocking Block plate Washing1->Blocking Washing2 Wash plate Blocking->Washing2 Add_Inhibitor Add Niraparib R-enantiomer (or control) Washing2->Add_Inhibitor Add_Enzyme_Mix Add PARP-1, Activated DNA, and Biotinylated NAD+ Add_Inhibitor->Add_Enzyme_Mix Incubation Incubate Add_Enzyme_Mix->Incubation Washing3 Wash plate Incubation->Washing3 Add_Strep_HRP Add Streptavidin-HRP Washing3->Add_Strep_HRP Incubation2 Incubate Add_Strep_HRP->Incubation2 Washing4 Wash plate Incubation2->Washing4 Add_TMB Add TMB Substrate Washing4->Add_TMB Incubation3 Incubate (develop color) Add_TMB->Incubation3 Add_Stop Add Stop Solution Incubation3->Add_Stop Read_Absorbance Read Absorbance (e.g., 450 nm) Add_Stop->Read_Absorbance End End Read_Absorbance->End

Caption: HTS Workflow for Biochemical PARP-1 Inhibition Assay.

Procedure:

  • Plate Coating: Coat the wells of a high-binding microplate with Histone H4 (e.g., 1 µ g/well in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Compound Addition: Prepare serial dilutions of the Niraparib R-enantiomer in Assay Buffer. Add the diluted compound or vehicle control (DMSO) to the wells.

  • Enzyme Reaction: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in Assay Buffer. Add this mixture to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Repeat the washing step.

  • Detection: Add Streptavidin-HRP conjugate diluted in Assay Buffer to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add TMB substrate to each well and incubate in the dark until sufficient color development.

  • Stop Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the Niraparib R-enantiomer and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based High-Throughput Screening of PARP Inhibition (PARylation Assay)

This protocol outlines a cell-based assay to measure the inhibition of PARP activity within cells by quantifying the levels of poly(ADP-ribose) (PAR).

Materials:

  • BRCA1-deficient human cancer cell line (e.g., MDA-MB-436) or other suitable cell line.

  • Complete cell culture medium.

  • DNA damaging agent (e.g., H2O2 or MNNG).

  • Niraparib R-enantiomer stock solution (in DMSO).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Anti-PAR primary antibody.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • 96-well or 384-well cell culture plates.

  • Western blot apparatus or high-content imaging system.

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the Niraparib R-enantiomer or vehicle control for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the wells using Lysis Buffer.

  • Quantification of PARylation:

    • Western Blotting:

      • Determine the protein concentration of the lysates.

      • Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

      • Probe the membrane with an anti-PAR antibody, followed by an HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

      • Quantify the band intensities to determine the level of PARylation.

    • In-Cell Western / High-Content Imaging:

      • Fix and permeabilize the cells in the plate.

      • Incubate with an anti-PAR primary antibody, followed by a fluorescently labeled secondary antibody.

      • Image the plate using a high-content imager and quantify the fluorescence intensity per cell or per well.

  • Data Analysis: Calculate the percent inhibition of PARylation for each concentration of the Niraparib R-enantiomer and determine the EC50 value.

Conclusion

The provided protocols offer robust and adaptable methods for the high-throughput screening of the Niraparib R-enantiomer. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context. The quantitative data presented highlights the potency of the R-enantiomer, and these protocols can be utilized to further characterize its activity and to screen for novel PARP inhibitors with improved therapeutic profiles. Careful optimization of assay conditions is recommended to ensure high-quality and reproducible data.

References

Application Notes and Protocols: Niraparib in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib (B1663559) is a potent, orally available inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] It is a critical tool in cancer research, particularly for studying DNA repair mechanisms and inducing synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1 and BRCA2 mutations.[1][3] While the user's request specified the R-enantiomer of Niraparib, it is crucial to note that the clinically approved and commercially available form of Niraparib, sold under the brand name Zejula, is the S-enantiomer .[5][6] Research indicates that while both enantiomers exhibit inhibitory activity against PARP-1, the S-enantiomer is significantly more potent in cell-based assays.[1][7][8] Therefore, these application notes will focus on Niraparib (S-enantiomer) and provide comparative data for the R-enantiomer where available.

Mechanism of Action

Niraparib's primary mechanism of action involves the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][9] By inhibiting PARP, Niraparib leads to the accumulation of unrepaired SSBs, which can then generate more lethal double-strand breaks (DSBs) during DNA replication.[9] In cancer cells with deficient HR repair pathways (e.g., BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death—a concept known as synthetic lethality.[3]

Furthermore, Niraparib "traps" PARP enzymes on the DNA at the site of damage, forming PARP-DNA complexes that are highly cytotoxic and further disrupt DNA replication and repair.[9][10] Recent studies have also suggested that Niraparib can modulate the tumor microenvironment by activating interferon signaling and enhancing the infiltration of immune cells, indicating a potential role in combination with immunotherapies.[11] Additionally, Niraparib has been shown to inhibit the STAT3 signaling pathway, which is involved in tumor cell apoptosis.[11][12][13]

Data Presentation

Table 1: In Vitro Potency of Niraparib Enantiomers
EnantiomerTargetIC₅₀ (nM)PARylation EC₅₀ (nM)BRCA1-deficient HeLa CC₅₀ (nM)
S-Niraparib PARP-13.8[3][4]4.0[1][7][8]34[1][7][8]
PARP-22.1[3][4]
R-Niraparib PARP-12.4[7][8][14]30[1][7][8]470[1][7][8]

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.

Table 2: In Vivo Efficacy of Niraparib in Xenograft Models
Cancer ModelTreatmentDosing ScheduleTumor Growth InhibitionReference
BRCA1 mutant (MDA-MB-436)Niraparib (as HCl salt)50 mg/kg, oral, once daily for 4 weeksSignificant tumor growth inhibition[1]
BRCA2 deficient (CAPAN-1)Niraparib80 mg/kg, oral, once daily for 2, 3, or 4 weeks~60% tumor growth inhibition[1]
High-Grade Serous Ovarian Carcinoma (PDX models)Niraparib (monotherapy)Not specifiedTumor regressions in a BRCA2-mutant and a RAD51C promoter-methylated model[15][16]
High-Grade Serous Ovarian Carcinoma (PDX models)Niraparib (maintenance)Not specifiedDelayed progression in a BRCA2-deficient model[15][16]

PDX: Patient-Derived Xenograft

Experimental Protocols

In Vitro PARP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Niraparib against PARP-1 and PARP-2.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone H1

  • ³H-NAD⁺

  • Niraparib (S- and R-enantiomers)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Scintillation counter and vials

Protocol:

  • Prepare serial dilutions of Niraparib enantiomers in the assay buffer.

  • In a reaction well, combine the PARP enzyme, histone H1, and the Niraparib dilution.

  • Initiate the reaction by adding ³H-NAD⁺.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 20% trichloroacetic acid).

  • Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled histone H1.

  • Wash the filter plate to remove unincorporated ³H-NAD⁺.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PARP inhibition for each Niraparib concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based PARylation Assay

Objective: To measure the inhibition of intracellular PARP activity by Niraparib.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Niraparib (S- and R-enantiomers)

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)

  • Anti-PAR antibody

  • Secondary antibody conjugated to a fluorescent dye

  • High-content imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Niraparib for a specified pre-incubation period (e.g., 1 hour).

  • Induce DNA damage by adding a DNA damaging agent (e.g., MMS) and incubate for a short period (e.g., 15 minutes).

  • Fix, permeabilize, and block the cells.

  • Incubate the cells with a primary antibody against PAR.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Acquire images using a high-content imaging system and quantify the fluorescence intensity of PAR in the nucleus.

  • Calculate the percentage of PARylation inhibition and determine the EC₅₀ value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Niraparib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest (e.g., MDA-MB-436 with BRCA1 mutation)

  • Niraparib formulated for oral administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer Niraparib orally to the treatment group at the desired dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle.

  • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess treatment efficacy.

Mandatory Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Niraparib_Action Niraparib Intervention cluster_Cellular_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits SSB_Accumulation SSB Accumulation DNA_SSB->SSB_Accumulation leads to PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins recruits Repair SSB Repair BER_Proteins->Repair mediates Niraparib Niraparib (S-enantiomer) Niraparib->PARP inhibits & traps DSB_Formation Double-Strand Break (DSB) Formation (during replication) SSB_Accumulation->DSB_Formation leads to HR_Deficient_Cell Homologous Recombination Deficient (HRD) Cell (e.g., BRCA mutant) DSB_Formation->HR_Deficient_Cell Apoptosis Apoptosis / Cell Death HR_Deficient_Cell->Apoptosis undergoes

Caption: Mechanism of action of Niraparib leading to synthetic lethality.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies cluster_Data_Analysis Data Analysis Cell_Culture Cancer Cell Lines (HR-deficient vs. proficient) PARP_Assay PARP Inhibition Assay (IC50 determination) Cell_Culture->PARP_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (CC50 determination) Cell_Culture->Cell_Viability Xenograft Tumor Xenograft Model Establishment (Immunocompromised mice) Cell_Viability->Xenograft Inform in vivo model selection Treatment Niraparib Administration (Oral gavage) Xenograft->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor excision, IHC, Western Blot) Monitoring->Endpoint Analysis Efficacy & Toxicity Assessment Endpoint->Analysis

Caption: General experimental workflow for evaluating Niraparib efficacy.

References

Application Notes and Protocols for Assessing Niraparib R-enantiomer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib (B1663559) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a critical role in DNA repair. By inhibiting PARP, Niraparib induces synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. Niraparib is a chiral molecule, and its R-enantiomer has demonstrated distinct pharmacological properties. These application notes provide detailed protocols and data for assessing the efficacy of the Niraparib R-enantiomer, offering a comprehensive guide for researchers in the field of oncology and drug development.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

The primary mechanism of action of Niraparib involves the inhibition of PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs accumulate and, during DNA replication, can lead to the formation of more cytotoxic double-strand breaks (DSBs). In cells with a functional HRR pathway, these DSBs can be efficiently repaired. However, in tumor cells with HRR defects (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and, ultimately, cell death—a concept known as synthetic lethality. Furthermore, a key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a physical obstruction to DNA replication and transcription, which is even more cytotoxic than the enzymatic inhibition alone.

PARP_Inhibition_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of Niraparib R-enantiomer cluster_2 Consequences in HR-Deficient Cells SSB SSB PARP PARP1/2 SSB->PARP recruitment BER Base Excision Repair PARP->BER initiates Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP trapping Repaired DNA Repaired DNA BER->Repaired DNA Niraparib Niraparib R-enantiomer Niraparib->PARP inhibition Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis/Cell Death DSB->Apoptosis in HR-deficient cells

Caption: PARP Inhibition and Synthetic Lethality Pathway. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the in vitro efficacy of the Niraparib R-enantiomer compared to its S-enantiomer and the racemic mixture.

Table 1: In Vitro PARP Inhibition and Cellular Potency of Niraparib Enantiomers

CompoundPARP1 IC50 (nM)PARylation EC50 (nM)BRCA1-HeLa CC50 (nM)
Niraparib R-enantiomer 2.430470
Niraparib S-enantiomer Not Reported4.034

Data sourced from commercially available information.

Table 2: In Vivo Antitumor Activity of Niraparib (Racemic) in Xenograft Models

Xenograft ModelGenetic BackgroundNiraparib Dose (mg/kg, daily)Tumor Growth Inhibition (TGI) (%)
MDA-MB-436BRCA1 mutant2560
5093
75107
Capan-1 (intracranial)BRCA2 mutant4562
A2780BRCA wild-type62.556.4

Experimental Protocols

In Vitro Efficacy Assessment

1. PARP Trapping Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.

FP_Workflow cluster_0 Assay Principle cluster_1 Experimental Steps Free_DNA Fluorescent DNA Probe (Low Polarization) PARP_DNA PARP1 + DNA Probe (High Polarization) PARP_DNA_NAD PARP1 + DNA + NAD+ (Low Polarization - Dissociation) PARP_DNA_Inhibitor PARP1 + DNA + Inhibitor (High Polarization - Trapping) step1 1. Prepare Reagents (PARP1, DNA Probe, NAD+, Inhibitor) step2 2. Incubate PARP1, DNA Probe, and Niraparib R-enantiomer step1->step2 step3 3. Initiate Reaction with NAD+ step2->step3 step4 4. Measure Fluorescence Polarization step3->step4 gH2AX_Workflow step1 1. Cell Seeding and Treatment with Niraparib R-enantiomer step2 2. Fixation and Permeabilization step1->step2 step3 3. Blocking step2->step3 step4 4. Primary Antibody Incubation (anti-γ-H2AX) step3->step4 step5 5. Secondary Antibody Incubation (Fluorescently Labeled) step4->step5 step6 6. Counterstaining (DAPI) step5->step6 step7 7. Imaging and Analysis (Fluorescence Microscopy) step6->step7

References

Application Notes and Protocols: Niraparib R-enantiomer as a Research Tool for PARP Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP has emerged as a key therapeutic strategy in oncology, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR) in BRCA-mutated cancers.[2]

Niraparib (B1663559) is a potent inhibitor of PARP-1 and PARP-2.[3] It exists as two enantiomers, the S- and R-forms. The S-enantiomer is the clinically utilized form of Niraparib. While the R-enantiomer of Niraparib also demonstrates potent inhibition of the PARP1 enzyme, it exhibits lower potency in cell-based assays compared to its S-counterpart.[4] This differential activity makes the Niraparib R-enantiomer a valuable tool for researchers studying PARP function. It can serve as a comparator compound to the S-enantiomer to probe the structural and functional nuances of PARP inhibition and its downstream cellular consequences.

These application notes provide an overview of the properties of the Niraparib R-enantiomer and detailed protocols for its use in key biochemical and cell-based assays to investigate PARP function.

Data Presentation

Table 1: Comparative In Vitro Activity of Niraparib Enantiomers

ParameterNiraparib R-enantiomerNiraparib S-enantiomerReference
PARP-1 IC50 2.4 nMPotent inhibition (value not specified)[4]
Cellular PARylation EC50 30 nM4.0 nM[4][5]
BRCA1-deficient HeLa Cell Cytotoxicity (CC50) 470 nM34 nM[4][5]
Human Liver Microsome Intrinsic Clearance (Clint) 4 µL/min/mg protein3 µL/min/mg protein[4][5]

Signaling Pathways and Experimental Workflows

PARP Inhibition and DNA Repair Pathways

The following diagram illustrates the central role of PARP in DNA single-strand break repair and the concept of synthetic lethality in homologous recombination-deficient cells upon PARP inhibition.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP-mediated Repair cluster_Replication DNA Replication cluster_DSB_Repair DSB Repair Pathways cluster_HR_Deficient In HR-deficient cells (e.g., BRCA mutant) DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP1 PARP1 DNA Single-Strand Break (SSB)->PARP1 activates Replication Fork Collapse Replication Fork Collapse DNA Single-Strand Break (SSB)->Replication Fork Collapse leads to (if unrepaired) BER Base Excision Repair (BER) PARP1->BER PARP1->Replication Fork Collapse prevents Repaired DNA Repaired DNA BER->Repaired DNA DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) Replication Fork Collapse->DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (Error-free) DNA Double-Strand Break (DSB)->HR NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) DNA Double-Strand Break (DSB)->NHEJ HR_inactive HR Inactive DNA Double-Strand Break (DSB)->HR_inactive Repaired DSB Repaired DSB HR->Repaired DSB NHEJ->Repaired DSB Cell Death Cell Death Niraparib R-enantiomer Niraparib R-enantiomer Niraparib R-enantiomer->PARP1 inhibits HR_inactive->Cell Death

Caption: PARP Inhibition in DNA Repair.

Experimental Workflow for Assessing PARP Inhibitor Activity

This workflow outlines the key experiments to characterize the activity of the Niraparib R-enantiomer.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-based Assays PARP Activity Assay PARP Activity Assay Cellular PARylation Assay Cellular PARylation Assay Cell Viability Assay Cell Viability Assay Colony Formation Assay Colony Formation Assay CETSA Cellular Thermal Shift Assay (CETSA) DDR Analysis DNA Damage Response (DDR) Analysis Niraparib R-enantiomer Niraparib R-enantiomer Niraparib R-enantiomer->PARP Activity Assay Determine IC50 Niraparib R-enantiomer->Cellular PARylation Assay Determine EC50 Niraparib R-enantiomer->Cell Viability Assay Determine CC50/IC50 Niraparib R-enantiomer->Colony Formation Assay Assess long-term growth inhibition Niraparib R-enantiomer->CETSA Confirm target engagement Niraparib R-enantiomer->DDR Analysis Elucidate mechanism

Caption: Workflow for PARP Inhibitor Characterization.

Experimental Protocols

PARP1 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to measure the in vitro inhibitory activity of the Niraparib R-enantiomer on purified PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • PARP assay buffer

  • β-NAD+

  • Developer reagent

  • Niraparib R-enantiomer

  • 384-well black plates

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of PARP1 enzyme in PARP assay buffer. The final concentration should be optimized, but a starting point of 50 ng per reaction is recommended.[6]

    • Prepare a fresh working solution of activated DNA in PARP assay buffer.

    • Prepare a standard curve of the reaction product (e.g., nicotinamide) according to the kit manufacturer's instructions.

    • Prepare serial dilutions of the Niraparib R-enantiomer in PARP assay buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the test compound. The final DMSO concentration should not exceed 2%.[6]

  • Assay Reaction:

    • Add the PARP assay buffer, activated DNA, and β-NAD+ to the wells of a 384-well plate.

    • Add the serially diluted Niraparib R-enantiomer or vehicle control to the appropriate wells.

    • Initiate the reaction by adding the PARP1 enzyme working solution to all wells except the blank.

    • Incubate the plate at room temperature for the time specified by the assay kit (typically 30-60 minutes), protected from light.

  • Detection:

    • Stop the reaction and develop the signal by adding the developer reagent to each well.

    • Incubate the plate for an additional 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Plot the fluorescence intensity against the concentration of the Niraparib R-enantiomer.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cellular PARylation Assay

This assay measures the ability of the Niraparib R-enantiomer to inhibit the formation of poly(ADP-ribose) (PAR) chains in cells following DNA damage.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Niraparib R-enantiomer

  • Hydrogen peroxide (H₂O₂)

  • Lysis buffer

  • Primary antibody against PAR

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the Niraparib R-enantiomer or vehicle control for 1-2 hours.

    • Induce DNA damage by adding a final concentration of 10 mM H₂O₂ for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Normalize the PAR signal to a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Plot the normalized PAR signal against the concentration of the Niraparib R-enantiomer.

    • Calculate the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[7][8]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Niraparib R-enantiomer or vehicle control (DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Primary antibody against PARP1

  • Secondary antibody (HRP-conjugated)

  • Western blot equipment

  • Thermal cycler

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the Niraparib R-enantiomer or vehicle control for 1 hour at 37°C.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration and perform Western blotting for PARP1 as described in the Cellular PARylation Assay protocol.

  • Data Analysis:

    • Quantify the band intensities of soluble PARP1 at each temperature for both the treated and vehicle control samples.

    • Plot the percentage of soluble PARP1 relative to the non-heated control against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of the Niraparib R-enantiomer indicates target engagement and stabilization.

DNA Damage Response (DDR) Analysis by Immunofluorescence

This protocol allows for the visualization and quantification of DNA damage markers, such as γH2A.X and RAD51 foci, which are indicative of double-strand breaks and homologous recombination activity, respectively.[1][10][11][12]

Materials:

  • Cells grown on coverslips in a multi-well plate

  • Niraparib R-enantiomer

  • DNA damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-γH2A.X, anti-RAD51)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to attach.

    • Treat the cells with the Niraparib R-enantiomer for a specified period (e.g., 24 hours).

    • Induce DNA damage and allow time for foci formation (e.g., 4-8 hours).

  • Immunostaining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

    • Wash with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).

By employing these detailed protocols, researchers can effectively utilize the Niraparib R-enantiomer as a specific tool to dissect the intricate functions of PARP in DNA repair and cell fate determination. The comparative data generated with its more potent S-enantiomer will provide valuable insights for basic research and the development of novel anticancer therapies.

References

Application Notes and Protocols for Dissolving Niraparib R-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Niraparib (B1663559) is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which are critical for DNA repair.[1] By blocking these enzymes, Niraparib induces cytotoxicity in cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA1/2 mutations.[1] The R-enantiomer of Niraparib, also known as MK-4827 R-enantiomer, is a potent inhibitor of PARP1 with an IC50 of 2.4 nM.[2][3][4] Proper dissolution of this compound is critical for ensuring accurate and reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the dissolution and preparation of Niraparib R-enantiomer for research purposes.

Physicochemical Properties and Storage

Understanding the basic properties of Niraparib R-enantiomer is the first step in selecting an appropriate dissolution strategy.

PropertyValueSource
Synonyms MK-4827 (R-enantiomer), Niraparib Enantiomer[2][5]
Molecular Formula C₁₉H₂₀N₄O[1]
Molecular Weight 320.39 g/mol [4]
Appearance White to off-white, non-hygroscopic crystalline solid
Storage (Powder) -20°C for up to 3 years[4]
Storage (In Solvent) -80°C for up to 1 year[4]

Application Notes: Solvent Selection

In Vitro Applications (Cell-Based Assays, Biochemical Assays)

For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Primary Solvent: Use fresh, anhydrous, tissue culture-grade DMSO.[3][6] Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[3][7]

  • High Concentration: Niraparib R-enantiomer is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 30-100 mg/mL).[3][4]

  • Aiding Dissolution: Sonication or gentle warming can be used to aid dissolution if precipitation is observed.[3][4]

  • Working Solutions: The DMSO stock solution should be diluted serially into the appropriate aqueous buffer or cell culture medium to achieve the final desired concentration. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]

In Vivo Applications (Animal Studies)

Due to the low aqueous solubility of Niraparib, multi-component vehicle systems are required for in vivo administration, most commonly via oral gavage. Direct injection of a DMSO stock solution is not recommended due to its toxicity.

  • Co-Solvent Systems: Formulations typically involve a small amount of DMSO to initially dissolve the compound, followed by dilution with other vehicles like PEG300, Tween-80, saline, corn oil, or cyclodextrins to improve solubility and bioavailability.[2][3]

  • Suspension Formulations: For oral administration, Niraparib can also be prepared as a suspension in a vehicle like methylcellulose (B11928114).[6] This is a common strategy for compounds with poor solubility.

  • Preparation: It is critical to add and mix the vehicle components in a specific order to prevent the compound from precipitating.[2][3] The final solution should be clear for co-solvent systems.[2][3]

Quantitative Data Summary

Solubility Data
Solvent/Vehicle SystemSolubilitySource
DMSO ≥ 30 mg/mL (93.64 mM). Sonication recommended.[4]
DMSO 100 mg/mL (312.12 mM). Ultrasonic treatment may be needed.[3]
Ethanol 60 mg/mL (187.27 mM). Sonication recommended.[9]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline ≥ 2.5 mg/mL (7.80 mM); Clear solution[2][3]
10% DMSO >> 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL (7.80 mM); Clear solution[2][3]
10% DMSO >> 90% Corn Oil ≥ 2.5 mg/mL (7.80 mM); Clear solution[2][3]
0.5% Methylcellulose Used to create a 10 mg/mL suspension for oral gavage.[6]
Typical Experimental Concentrations
Assay TypeConcentration RangeCompound FormSource
PARP1 Inhibition (Biochemical Assay) IC₅₀ = 2.4 nMR-enantiomer[2][3][4]
PARylation Inhibition (Cell-Based) EC₅₀ = 30 nMR-enantiomer[2][3]
Antiproliferative (BRCA1-HeLa Cells) CC₅₀ = 470 nMR-enantiomer[2][3]
Antiproliferative (MDA-MB-436, BRCA1 mutant) CC₅₀ = 18 nMS-enantiomer (Niraparib)[6][7]
In Vivo Dosing (Mouse Models) 50 mg/kg daily oral gavageS-enantiomer (Niraparib)[6]

Experimental Protocols

Safety Precaution: Handle Niraparib R-enantiomer powder in a chemical fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Preparation of 10 mM Stock Solution in DMSO (In Vitro Use)
  • Weigh Compound: Accurately weigh the required amount of Niraparib R-enantiomer powder. For 1 mL of a 10 mM solution, weigh 3.204 mg (MW = 320.39 g/mol ).

  • Add Solvent: Add the calculated amount of fresh, anhydrous DMSO to the vial containing the compound. For a 10 mM stock, add 1 mL of DMSO for every 3.204 mg of compound.[3]

  • Dissolve: Vortex thoroughly. If necessary, briefly sonicate the solution in a water bath until the solid is completely dissolved.[3][4]

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]

G cluster_prep Stock Solution Preparation (10 mM) cluster_dilute Working Solution Preparation weigh 1. Weigh 3.204 mg Niraparib R-enantiomer add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex and/or Sonicate until fully dissolved add_dmso->dissolve store 4. Aliquot and Store at -80°C dissolve->store stock 10 mM DMSO Stock store->stock Use for dilution dilute Serially dilute stock into cell culture medium (e.g., to 100 nM) stock->dilute final Final working solution (DMSO concentration ≤0.5%) dilute->final

Workflow for preparing stock and working solutions.
Protocol 2: Preparation of Formulation for In Vivo Oral Administration (Co-Solvent)

This protocol is adapted for a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3]

  • Weigh Compound: Weigh the required amount of Niraparib R-enantiomer into a suitable sterile container.

  • Initial Dissolution: Add DMSO to the powder, constituting 10% of the final desired volume. Vortex or sonicate until the compound is fully dissolved.

  • Add PEG300: Add PEG300 to the solution (40% of the final volume). Mix thoroughly until the solution is clear.

  • Add Tween-80: Add Tween-80 (5% of the final volume). Mix again until the solution is clear.

  • Final Dilution: Add saline (45% of the final volume) to reach the final concentration. Mix thoroughly. The final solution should be clear.

  • Use Immediately: It is recommended to use this formulation immediately after preparation for optimal results.[7]

G cluster_vehicle Vehicle Components compound Niraparib R-enantiomer (Powder) step1 Step 1: Dissolve in DMSO compound->step1 DMSO 10% DMSO DMSO->step1 PEG300 40% PEG300 step2 Step 2: Add PEG300 PEG300->step2 Tween 5% Tween-80 step3 Step 3: Add Tween-80 Tween->step3 Saline 45% Saline step4 Step 4: Add Saline Saline->step4 step1->step2 step2->step3 step3->step4 final Final Clear Solution for Oral Gavage step4->final

Component relationship for in vivo co-solvent formulation.
Protocol 3: Preparation of Formulation for In Vivo Oral Administration (Suspension)

This protocol is adapted for a 0.5% methylcellulose vehicle.[6]

  • Prepare Vehicle: Heat sterile water to near boiling (~98°C). Remove from heat.

  • Add Methylcellulose: While stirring the hot water, slowly add the methylcellulose powder to a final concentration of 0.5% (w/v).

  • Cool and Stir: Continue to stir the mixture at room temperature for at least 45 minutes to allow the methylcellulose to fully hydrate (B1144303) and form a uniform suspension.

  • Add Compound: Weigh the required amount of Niraparib R-enantiomer into a separate container (e.g., an amber bottle).

  • Create Paste: Add a small volume of the 0.5% methylcellulose vehicle to the powder and mix with a spatula to form a smooth paste. This prevents clumping.

  • Final Suspension: Add the remaining methylcellulose vehicle to the paste and mix thoroughly. For best results, stir the suspension overnight at room temperature to ensure homogeneity.

  • Administer: Shake the suspension well before each administration to ensure a uniform dose.

References

Application Notes and Protocols for CRISPR Screening with Niraparib R-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways like those with BRCA1/2 mutations.[1][2] Niraparib is a chiral molecule and is clinically used as the (S)-enantiomer, which is responsible for the majority of its PARP inhibitory activity. The (R)-enantiomer of Niraparib exhibits significantly lower potency against PARP1 and PARP2. This differential activity between the enantiomers provides a unique tool for dissecting the on- and off-target effects of Niraparib in a cellular context using high-throughput screening methods like CRISPR-Cas9 screens.

These application notes provide a framework for utilizing the R-enantiomer of Niraparib in CRISPR screening protocols to identify novel genetic dependencies, off-target effects, and mechanisms of action that are independent of potent PARP inhibition. Such screens can serve to either identify cellular pathways affected by the compound's scaffold or to act as a rigorous negative control for screens performed with the active (S)-enantiomer.

Data Presentation

The following table summarizes the differential biological activity between the R- and S-enantiomers of Niraparib. This data is critical for designing and interpreting CRISPR screens.

Parameter Niraparib R-enantiomer Niraparib S-enantiomer (Niraparib) Reference
PARP1 IC50 2.4 nM3.8 nM[3]
PARPylation EC50 (in cells) 30 nM4.0 nM[3]
BRCA1-deficient HeLa CC50 470 nM34 nM[3]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Cellular Outcomes DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PARylation PARP1->PARylation NAD+ SSB_to_DSB SSB persists, leads to DSB PARP1->SSB_to_DSB If inhibited Repair_Complex Recruitment of Repair Proteins PARylation->Repair_Complex BER Base Excision Repair (BER) Repair_Complex->BER DNA_Repair DNA Integrity Maintained BER->DNA_Repair Successful Repair BER->DNA_Repair Niraparib_S Niraparib (S-enantiomer) Niraparib_S->PARP1 Potent Inhibition Niraparib_R Niraparib R-enantiomer Niraparib_R->PARP1 Weak Inhibition Apoptosis Apoptosis in HR-deficient cells (Synthetic Lethality) SSB_to_DSB->Apoptosis

Caption: PARP Inhibition Signaling Pathway.

CRISPR_Screen_Workflow cluster_0 Library Preparation & Transduction cluster_1 Cell Culture & Treatment cluster_2 Screening & Sequencing cluster_3 Data Analysis sgRNA_Library Pooled sgRNA Library (Lentiviral) Transduction Lentiviral Transduction (Low MOI) sgRNA_Library->Transduction Cas9_Cells Cas9-expressing Cancer Cell Line Cas9_Cells->Transduction Pooled_Cells Pooled Mutant Cell Population Transduction->Pooled_Cells Control Control (DMSO) Pooled_Cells->Control Split Population Niraparib_R_Treat Niraparib R-enantiomer Pooled_Cells->Niraparib_R_Treat Split Population Niraparib_S_Treat Niraparib S-enantiomer (Optional Control) Pooled_Cells->Niraparib_S_Treat Split Population Incubation Incubation & Selection (Multiple Passages) Control->Incubation Niraparib_R_Treat->Incubation Niraparib_S_Treat->Incubation gDNA_Extraction Genomic DNA Extraction Incubation->gDNA_Extraction PCR_Amplification sgRNA Amplification (PCR) gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing (NGS) PCR_Amplification->NGS Read_Counts sgRNA Read Counts NGS->Read_Counts MAGeCK Data Analysis (e.g., MAGeCK) Read_Counts->MAGeCK Hit_Identification Hit Identification (Enriched/Depleted sgRNAs) MAGeCK->Hit_Identification Pathway_Analysis Pathway & Functional Enrichment Analysis Hit_Identification->Pathway_Analysis

Caption: CRISPR Screening Experimental Workflow.

Experimental Protocols

Cell Line Preparation and Lentiviral Particle Production
  • Cell Line Selection: Choose a cancer cell line relevant to the research question. It is recommended to use a cell line that has been previously characterized for its response to PARP inhibitors or DNA damaging agents.

  • Cas9 Expression: If the selected cell line does not stably express Cas9, transduce the cells with a lentiviral vector encoding Cas9 and select for a stable, high-activity Cas9-expressing population.

  • sgRNA Library: Utilize a genome-wide or targeted CRISPR knockout (CRISPRko) library (e.g., GeCKO, Brunello).

  • Lentivirus Production: Produce high-titer lentiviral particles for the sgRNA library by transfecting HEK293T cells with the library plasmid pool and packaging plasmids.

Genome-wide CRISPR Screen with Niraparib R-enantiomer

This protocol is designed for a pooled, negative selection (dropout) screen to identify genes whose loss sensitizes cells to the off-target effects of the Niraparib R-enantiomer.

Materials:

  • Cas9-expressing cancer cell line

  • Pooled lentiviral sgRNA library

  • Niraparib R-enantiomer (and S-enantiomer as a control)

  • DMSO (vehicle control)

  • Standard cell culture reagents and equipment

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Procedure:

  • Determination of IC20 for Niraparib R-enantiomer:

    • Perform a dose-response curve for the Niraparib R-enantiomer in the chosen Cas9-expressing cell line to determine the concentration that results in approximately 20% growth inhibition (IC20). This concentration will be used for the screen to ensure sufficient selective pressure without excessive cell death.

  • Lentiviral Transduction:

    • Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

    • Select transduced cells with the appropriate antibiotic (e.g., puromycin).

  • CRISPR Screen Execution:

    • Expand the transduced cell population, maintaining a representation of at least 500 cells per sgRNA in the library.

    • Split the cell population into three treatment arms:

      • Vehicle Control: DMSO

      • Test Condition: Niraparib R-enantiomer (at the predetermined IC20)

      • Positive Control (Optional): Niraparib S-enantiomer (at its IC20)

    • Culture the cells for 14-21 days, passaging as necessary and maintaining the sgRNA representation.

  • Sample Collection:

    • Harvest a cell pellet from each treatment arm at the beginning of the treatment (T0) and at the end of the screen (T_end_).

  • Genomic DNA Extraction and Sequencing:

    • Extract genomic DNA from the harvested cell pellets.

    • Amplify the integrated sgRNA sequences using a two-step PCR protocol.

    • Perform next-generation sequencing on the amplified sgRNA libraries.

Data Analysis
  • Read Alignment and Counting:

    • Align the sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA.

  • Identification of Enriched and Depleted sgRNAs:

    • Utilize bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted in the Niraparib R-enantiomer-treated population compared to the DMSO control.[4][5][6]

  • Gene-Level Analysis:

    • Aggregate the results from multiple sgRNAs targeting the same gene to identify genes whose knockout confers sensitivity to the Niraparib R-enantiomer.

  • Pathway and Functional Analysis:

    • Perform pathway enrichment analysis (e.g., GO, KEGG) on the list of "hit" genes to identify biological pathways and processes that are synthetically lethal with the off-target effects of the Niraparib R-enantiomer.

Interpretation of Results and Further Steps

  • Identification of Off-Target Effects: Genes identified as synthetic lethal with the Niraparib R-enantiomer may point towards novel off-target effects of the Niraparib chemical scaffold. These hits can be further validated through individual gene knockout studies and biochemical assays.

  • Negative Control for On-Target Effects: When run in parallel with a screen using the active S-enantiomer, the R-enantiomer screen provides a robust negative control. Genes that are hits in the S-enantiomer screen but not in the R-enantiomer screen are likely to be true synthetic lethal partners of PARP inhibition.

  • Validation of Hits: Top candidate genes from the screen should be validated using individual sgRNAs or other gene perturbation methods (e.g., siRNA) in combination with the Niraparib R-enantiomer in cell viability or apoptosis assays.

By leveraging the differential activity of Niraparib's enantiomers, these protocols provide a powerful approach to deconvolve the on-target and off-target effects of this important cancer therapeutic, potentially uncovering new biological insights and therapeutic opportunities.

References

Troubleshooting & Optimization

Niraparib R-enantiomer solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the R-enantiomer of Niraparib. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is the Niraparib R-enantiomer, and why is its solubility a common issue?

The Niraparib R-enantiomer is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), specifically PARP-1, with an IC50 of 2.4 nM.[1][2][3] While its S-enantiomer is the marketed drug known as Niraparib, the R-enantiomer is often used in research settings. Like many small molecule inhibitors, the Niraparib R-enantiomer is a lipophilic compound with poor water solubility, which can present significant challenges during experimental setup for both in vitro and in vivo studies.[4] Achieving a stable and appropriate concentration in aqueous buffers is crucial for obtaining reliable and reproducible results.

Q2: What is the solubility of Niraparib R-enantiomer in common laboratory solvents?

The solubility of the Niraparib R-enantiomer varies significantly depending on the solvent. Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective for creating concentrated stock solutions. For aqueous-based assays or in vivo studies, co-solvent systems are typically required.

Table 1: Solubility of Niraparib R-enantiomer in Various Solvents

Solvent/SystemReported SolubilityMolar Concentration (mM)NotesSource(s)
DMSO100 mg/mL312.12Sonication may be required. Use of hygroscopic (wet) DMSO can significantly reduce solubility.[1][2]
DMSO30 mg/mL93.64Sonication is recommended.[3]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL≥ 7.80Solvents should be added sequentially.[1]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL≥ 7.80Solvents should be added sequentially.[1]
MethanolSolubleNot Specified---[5]
WaterInsolubleNot SpecifiedThe free base has an aqueous solubility of 0.7-1.1 mg/mL across the physiological pH range.[6][7]

Note: The marketed drug, Niraparib, is the S-enantiomer. The physical properties, including solubility, of the R- and S-enantiomers are expected to be very similar.

Q3: How does pH affect the solubility of Niraparib enantiomers?

The solubility of Niraparib's free base is largely independent of pH below its pKa of 9.95.[6] Across the physiological pH range (approximately 1 to 7.5), its aqueous solubility is low, typically between 0.7 mg/mL and 1.1 mg/mL.[6] Therefore, simple pH adjustment of aqueous buffers within this range is unlikely to significantly enhance the solubility of the R-enantiomer.

Troubleshooting Guides & Experimental Protocols

Issue 1: Preparing a Concentrated Stock Solution for In Vitro Assays

Problem: The Niraparib R-enantiomer powder is not fully dissolving in DMSO, or a precipitate forms when diluting into an aqueous cell culture medium.

Solution Protocol:

  • Use High-Quality, Anhydrous DMSO: Moisture absorbed by DMSO can dramatically decrease the solubility of lipophilic compounds.[7] Always use fresh, unopened, or properly stored anhydrous DMSO.

  • Prepare a 100 mg/mL Stock:

    • Weigh the desired amount of Niraparib R-enantiomer powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 100 mg/mL (312.12 mM).[2]

  • Facilitate Dissolution:

    • Vortex the solution vigorously.

    • If solids remain, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.[2][3] Gentle warming to 37°C can also aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][7] Stock solutions in DMSO are typically stable for up to 2 years at -80°C.[2]

  • Dilution into Aqueous Media: When preparing working solutions, dilute the DMSO stock into your culture medium or buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Rapidly vortex or mix the solution during the addition of the DMSO stock to prevent precipitation.

Issue 2: Formulating Niraparib R-enantiomer for In Vivo Animal Studies

Problem: A stable, injectable formulation is needed for oral gavage or other administration routes in animal models, but the compound is insoluble in simple aqueous vehicles like saline.

Solution Protocol (Co-Solvent System):

This protocol is adapted from common formulation methods for poorly soluble inhibitors for in vivo use.[1][8][9]

  • Prepare a Primary Stock (if not already done): Dissolve the Niraparib R-enantiomer in 100% DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL).[9] Ensure it is fully dissolved, using sonication if necessary.

  • Vehicle Preparation (Example for a 10 mL final volume): The final vehicle will be a multi-component system. Prepare the components separately before mixing.

    • Component A: 1 mL of your DMSO stock solution.

    • Component B: 4 mL of PEG300.

    • Component C: 0.5 mL of Tween 80.

    • Component D: 4.5 mL of Saline (0.9% NaCl).

  • Sequential Mixing (CRITICAL): The order of addition is crucial to prevent precipitation.

    • Start with Component B (PEG300) in a sterile tube.

    • Slowly add Component A (DMSO stock) to the PEG300 and mix thoroughly until the solution is clear.

    • Add Component C (Tween 80) to the mixture and mix again until clear.

    • Finally, add Component D (Saline) dropwise while continuously mixing or vortexing to bring the solution to the final volume.

  • Final Checks: The resulting solution should be clear.[8] This formulation can typically be used for oral administration. Always prepare this formulation fresh before each use for optimal results.[7]

Visual Guides and Workflows

General Strategies for Solubility Enhancement

For researchers facing persistent solubility issues or developing novel formulations, several established techniques can be explored. The following workflow outlines a logical approach to selecting a suitable method.

G cluster_input Starting Material cluster_application Primary Application start Niraparib R-enantiomer (Poorly Water-Soluble) cosolvency Co-solvency (e.g., DMSO, PEG300) start->cosolvency Most common for lab scale complexation Complexation (e.g., Cyclodextrins like SBE-β-CD) start->complexation Improves aqueous solubility ph_adjust pH Adjustment (Limited efficacy < pKa 9.95) start->ph_adjust particle_reduction Particle Size Reduction (Micronization, Nanosuspension) start->particle_reduction Increases surface area & dissolution rate invitro In Vitro Assays cosolvency->invitro invivo In Vivo Studies cosolvency->invivo complexation->invivo formulation Oral Formulation Dev. complexation->formulation particle_reduction->formulation

Caption: A workflow diagram of common strategies to enhance the solubility of poorly soluble drugs.[4][10]

Mechanism of Action: PARP Inhibition Pathway

Understanding the mechanism of action is key to designing effective experiments. Niraparib inhibits PARP enzymes, which are critical for repairing DNA single-strand breaks (SSBs).

G cluster_process DNA Repair Process DNA_damage DNA Damage (e.g., from ROS, alkylating agents) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP_recruitment PARP1/2 Recruitment & Activation SSB->PARP_recruitment Replication DNA Replication SSB->Replication Repair Base Excision Repair (BER) SSB Repaired PARP_recruitment->Repair Normal Cell Function Niraparib Niraparib R-enantiomer (PARP Inhibitor) PARP_recruitment->Niraparib Inhibits & Traps PARP DSB Replication Fork Collapse Double-Strand Break (DSB) Replication->DSB During S-Phase Cell_Death Apoptosis / Cell Death DSB->Cell_Death In HR-Deficient Cells (e.g., BRCA mutant)

References

Niraparib R-enantiomer: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of the Niraparib (B1663559) R-enantiomer in various assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Niraparib?

Niraparib is a potent and highly selective inhibitor of Poly(ADP-ribose) Polymerase enzymes, specifically PARP-1 and PARP-2.[1] PARP enzymes are critical for repairing single-strand DNA breaks. By inhibiting PARP, Niraparib prevents the repair of these breaks, which then lead to the formation of double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), this accumulation of DNA damage leads to cell death through a process called synthetic lethality.[2][3]

Q2: How does the Niraparib R-enantiomer compare to the S-enantiomer and the racemate?

While both enantiomers of Niraparib show excellent inhibition of PARP-1, the S-enantiomer (which is the marketed form of Niraparib) is generally more potent in cell-based assays.[4] The R-enantiomer, however, exhibits a somewhat lower in vitro metabolic clearance in rat liver microsomes.[4] For research purposes, understanding the activity of the individual enantiomers is crucial for interpreting results accurately. The racemic mixture contains equal parts of both.

Q3: What are the recommended concentrations for in vitro and cell-based assays?

The optimal concentration depends heavily on the specific assay and cell line used. However, based on published data, here are some starting points:

  • Enzymatic Assays (PARP-1): The Niraparib R-enantiomer has an IC50 of 2.4 nM for PARP-1 inhibition.[4]

  • Cell-Based PARylation Assays: The R-enantiomer has a reported EC50 of 30 nM.[4]

  • Cell Viability/Cytotoxicity Assays: The cytotoxic concentration (CC50) can vary significantly based on the cell line's genetic background (e.g., BRCA status). For example, in BRCA1-deficient HeLa cells, the R-enantiomer has a reported CC50 of 470 nM.[4] For initial experiments in other cell lines like pancreatic or ovarian cancer cells, a broad concentration range (e.g., 0.1 µM to 200 µM) can be tested to determine the IC50.[2][5]

Q4: Are there known off-target effects for Niraparib?

Yes, Niraparib has been shown to have off-target effects on several protein kinases, which is not observed with all PARP inhibitors like olaparib.[6] It can strongly inhibit kinases such as DYRK1A and DYRK1B at sub-micromolar concentrations, which are levels achievable in clinical settings.[6] Researchers should be aware of these potential off-target effects, especially when interpreting phenotypes that are not clearly linked to PARP inhibition or when using concentrations above 1 µM.[6] Furthermore, Niraparib has been shown to inhibit STAT3 activity, which may contribute to its anti-tumor effects regardless of BRCA status.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data for Niraparib and its enantiomers.

Table 1: In Vitro Potency of Niraparib Enantiomers

Compound Target/Assay IC50 / EC50 Reference
Niraparib R-enantiomer PARP-1 (enzymatic) 2.4 nM [4]
Niraparib S-enantiomer PARP-1 (enzymatic) 3.8 nM [1]
Niraparib R-enantiomer PARylation (cell-based) 30 nM [4]
Niraparib S-enantiomer PARylation (cell-based) 4.0 nM [4]
Niraparib R-enantiomer BRCA1-HeLa (cytotoxicity) 470 nM [4]

| Niraparib S-enantiomer | BRCA1-HeLa (cytotoxicity) | 34 nM |[4] |

Table 2: Solubility Information for Niraparib R-enantiomer

Solvent Concentration Notes Reference
DMSO ≥ 100 mg/mL (312.12 mM) Ultrasonic assistance may be needed [4]

| Ethanol | 60 mg/mL (187.27 mM) | Sonication is recommended |[5] |

Table 3: Stock Solution Preparation Examples

Desired Stock Concentration Mass of Niraparib R-enantiomer Volume of DMSO
10 mM 1 mg 0.3121 mL
10 mM 5 mg 1.5606 mL
10 mM 10 mg 3.1212 mL

(Calculations based on a molecular weight of 320.39 g/mol )

Troubleshooting Guide

Issue 1: Low Potency or Inconsistent Results in Cell-Based Assays

  • Possible Cause: Compound degradation.

    • Solution: Niraparib is stable as a powder at -20°C for years and in a DMSO stock solution at -80°C for up to one year.[5] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment from a frozen stock.

  • Possible Cause: Incorrect concentration range.

    • Solution: The potency of the R-enantiomer is lower than the S-enantiomer in cellular assays.[4] Ensure your concentration range is appropriate. Perform a wide dose-response curve (e.g., 1 nM to 100 µM) to establish the IC50 for your specific cell line and endpoint.

  • Possible Cause: Cell line resistance.

    • Solution: Cell lines with proficient homologous recombination (HR) pathways will be less sensitive to PARP inhibitors.[8] Confirm the HR status of your cell line (e.g., BRCA1/2, RAD51C status).[8] Consider using a cell line known to be sensitive as a positive control.

Issue 2: Compound Precipitation in Aqueous Media

  • Possible Cause: Poor solubility.

    • Solution: Niraparib has limited aqueous solubility. When diluting from a high-concentration DMSO stock into aqueous media, ensure the final DMSO concentration does not exceed a level tolerated by your cells (typically <0.5%). Prepare intermediate dilutions if necessary. Vortex thoroughly immediately after dilution.

  • Possible Cause: Saturation in media.

    • Solution: Do not attempt to make a high-concentration stock directly in cell culture media. Always prepare high-concentration stocks in a suitable solvent like DMSO and then dilute into your final assay media.[9]

Issue 3: Unexpected Phenotypes or Off-Target Effects

  • Possible Cause: Kinase inhibition.

    • Solution: Niraparib can inhibit kinases like DYRK1A at concentrations below 1 µM.[6] If your experimental results are inconsistent with known PARP inhibition biology, consider if off-target kinase inhibition could be a contributing factor. Cross-reference your findings with known functions of inhibited kinases.

  • Possible Cause: STAT3 pathway modulation.

    • Solution: Niraparib, unlike some other PARP inhibitors, can inhibit STAT3 phosphorylation.[2][7] This can induce apoptosis even in cells without BRCA mutations. Assess pSTAT3 levels in your experimental system via Western blot to determine if this pathway is being modulated.

Experimental Protocols & Workflows

Protocol 1: General PARP Inhibition Assay (SPA-based)

This protocol is adapted from methodologies used to characterize PARP inhibitors.[5]

  • Compound Preparation: Prepare an 11-point serial dilution of Niraparib R-enantiomer in a 96-well plate (5 µL/well in 5% DMSO/Water) to achieve a 10x final concentration.

  • Reaction Initiation: Add 35 µL of PARP-1 enzyme in reaction buffer to each well and incubate for 5 minutes at room temperature.

  • Substrate Addition: Add 10 µL of a mixture containing NAD+ and biotinylated-DNA substrate to initiate the PARylation reaction.

  • Incubation: Incubate the plate for 3 hours at room temperature.

  • Termination: Stop the reaction by adding 50 µL of streptavidin-coated Scintillation Proximity Assay (SPA) beads (e.g., 2.5 mg/mL in 200 mM EDTA, pH 8).

  • Detection: Read the plate on a scintillation counter to measure the incorporation of radiolabeled NAD+ into PAR chains. The signal will be proportional to PARP activity.

Protocol 2: Cell Viability Assay (Luminescent)

This protocol is based on the CellTiter-Glo® assay, commonly used to assess the cytotoxic effects of Niraparib.[2][5]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of Niraparib R-enantiomer (e.g., in a range from 0.01 µM to 100 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours).

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).

  • Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Repair PARP-mediated Repair cluster_Replication DNA Replication cluster_DSB_Repair DSB Repair & Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits Replication_Fork Replication Fork Collapse DNA_Damage->Replication_Fork leads to Repair SSB Repair PARP->Repair facilitates Niraparib Niraparib R-enantiomer Niraparib->PARP Inhibition DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient Homologous Recombination (HR-Proficient Cells) DSB->HR_Proficient HR_Deficient Defective HR (e.g., BRCA1/2 mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Cell_Assay_Workflow start Start plate_cells 1. Plate Cells in 96-well Plate start->plate_cells overnight 2. Incubate Overnight (Allow Adhesion) plate_cells->overnight prepare_drug 3. Prepare Serial Dilution of Niraparib R-enantiomer overnight->prepare_drug treat_cells 4. Add Drug to Cells (Include Vehicle Control) prepare_drug->treat_cells incubate_treat 5. Incubate (e.g., 48-72 hours) treat_cells->incubate_treat add_reagent 6. Add Viability Reagent (e.g., CellTiter-Glo) incubate_treat->add_reagent read_plate 7. Measure Signal (Luminescence) add_reagent->read_plate analyze 8. Analyze Data (Calculate IC50) read_plate->analyze

Caption: Standard workflow for a cell-based viability assay.

Troubleshooting_Logic issue Problem: Inconsistent or Weak Results check_compound Check Compound Integrity issue->check_compound Degradation? check_conc Verify Concentration Range issue->check_conc Wrong Dose? check_cell Confirm Cell Line HR Status issue->check_cell Resistance? check_solubility Assess for Precipitation issue->check_solubility Solubility? sol_compound Solution: Use fresh stock, avoid multiple freeze-thaws. check_compound->sol_compound sol_conc Solution: Perform wide dose-response to find IC50 for your system. check_conc->sol_conc sol_cell Solution: Use HR-deficient line as a positive control. check_cell->sol_cell sol_solubility Solution: Keep final DMSO % low. Vortex after dilution. check_solubility->sol_solubility

Caption: Troubleshooting flowchart for common experimental issues.

References

Niraparib R-enantiomer Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the R-enantiomer of niraparib (B1663559). The content addresses potential off-target effects and offers strategies to identify and mitigate them in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes in our experiments with the R-enantiomer of niraparib that do not seem to be related to PARP inhibition. What could be the cause?

A1: While the R-enantiomer of niraparib is a potent PARP1 inhibitor, like its S-enantiomer (the clinically approved form), it may exhibit off-target activities.[1][2] Niraparib has been shown to interact with several protein kinases, and it is plausible that the R-enantiomer shares some of this off-target profile.[3] Unexpected phenotypes could therefore be a result of the inhibition of these secondary targets. We recommend performing counter-screening or validation experiments to investigate this possibility.

Q2: What are the known off-target kinases of niraparib that might also be affected by the R-enantiomer?

A2: Studies on niraparib (racemate or S-enantiomer) have identified several off-target kinases that are potently inhibited, often at sub-micromolar concentrations.[3] These include Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK1B, Cyclin-dependent kinase 16 (CDK16), and Pim-3 kinase (PIM3).[3] It is advisable to assess the activity of these kinases in your experimental system when using the R-enantiomer.

Q3: Our research involves the SRC/STAT3 signaling pathway. Could the R-enantiomer of niraparib have any effect on this pathway?

A3: Recent research has indicated that niraparib, unlike some other PARP inhibitors, can inhibit STAT3 activity, potentially through interference with SRC tyrosine kinase.[4][5] This effect was observed to be independent of the BRCA mutation status of the cells.[4][5] Therefore, if your experiments involve the SRC/STAT3 pathway, it is crucial to consider a potential modulatory effect of the niraparib R-enantiomer.

Q4: We are observing cardiovascular-related effects in our cellular models. Is there a known basis for this with niraparib?

A4: In vitro studies have suggested that niraparib can inhibit dopamine, norepinephrine, and serotonin (B10506) transporters. This activity may be responsible for cardiovascular effects like increased heart rate and blood pressure observed in clinical settings. While this has been associated with the approved form of niraparib, it is a potential off-target effect to consider for the R-enantiomer in relevant experimental models.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Proliferation Results

If you observe discrepancies in cell viability or proliferation assays that cannot be solely attributed to PARP inhibition, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step Expected Outcome
Off-target kinase inhibition 1. Perform a targeted kinase assay for known niraparib off-targets (e.g., DYRK1A, DYRK1B, CDK16, PIM3). 2. Use a structurally different PARP inhibitor as a control to see if the phenotype persists. 3. Conduct a broader kinome scan to identify novel off-targets of the R-enantiomer.1. Identification of specific off-target kinase inhibition by the R-enantiomer. 2. Differentiation between on-target PARP effects and off-target effects. 3. A comprehensive profile of the R-enantiomer's kinase selectivity.
Modulation of the SRC/STAT3 pathway 1. Perform Western blot analysis to assess the phosphorylation status of SRC and STAT3. 2. Use a specific SRC or STAT3 inhibitor as a positive control for the observed phenotype.1. Confirmation of whether the R-enantiomer affects the SRC/STAT3 signaling cascade in your model. 2. Validation of the pathway's involvement in the observed cellular response.
Compound concentration and purity 1. Verify the concentration and purity of your niraparib R-enantiomer stock solution. 2. Perform a dose-response curve to ensure you are using an appropriate concentration range.1. Accurate and reproducible experimental results. 2. Determination of the EC50 for both on-target and potential off-target effects.

Issue 2: Inconsistent Downstream Signaling Readouts

If you are observing unexpected changes in signaling pathways downstream of PARP, the following steps may help in troubleshooting.

Potential Cause Troubleshooting Step Expected Outcome
Activation of compensatory signaling pathways 1. Profile changes in the phosphorylation of key nodes in related DNA damage response and cell cycle pathways using antibody arrays or Western blotting.1. Identification of any compensatory mechanisms activated in response to PARP inhibition and potential off-target effects.
Cross-talk with kinase-mediated signaling 1. Inhibit a suspected off-target kinase (e.g., DYRK1A) with a specific inhibitor in combination with the niraparib R-enantiomer.1. Elucidation of whether the observed signaling changes are a result of combined PARP and off-target kinase inhibition.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of niraparib and its enantiomers. Note the limited specific data for the R-enantiomer's off-target effects.

Table 1: On-Target PARP Inhibition

CompoundTargetIC50 / EC50Reference
Niraparib R-enantiomer PARP1IC50: 2.4 nM[1][2]
PARylation in cellsEC50: 30 nM[1][2]
Niraparib S-enantiomer PARP1IC50: 3.8 nM
PARP2IC50: 2.1 nM
PARylation in cellsEC50: 4.0 nM[1][2]

Table 2: Known Off-Target Kinase Inhibition by Niraparib (S-enantiomer or racemate)

Target KinaseInhibition PotencyReference
DYRK1APotent, sub-micromolar[3]
DYRK1BPotent, sub-micromolar[3]
CDK16Potent, sub-micromolar[3]
PIM3Potent, sub-micromolar[3]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the niraparib R-enantiomer against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • Niraparib R-enantiomer stock solution (in DMSO)

    • ATP

    • Kinase reaction buffer

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

    • Microplate reader

  • Procedure: a. Prepare serial dilutions of the niraparib R-enantiomer in kinase reaction buffer. b. In a microplate, add the kinase and the diluted inhibitor or DMSO (vehicle control). c. Incubate for a pre-determined time at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a specific duration within the linear range of the assay. f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

  • Data Analysis: a. Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity). b. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Western Blot for Phospho-STAT3

This protocol is for assessing the effect of the niraparib R-enantiomer on STAT3 activation.

  • Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with various concentrations of the niraparib R-enantiomer or DMSO for the desired time. c. Include appropriate positive and negative controls (e.g., a known STAT3 activator or inhibitor).

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control. c. Compare the levels of p-STAT3 in treated versus control samples.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor SRC SRC Receptor->SRC activates STAT3 STAT3 SRC->STAT3 phosphorylates pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes & translocates Gene_Expression Target Gene Expression pSTAT3_dimer->Gene_Expression Niraparib_R Niraparib R-enantiomer Niraparib_R->SRC inhibits? Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

References

Improving the stability of Niraparib R-enantiomer in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the R-enantiomer of Niraparib in solution.

Important Preliminary Note: The active pharmaceutical ingredient, Niraparib, is the S-enantiomer. The R-enantiomer is typically considered a process impurity. As enantiomers, both the R- and S- forms of Niraparib are expected to have identical chemical stability under achiral conditions (e.g., pH, heat, oxidation). Published forced degradation studies on Niraparib have consistently shown it to be a highly stable molecule under a wide range of stress conditions.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: My solution of Niraparib R-enantiomer is showing unexpected impurity peaks on my chromatogram. What is the most likely cause?

A: Given the high reported stability of Niraparib, true degradation is unlikely under standard laboratory conditions.[1][3][4] Consider these more common causes first:

  • Solvent Quality: Impurities present in the solvent (e.g., aged acetonitrile (B52724), methanol (B129727), or DMSO) can appear as peaks. Always use fresh, HPLC-grade or higher solvents.

  • Contamination: Contamination from glassware, pipettes, or other reagents can introduce extraneous peaks.

  • Initial Purity: The starting material of the R-enantiomer may contain baseline impurities that were not previously characterized.

Q2: What is the expected stability of the Niraparib R-enantiomer under typical forced degradation conditions?

A: Niraparib has been reported to be exceptionally stable. In forced degradation studies involving acidic, basic, oxidative, thermal, and photolytic stress, the molecule showed minimal to no degradation.[1][2][5] One study noted that the total degradation was less than 10% across all tested stress conditions.[6][7][8] Therefore, significant degradation of the R-enantiomer is not expected under standard ICH stress testing conditions.

Q3: What are the recommended solvents and storage conditions for Niraparib R-enantiomer stock solutions?

A:

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare concentrated stock solutions.[9] For analytical purposes, diluents are typically mixtures of acetonitrile and/or methanol with water, sometimes containing additives like formic acid or ammonium (B1175870) acetate.[6][10]

  • Storage: For long-term stability, solid powder should be stored at -20°C.[9] Stock solutions in DMSO can be stored at -80°C for up to a year, but it is crucial to aliquot the solution to avoid repeated freeze-thaw cycles.[9]

  • Pro-Tip: Use fresh DMSO for preparing stock solutions. DMSO is hygroscopic (absorbs moisture), and absorbed water can reduce the solubility of Niraparib.[9]

Q4: How can I properly monitor the stability of my Niraparib R-enantiomer solution over time?

A: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the best approach. This type of method is designed to separate the intact molecule from any potential degradation products and impurities, allowing for accurate quantification of the parent compound.[6][7] Refer to the protocols section below for an example HPLC method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC/UPLC Chromatogram

If you observe new or growing peaks in your chromatogram over time, follow this workflow to diagnose the issue.

G start Unexpected Peak Observed blank 1. Analyze a solvent blank (injection of diluent only) start->blank peak_in_blank Is the peak present in the blank? blank->peak_in_blank solvent_issue Result: Solvent Impurity Action: Use fresh, high-purity solvent. peak_in_blank->solvent_issue  Yes no_solvent_issue Peak is not from solvent peak_in_blank->no_solvent_issue No   retest 2. Prepare a fresh sample in new glassware no_solvent_issue->retest peak_gone Is the peak gone in the fresh sample? retest->peak_gone contamination Result: Contamination Action: Review sample handling and cleaning procedures. peak_gone->contamination  Yes no_contamination Peak is not from contamination peak_gone->no_contamination No   stress_test 3. Perform a controlled forced degradation test (see protocol below) no_contamination->stress_test peak_grows Does the peak intensity increase with stress? stress_test->peak_grows degradation Result: Degradation Product Action: The compound is degrading. Investigate environmental factors (pH, temp, light). peak_grows->degradation  Yes impurity Result: Starting Impurity Action: The peak is likely an impurity from the original material. peak_grows->impurity No   G compound Niraparib R-enantiomer conditions Harsh Acidic or Basic Hydrolysis (e.g., >5M HCl/NaOH, high temp) compound->conditions product Hypothetical Degradant: Carboxylic Acid Analog conditions->product Amide Hydrolysis

References

Technical Support Center: Overcoming Resistance to Niraparib in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the PARP inhibitor Niraparib in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Niraparib in cancer cell lines?

A1: Acquired resistance to Niraparib, and PARP inhibitors in general, is multifactorial. The most commonly observed mechanisms include:

  • Restoration of Homologous Recombination (HR) Repair: Secondary or reversion mutations in BRCA1/2 genes can restore their function, thereby overcoming the synthetic lethality induced by Niraparib.[1][2]

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump Niraparib out of the cell, reducing its intracellular concentration.[3][4][5]

  • Replication Fork Stabilization: Alterations in proteins that protect stalled replication forks from degradation can lead to increased cell survival despite PARP inhibition.[6][7]

  • Changes in PARP1 Expression or Activity: Downregulation of PARP1 expression or mutations in the PARP1 gene can reduce the "trapping" of PARP1 on DNA, which is a key component of Niraparib's cytotoxic effect.[8][9]

  • Pharmacological Factors: Increased cellular metabolism of NAD+, the substrate for PARP enzymes, can enhance competition with Niraparib at the catalytic site, thereby diminishing its inhibitory effect.[10]

Q2: We are trying to generate a Niraparib-resistant cell line, but the cells are not surviving the dose escalation. What could be the problem?

A2: Difficulty in generating a resistant cell line can stem from several factors:

  • Aggressive Dose Escalation: Increasing the Niraparib concentration too quickly can cause overwhelming cytotoxicity, preventing the selection and expansion of resistant clones.

  • High Intrinsic Sensitivity: The parental cell line may possess a deeply rooted deficiency in a critical DNA repair pathway, making it exceptionally difficult to overcome the effects of Niraparib.

  • Lack of Pre-existing Resistant Subclones: The parental cell line may have a low degree of heterogeneity, with few or no cells possessing the intrinsic ability to develop resistance.

  • Suboptimal Culture Conditions: General cell culture issues such as contamination, nutrient depletion, or improper passaging can impact cell health and their ability to adapt to drug pressure.

Q3: Our Niraparib-resistant cell line is losing its resistant phenotype after a few passages in drug-free media. Why is this happening and what can we do?

A3: The loss of a resistant phenotype in the absence of selective pressure is a common observation. This can be due to:

  • Transient Resistance Mechanisms: Some resistance mechanisms, like the upregulation of drug efflux pumps, may be reversible and require the continuous presence of the drug to be maintained.

  • Fitness Cost of Resistance: The molecular changes that confer resistance may also lead to a reduced proliferation rate. In the absence of the drug, the faster-growing parental cells can outcompete the resistant cells in the population.

To mitigate this, it is recommended to continuously culture the resistant cell line in a maintenance dose of Niraparib (e.g., the IC20 or IC50 concentration of the resistant line). It is also good practice to maintain frozen stocks of the resistant cell line at various passages.

Q4: Is there a difference in resistance mechanisms between Niraparib and other PARP inhibitors?

A4: While many resistance mechanisms are shared among PARP inhibitors, the specific molecular alterations can differ. For instance, the degree of PARP trapping varies between different inhibitors, which can influence the selection pressure for specific resistance mechanisms.[3] Some studies have also suggested that Niraparib may have unique effects on signaling pathways, such as the inhibition of STAT3, which could influence its activity and resistance profile.[11][12]

Troubleshooting Guides

Problem 1: High Variability in Cell Viability (e.g., MTT, CellTiter-Glo) Assays
  • Potential Cause: Inconsistent cell seeding density.

    • Troubleshooting Tip: Ensure a single-cell suspension before plating. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution. Avoid using the outer wells of 96-well plates, which are prone to evaporation.

  • Potential Cause: Drug precipitation or degradation.

    • Troubleshooting Tip: Prepare fresh drug dilutions for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Potential Cause: Assay interference.

    • Troubleshooting Tip: Run a control with the drug in cell-free media to check for any direct chemical interaction with the assay reagents.

Problem 2: Weak or No Signal in RAD51 Foci Immunofluorescence Assay
  • Potential Cause: Inefficient DNA damage induction.

    • Troubleshooting Tip: Ensure the DNA damaging agent (e.g., ionizing radiation, mitomycin C) is used at an appropriate dose and for a sufficient duration to induce a robust DNA damage response.

  • Potential Cause: Suboptimal antibody performance.

    • Troubleshooting Tip: Titrate the primary anti-RAD51 antibody to determine the optimal concentration. Use a positive control cell line known to form RAD51 foci.

  • Potential Cause: Incorrect timing of cell fixation.

    • Troubleshooting Tip: Perform a time-course experiment to identify the peak of RAD51 foci formation after DNA damage, which is typically between 4 to 8 hours.

Quantitative Data Summary

Table 1: Representative IC50 Values and Fold Resistance for Niraparib in Ovarian Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
A2780~1.5~13.4~8.9
OVCAR3~2.5~11.1~4.4
Kuramochi (BRCA2-mutated)VariesCan be >3-fold higher than sensitive lines>3[8]
W1 (BRCA2-mutated)More sensitive than BRCA-proficient linesN/AN/A[8]

Note: IC50 values are highly dependent on the specific assay conditions and duration of drug exposure. The values presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Generation of a Niraparib-Resistant Cell Line

This protocol describes a general method for developing a Niraparib-resistant cell line through continuous exposure to escalating drug concentrations.

  • Determine Parental IC50: Perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 of Niraparib in the parental cell line after 72 hours of continuous exposure.

  • Initial Drug Exposure: Culture the parental cells in media containing Niraparib at a concentration equal to the IC10 or IC20.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant proportion of cells may die. Allow the surviving cells to repopulate the flask. Passage the cells as they reach 70-80% confluency, maintaining the same drug concentration.

  • Dose Escalation: Once the cells have a stable doubling time in the presence of the drug, double the concentration of Niraparib.

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.

  • Characterize Resistant Population: Periodically assess the IC50 of the cell population to determine the fold-resistance compared to the parental line. Once a desired level of resistance is achieved (e.g., >5-fold), the cell line can be considered resistant.

  • Clonal Isolation (Optional): To obtain a more homogenous resistant population, perform single-cell cloning by limiting dilution or by picking individual colonies growing in semi-solid media containing Niraparib.

Protocol 2: Drug Efflux Activity Assay (Calcein-AM)

This assay measures the activity of drug efflux pumps like P-gp/MDR1.

  • Cell Preparation: Harvest cells and resuspend them in phenol (B47542) red-free media at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Prepare cell suspensions with and without a known MDR inhibitor (e.g., 10 µM Verapamil or 5 µM Tariquidar). Incubate for 15 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25 µM to all samples and incubate for 30 minutes at 37°C.

  • Analysis: Analyze the intracellular fluorescence of calcein (B42510) using a flow cytometer (FITC channel) or a fluorescence plate reader.

  • Interpretation: A significant increase in calcein fluorescence in the presence of the MDR inhibitor indicates that the cells have active drug efflux pumps.

Protocol 3: PARP Trapping Assay (Chromatin Fractionation)

This biochemical assay quantifies the amount of PARP1 trapped on chromatin.

  • Cell Treatment: Treat cells with Niraparib at the desired concentrations for 4 hours. Include a positive control (e.g., Olaparib) and a vehicle control.

  • Cell Lysis and Fractionation: Harvest and wash the cells. Perform subcellular fractionation using a commercial kit or a laboratory protocol to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.

  • Protein Quantification: Determine the protein concentration of the chromatin-bound fractions.

  • Western Blotting: Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody against PARP1. Use an antibody against Histone H3 as a loading control for the chromatin fraction.

  • Analysis: Quantify the band intensities. An increased PARP1/Histone H3 ratio in Niraparib-treated cells compared to the vehicle control indicates PARP trapping.

Visualizations

cluster_0 Niraparib Action and Resistance Mechanisms cluster_1 Resistance Mechanisms Niraparib Niraparib PARP1 PARP1 Enzyme Niraparib->PARP1 Inhibits & Traps SSB Single-Strand Break (SSB) PARP1->SSB Binds to DSB Double-Strand Break (DSB) (at Replication Fork) SSB->DSB Leads to Cell_Death Synthetic Lethality (Cell Death) DSB->Cell_Death Induces in HR-deficient cells HR_Restoration HR Restoration (e.g., BRCA1/2 reversion) HR_Restoration->DSB Repairs Drug_Efflux Increased Drug Efflux (e.g., P-gp/MDR1) Drug_Efflux->Niraparib Reduces intracellular concentration Fork_Stabilization Replication Fork Stabilization Fork_Stabilization->DSB Prevents

Caption: Key resistance pathways to Niraparib.

cluster_0 Workflow: Generating Niraparib-Resistant Cell Lines Start Parental Cell Line Determine_IC50 Determine Parental IC50 Start->Determine_IC50 Initial_Exposure Continuous Exposure (Low Dose Niraparib) Determine_IC50->Initial_Exposure Dose_Escalation Gradual Dose Escalation Initial_Exposure->Dose_Escalation Repeat for several months Dose_Escalation->Initial_Exposure Characterization Characterize Resistant Phenotype (IC50, Mechanism Assays) Dose_Escalation->Characterization Resistant_Line Established Resistant Cell Line Characterization->Resistant_Line

References

Technical Support Center: Refinement of Niraparib R-enantiomer Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in the successful administration of Niraparib's R-enantiomer in animal models. Given the limited availability of in vivo data for the R-enantiomer, this guide leverages extensive preclinical data from studies on Niraparib (B1663559) (the S-enantiomer) and incorporates in vitro comparative data to inform experimental design and troubleshooting for the R-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is a suitable vehicle for in vivo delivery of Niraparib R-enantiomer by oral gavage?

A1: A common and effective vehicle for Niraparib and its enantiomers is a suspension in 0.5% to 15% methylcellulose (B11928114). Alternatively, solutions can be prepared using solvents like DMSO, followed by dilution in vehicles such as corn oil or aqueous solutions containing cyclodextrins (e.g., 20% SBE-β-CD in saline) to improve solubility. It is crucial to assess the stability and solubility of the R-enantiomer in the chosen vehicle prior to in vivo administration.

Q2: What are the key differences between the R- and S-enantiomers (Niraparib) that might affect my in vivo study?

A2: While both enantiomers inhibit PARP-1, in vitro studies have shown some differences. The S-enantiomer (Niraparib) is reported to be more potent in cell-based assays. For example, in one study, the PARylation EC50 was 4.0 nM for the S-enantiomer versus 30 nM for the R-enantiomer. Conversely, the R-enantiomer has a somewhat lower in vitro metabolic clearance in rat liver microsomes. These differences could translate to variations in required dosing and pharmacokinetic profiles in vivo.

Q3: What are the common signs of toxicity I should monitor for in my animal models?

A3: Common adverse effects observed in preclinical and clinical studies with Niraparib include hematological toxicities such as thrombocytopenia (low platelet count), anemia, and neutropenia. Non-hematological side effects may include fatigue, gastrointestinal issues (nausea, vomiting), and a decrease in body weight. It is essential to monitor animal body weight regularly (daily or several times a week), observe their general behavior and appearance, and consider periodic blood collection for complete blood counts (CBCs).

Q4: My animals are losing significant body weight after dosing. What should I do?

A4: Significant body weight loss (>15-20%) is a sign of toxicity. You should consider the following actions:

  • Dose Reduction: Lower the dose of the Niraparib R-enantiomer. Studies with Niraparib have often included dose reductions due to body weight loss.

  • Dosing Holiday: Temporarily halt dosing to allow the animals to recover.

  • Supportive Care: Ensure easy access to food and water, and consider providing nutritional supplements.

  • Vehicle Toxicity: If you are using a vehicle with solvents like DMSO, ensure the final concentration is well-tolerated. Run a vehicle-only control group to assess this.

Q5: I am having difficulty with the oral gavage procedure, and some fluid is coming out of the animal's nose. What does this mean and how can I prevent it?

A5: Fluid from the nose indicates that the gavage needle may have entered the trachea (windpipe) instead of the esophagus, or that reflux has occurred. This can lead to aspiration pneumonia and is a serious complication. Immediately stop the procedure if this occurs. To prevent this, ensure proper restraint with the head and neck extended in a straight line with the body. The gavage needle should be inserted gently along the roof of the mouth and allowed to be swallowed by the mouse. Never force the needle. Using a flexible-tipped gavage needle can also reduce the risk of tracheal entry and esophageal injury.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent tumor growth inhibition 1. Improper formulation or precipitation of the compound.2. Inaccurate dosing due to improper gavage technique.3. Variability in tumor cell implantation or animal health.1. Prepare fresh formulations regularly and vortex well before each use. Check for precipitation.2. Ensure all personnel are proficient in oral gavage. Use a consistent technique.3. Standardize tumor cell implantation procedures. Exclude animals with poor health from the study.
High mortality in the treatment group 1. Dose is too high, leading to excessive toxicity.2. Complications from the administration procedure (e.g., esophageal perforation, aspiration).3. Vehicle toxicity.1. Perform a dose-finding study to determine the maximum tolerated dose (MTD). Start with a lower dose and escalate.2. Review and refine the oral gavage technique. Ensure proper needle size and gentle insertion.3. Include a vehicle-only control group to rule out toxicity from the formulation vehicle.
Compound precipitation in the formulation 1. Poor solubility of the R-enantiomer in the chosen vehicle.2. Temperature changes affecting solubility.3. Instability of the compound over time in the vehicle.1. Try alternative vehicles (e.g., 10% DMSO in 90% corn oil, or an aqueous solution with cyclodextrins).2. Prepare the formulation at room temperature if stored refrigerated.3. Conduct stability tests of the formulation under storage conditions. Prepare fresh formulations as needed.
Difficulty in administering the full dose 1. Animal struggling during the procedure.2. High viscosity of the formulation.3. Gavage needle size is too large or too small.1. Ensure proper restraint. Acclimate animals to handling before the study begins.2. If the formulation is too viscous, try a different vehicle or gently warm the formulation.3. Use an appropriately sized gavage needle for the size of the animal (typically 20-22 gauge for mice).

Data Presentation

In Vitro Comparative Data: Niraparib R- vs. S-enantiomer
Parameter Niraparib R-enantiomer Niraparib S-enantiomer (Niraparib) Reference
PARP-1 IC50 2.4 nM3.8 nM[1]
PARylation EC50 30 nM4.0 nM[1]
BRCA1-HeLa CC50 470 nM34 nM[1]
In Vivo Pharmacokinetic Data of Niraparib (S-enantiomer) in a BRCA1mut MDA-MB-436 Xenograft Model

Dose: 75 mg/kg, once daily, oral gavage.

Tissue Cmax (ng/mL or ng/g) Tmax (hours) AUC (0-24h) (ngh/mL or ngh/g) Reference
Plasma 2,740 ± 320231,500 ± 4,300[2]
Tumor 12,000 ± 2,2008162,000 ± 32,000[2]
Brain 800 ± 100810,700 ± 1,500[2]
In Vivo Efficacy of Niraparib (S-enantiomer) in Xenograft Models
Model BRCA Status Dose (mg/kg, daily) Treatment Duration Tumor Growth Inhibition (TGI) Reference
MDA-MB-436BRCA1 mutant7528 days107%[2]
OVC134BRCA wild-type5028 days~64%[2]
Capan-1 (Intracranial)BRCA2 mutant4535 days62%[2]
A2780BRCA wild-type62.59 days56.4%[2]

Experimental Protocols

Formulation of Niraparib R-enantiomer for Oral Gavage (Suspension)
  • Vehicle Preparation: Prepare a sterile 0.5% (w/v) solution of methylcellulose in purified water. Heat about one-third of the total required volume of water to near boiling. Add the methylcellulose and stir until it is thoroughly wetted. Add the remaining volume of water as cold water or ice and continue stirring until the solution is uniform and clear. Store at 4°C.

  • Weighing: Accurately weigh the required amount of Niraparib R-enantiomer powder based on the desired concentration and the number of animals to be dosed.

  • Suspension: In a sterile container, add a small amount of the 0.5% methylcellulose vehicle to the Niraparib R-enantiomer powder to create a paste.

  • Dilution: Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension at the target concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse at 10 mL/kg).

  • Storage and Use: Store the suspension at 4°C, protected from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure uniform distribution of the compound.

Oral Gavage Administration in Mice
  • Animal Preparation: Weigh the mouse to calculate the precise dosing volume (typically 5-10 mL/kg).

  • Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over its neck and back to immobilize its head. The body should be supported, and the head and neck should be in a straight vertical line with the body to straighten the path to the esophagus.

  • Needle Insertion: Use a 20-22 gauge, 1.5-inch flexible or ball-tipped gavage needle. Gently insert the tip of the needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the back of the throat.

  • Passage into Esophagus: As the needle reaches the pharynx, the mouse will naturally swallow. Allow the needle to slide gently into the esophagus. There should be no resistance. If resistance is met, do not force it. Withdraw and try again.

  • Dose Administration: Once the needle is fully inserted to the pre-measured depth (from the tip of the nose to the last rib), slowly and steadily depress the syringe plunger to deliver the formulation.

  • Withdrawal and Monitoring: Smoothly withdraw the needle. Return the mouse to its cage and monitor it for at least 15-30 minutes for any signs of distress, such as gasping, choking, or fluid from the nose.

Xenograft Tumor Model Workflow
  • Cell Culture: Culture the desired human cancer cell line (e.g., BRCA-mutant ovarian or breast cancer cells) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., female BALB/c nude or NOD/SCID, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 1-10 million cells (resuspended in a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., Vehicle, Niraparib R-enantiomer low dose, Niraparib R-enantiomer high dose).

  • Treatment: Administer the formulated Niraparib R-enantiomer or vehicle daily via oral gavage according to the study design.

  • Monitoring: Monitor tumor volume, animal body weight, and clinical signs of toxicity throughout the study.

  • Endpoint: Euthanize the animals when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if significant toxicity is observed. Collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Visualizations

PARP_Inhibition_Pathway cluster_damage DNA Damage cluster_parp PARP Activation cluster_repair Base Excision Repair (BER) cluster_inhibition PARP Inhibition cluster_consequence Cellular Consequence DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR NAD+ consumption XRCC1 XRCC1 PARP1->XRCC1 recruits via PARylation PARP_Trapping PARP Trapping on DNA Repair_Complex Repair Complex Assembly XRCC1->Repair_Complex LIG3 DNA Ligase III LIG3->Repair_Complex SSB_Repair SSB Repaired Repair_Complex->SSB_Repair Niraparib_R Niraparib R-enantiomer Niraparib_R->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis Synthetic Lethality

Caption: PARP Inhibition and Synthetic Lethality Pathway.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis A Formulate Niraparib R-enantiomer F Administer Compound via Oral Gavage (Daily) A->F B Culture Tumor Cells C Implant Tumor Cells in Mice B->C D Monitor Tumor Growth to ~100-150 mm³ C->D E Randomize Mice into Treatment Groups D->E E->F G Monitor Tumor Volume, Body Weight, & Toxicity F->G H Reach Endpoint Criteria G->H I Euthanize & Collect Tissues H->I J Analyze Data (Efficacy & PK/PD) I->J

Caption: Xenograft Model Experimental Workflow.

Troubleshooting_Logic start Observe Adverse Event (e.g., >15% Body Weight Loss) q1 Is it the first occurrence? start->q1 action1 Initiate Dosing Holiday (1-3 days) q1->action1 Yes end Consider Euthanasia or Further Dose Reduction q1->end No (Recurring issue) q2 Has the animal recovered (regained weight)? action1->q2 action2 Resume Dosing at a Reduced Dose (e.g., 75% of original) q2->action2 Yes q2->end No action3 Continue Monitoring Closely action2->action3

References

Technical Support Center: Optimizing Niraparib R-enantiomer for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful implementation of long-term studies involving the R-enantiomer of Niraparib.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for studying the R-enantiomer of Niraparib, given that the S-enantiomer is the approved drug?

A1: While Niraparib is the S-enantiomer and is more potent in cell-based assays, the R-enantiomer exhibits a slightly lower in vitro metabolic clearance in rat liver microsomes.[1] Investigating the R-enantiomer in long-term studies could be valuable for understanding the complete pharmacology of the racemate, exploring potential differences in long-term efficacy or toxicity, and for regulatory purposes that may require characterization of both enantiomers.

Q2: What are the known differences in activity between the R- and S-enantiomers of Niraparib?

A2: The S-enantiomer (Niraparib) is more potent in cell-based assays. For example, the PARylation EC50 for the S-enantiomer is 4.0 nM, compared to 30 nM for the R-enantiomer.[1] Similarly, in a BRCA1-mutant HeLa cell viability assay, the CC50 for the S-enantiomer was 34 nM, while the R-enantiomer had a CC50 of 470 nM.[1] However, both enantiomers show excellent inhibition of the PARP-1 enzyme in biochemical assays, with the R-enantiomer having an IC50 of 2.4 nM.[1][2]

Q3: What is the known stability profile of Niraparib and its R-enantiomer?

A3: Niraparib has been shown to be highly stable under forced degradation conditions, including acidic, alkaline, and oxidative stress.[3][4][5] This suggests that the molecule, in its racemic form, is robust. While specific long-term stability data for the isolated R-enantiomer is not extensively published, this inherent stability of the core structure is a positive indicator for its suitability in long-term studies. Stability studies should still be conducted on the specific formulation of the R-enantiomer being used.

Q4: Are there established analytical methods for separating and quantifying the R- and S-enantiomers of Niraparib?

A4: Yes, chiral High-Performance Liquid Chromatography (HPLC) methods have been developed for the chiral purity analysis of Niraparib, which inherently separate the R- and S-enantiomers.[6] While specific published protocols with detailed parameters can be sparse, the existence of these methods, as referenced in regulatory documents, confirms that enantiomeric separation is achievable.

Q5: What are the main signaling pathways affected by Niraparib that I should consider in my long-term studies?

A5: Niraparib's primary mechanism of action is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical for DNA repair.[7] This leads to synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA mutations). Additionally, Niraparib has been shown to inhibit the STAT3 signaling pathway by interfering with SRC tyrosine kinase, which may contribute to its anti-tumor effects regardless of BRCA status.[8][9]

Data Presentation

Table 1: Comparative In Vitro Activity of Niraparib Enantiomers

ParameterR-enantiomerS-enantiomer (Niraparib)Reference
PARP-1 IC50 2.4 nM3.8 nM[1]
PARylation EC50 30 nM4.0 nM[1]
BRCA1-HeLa CC50 470 nM34 nM[1]
In Vitro Metabolic Clearance (Rat Liver Microsomes) LowerHigher[1]
In Vitro Turnover (Human Liver Microsomes, HLM Clint) 4 µL/min/mgP3 µL/min/mgP[1]

Table 2: Solubility of Niraparib R-enantiomer

Solvent SystemSolubilityReference
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (7.80 mM)[1]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (7.80 mM)[1]
DMSO30 mg/mL (93.64 mM)[2]

Mandatory Visualization

PARP_Inhibition_Pathway cluster_HR Homologous Recombination (HR) Deficient Cell (e.g., BRCA mutation) DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair PARP->BER DNA_Repair DNA Repair BER->DNA_Repair DSB Double-Strand Break (at replication fork) BER->DSB Replication Fork Collapse Niraparib Niraparib R-enantiomer Niraparib->PARP Inhibition Apoptosis Apoptosis DSB->Apoptosis Synthetic Lethality

Caption: Mechanism of action of Niraparib R-enantiomer via PARP inhibition.

Experimental_Workflow start Start: Niraparib R-enantiomer Sample formulation Formulation Preparation start->formulation stability_study Long-Term Stability Study (ICH Guidelines) formulation->stability_study sampling Time Point Sampling stability_study->sampling chiral_hplc Chiral HPLC Analysis sampling->chiral_hplc data_analysis Data Analysis (Purity, Degradants) chiral_hplc->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for long-term stability testing.

Experimental Protocols

Protocol 1: Long-Term Stability Study of Niraparib R-enantiomer Formulation

Objective: To evaluate the stability of a formulated Niraparib R-enantiomer product under long-term storage conditions as per ICH guidelines.

Materials:

  • Niraparib R-enantiomer formulation

  • Calibrated stability chambers

  • Appropriate packaging for the formulation

  • HPLC system with a chiral column

  • Reference standards for Niraparib R-enantiomer and S-enantiomer

  • All necessary solvents and reagents of HPLC grade

Methodology:

  • Sample Preparation: Prepare at least three batches of the Niraparib R-enantiomer formulation. Package the formulation in the proposed container closure system for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.[10][11]

  • Analytical Method: At each time point, analyze the samples using a validated stability-indicating chiral HPLC method (see Protocol 2).

  • Parameters to be Tested:

    • Appearance

    • Assay of Niraparib R-enantiomer

    • Enantiomeric purity (quantification of the S-enantiomer)

    • Degradation products/impurities

    • Dissolution (for solid dosage forms)

    • Water content

  • Data Evaluation: Evaluate any changes in the tested parameters over time. A "significant change" is defined as a failure to meet the established specifications.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity of Niraparib R-enantiomer

Objective: To separate and quantify the R- and S-enantiomers of Niraparib to determine the enantiomeric purity of the R-enantiomer sample.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based CSP)

  • Niraparib R-enantiomer sample

  • Niraparib S-enantiomer reference standard

  • Racemic Niraparib reference standard

  • Mobile phase solvents (e.g., n-hexane, isopropanol (B130326), ethanol)

Methodology:

  • Column Selection and Conditioning: Select a suitable chiral column. Equilibrate the column with the mobile phase for an extended period, as chiral stationary phases may require longer equilibration times.

  • Mobile Phase Preparation: Prepare the mobile phase. A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and enantiomers.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic Niraparib to confirm the resolution of the two enantiomer peaks.

    • Prepare a stock solution of the Niraparib R-enantiomer sample.

    • Prepare a series of calibration standards for the S-enantiomer to quantify it as an impurity.

  • Chromatographic Conditions (Example - to be optimized):

    • Flow Rate: Start with a lower flow rate (e.g., 0.5-1.0 mL/min) as chiral separations often benefit from this.

    • Temperature: Maintain a constant column temperature using a column oven (e.g., 25°C).

    • Detection: UV detection at the λmax of Niraparib (e.g., 240 nm).

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the R- and S-enantiomers and to calculate the resolution factor.

    • Inject the R-enantiomer sample to determine its enantiomeric purity.

    • Inject the S-enantiomer calibration standards to construct a calibration curve.

  • Calculations:

    • Calculate the enantiomeric excess (% ee) of the R-enantiomer sample.

    • Quantify the percentage of the S-enantiomer impurity in the R-enantiomer sample using the calibration curve.

Troubleshooting Guides

Troubleshooting Chiral HPLC Analysis
IssuePossible Cause(s)Recommended Solution(s)
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).
Suboptimal mobile phase composition.Adjust the type and concentration of the alcohol modifier in the normal phase. For reversed-phase, vary the organic modifier and pH.
Flow rate is too high.Reduce the flow rate.
Inadequate temperature control.Use a column oven and evaluate the effect of different temperatures on the separation.
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of an amine or acid modifier to the mobile phase (e.g., diethylamine (B46881) for basic compounds, trifluoroacetic acid for acidic compounds).
Column overload.Reduce the sample concentration or injection volume.
Extra-column dead volume.Use tubing with a smaller internal diameter and minimize its length.
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure precise and consistent preparation of the mobile phase for each run.
Insufficient column equilibration.Allow for a longer column equilibration time, especially when changing the mobile phase.
Fluctuations in column temperature.Use a reliable column oven and ensure it maintains a stable temperature.
Troubleshooting Long-Term Stability Studies
IssuePossible Cause(s)Recommended Solution(s)
Out-of-Specification (OOS) Result for Assay Degradation of the active pharmaceutical ingredient (API).Investigate the degradation pathway. Conduct forced degradation studies to identify potential degradants.
Analytical method error.Verify the performance of the analytical method. Re-analyze a retained sample from the same time point.
Improper storage conditions.Verify the performance and calibration of the stability chambers.
Increase in Impurities or Degradants Inherent instability of the formulation.Reformulate to improve stability (e.g., by adding antioxidants, changing excipients).
Interaction with packaging material.Conduct compatibility studies with different packaging materials.
Exposure to light or air.Store samples in light-protected containers and consider inert gas blanketing during manufacturing and packaging.
Change in Enantiomeric Purity (Racemization) Presence of a catalyst for racemization in the formulation.Identify and remove the catalytic species. This could be an excipient or a trace impurity.
pH of the formulation promotes racemization.Adjust the pH of the formulation to a range where the enantiomer is more stable.
Elevated storage temperature.Evaluate if the racemization is temperature-dependent and establish appropriate storage temperature limits.

References

Validation & Comparative

Niraparib R-enantiomer vs S-enantiomer activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stereoisomers of Niraparib (B1663559): R-enantiomer vs. S-enantiomer

Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, is a critical therapeutic agent in the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms. As a chiral molecule, niraparib exists as two non-superimposable mirror images, the R- and S-enantiomers. The commercially available drug, known as Zejula®, is the S-enantiomer.[1] This guide provides a detailed comparison of the pharmacological and biochemical activities of the R- and S-enantiomers of niraparib, supported by experimental data to inform researchers and drug development professionals.

PARP Inhibition and Cellular Activity

Both enantiomers of niraparib demonstrate the ability to inhibit PARP enzymes, which are crucial for the repair of single-strand DNA breaks. However, comparative studies reveal significant differences in their potency, particularly in cell-based environments.

The S-enantiomer, which was ultimately selected for clinical development, is a potent inhibitor of both PARP1 and PARP2, with IC50 values of 3.8 nM and 2.1 nM, respectively.[1][2][3] The R-enantiomer is also a potent inhibitor of PARP1, with a reported IC50 of 2.4 nM.[4]

Despite the comparable enzymatic inhibition of PARP1 in biochemical assays, the S-enantiomer exhibits substantially greater potency in cellular assays. This suggests that factors beyond direct enzyme inhibition, such as cell permeability or interaction with other cellular components, may contribute to its superior activity. In assays measuring the inhibition of PARylation in cells, the S-enantiomer was found to be significantly more potent (EC50 = 4.0 nM) than the R-enantiomer (EC50 = 30 nM).[4][5]

This trend is further magnified in cytotoxicity assays. When tested on BRCA1-silenced HeLa cells, a model for cancers with homologous recombination deficiency, the S-enantiomer demonstrated a CC50 of 34 nM, whereas the R-enantiomer's CC50 was 470 nM, indicating a more than 13-fold difference in potency.[4][5] It was this superior potency in cell-based assays that led to the selection of the S-enantiomer for further development into the drug niraparib.[5]

Table 1: Comparison of In Vitro Activity of Niraparib Enantiomers
ParameterR-enantiomerS-enantiomer (Niraparib)Reference(s)
PARP1 Inhibition (IC50) 2.4 nM3.8 nM[1][2][3][4]
PARP2 Inhibition (IC50) Not Reported2.1 nM[1][2][3]
Cellular PARylation (EC50) 30 nM4.0 nM[4][5]
Cytotoxicity (CC50, BRCA1-HeLa) 470 nM34 nM[4][5]

Metabolic Profile

The metabolic stability of a drug candidate is a critical factor in its development. Initial studies in rat liver microsomes suggested that the R-enantiomer had a slightly lower rate of in vitro metabolic clearance compared to the S-enantiomer.[4][5] However, subsequent evaluation in human liver microsomes revealed that both enantiomers possessed similar and favorable in vitro turnover rates, suggesting that metabolic stability was not a differentiating factor for clinical selection in humans.[5]

Table 2: In Vitro Metabolic Clearance
Microsome SourceR-enantiomerS-enantiomer (Niraparib)Reference(s)
Rat Liver Microsomes Somewhat lower clearanceHigher clearance[4][5]
Human Liver Microsomes (Clint) 4 µL/min/mgP3 µL/min/mgP[5]

Signaling Pathways and Experimental Design

The mechanism of action for PARP inhibitors is centered on the concept of synthetic lethality in cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Repair DNA Repair cluster_Inhibition PARP Inhibition cluster_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER recruits repair proteins Replication_Fork Replication Fork Stall PARP->Replication_Fork stalled fork collapse DSB Double-Strand Break (DSB) Replication_Fork->DSB Niraparib Niraparib (R- or S-enantiomer) Niraparib->PARP Inhibits HRR Homologous Recombination Repair (HRR) DSB->HRR BRCA-proficient Apoptosis Cell Death (Apoptosis) DSB->Apoptosis BRCA-deficient (Synthetic Lethality)

Caption: PARP signaling pathway and the mechanism of synthetic lethality induced by Niraparib.

The evaluation and comparison of the niraparib enantiomers would typically follow a structured experimental workflow to determine their respective therapeutic potential.

Experimental_Workflow Start Synthesize & Separate R- and S-Enantiomers Biochemical_Assay Biochemical Assays (PARP1/2 Enzyme Inhibition, IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (PARylation Inhibition, EC50) Biochemical_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assays (BRCA-mutant vs wild-type cells, CC50) Cell_Based_Assay->Cytotoxicity_Assay Metabolism_Assay In Vitro Metabolism (Liver Microsomes) Cytotoxicity_Assay->Metabolism_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Metabolism_Assay->In_Vivo_Studies PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD_Studies Select_Candidate Select Lead Enantiomer for Clinical Development PK_PD_Studies->Select_Candidate

Caption: Workflow for the comparative evaluation of drug enantiomers.

Experimental Protocols

PARP1 and PARP2 Inhibition Assay

The enzymatic activity of PARP1 and PARP2 is assessed using a biochemical assay. Recombinant human PARP1 or PARP2 enzyme is incubated with a histone substrate and NAD+ in the presence of varying concentrations of the test compound (R- or S-enantiomer). The incorporation of biotinylated ADP-ribose onto histone proteins is quantified, typically using a colorimetric or chemiluminescent method. IC50 values are then calculated from the dose-response curves.

Cellular PARylation Assay

To measure intracellular PARP activity, cell lines (e.g., HeLa) are treated with a DNA-damaging agent like hydrogen peroxide to induce PARP activation. Concurrently, cells are exposed to various concentrations of the niraparib enantiomers. After a set incubation period, cells are lysed, and the levels of poly(ADP-ribose) (PAR) chains are measured using an ELISA-based assay. The EC50 value represents the concentration of the inhibitor that causes a 50% reduction in PAR formation.

Cytotoxicity Assay

The differential cytotoxicity is evaluated in cancer cell lines with and without deficiencies in homologous recombination (e.g., BRCA1-silenced vs. wild-type HeLa cells, or matched cell lines like UWB1.289 and UWB1.289+BRCA1). Cells are seeded in multi-well plates and treated with a range of concentrations of each enantiomer for a prolonged period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as MTS or a fluorescence-based method. The CC50 (or GI50) value, the concentration that inhibits cell growth by 50%, is determined for each cell line to evaluate potency and selectivity.

Conclusion

The preclinical data unequivocally demonstrates the superior cellular potency and cytotoxicity of the S-enantiomer of niraparib compared to its R-counterpart, despite both showing potent inhibition of the PARP1 enzyme in biochemical assays. This enhanced cellular activity was the primary determinant for its selection for clinical development. These findings underscore the critical importance of evaluating stereoisomers in cell-based systems to accurately predict their therapeutic potential. For researchers in oncology and drug development, this case highlights that while initial enzyme inhibition data is valuable, the cellular context is paramount in defining the ultimate pharmacological activity of a chiral drug.

References

A Comparative Analysis of Niraparib R-enantiomer and Other PARP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a detailed comparison of the Niraparib R-enantiomer against other prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, namely Olaparib, Rucaparib, and Talazoparib. The content is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of their performance based on available preclinical data. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and includes visualizations of relevant biological pathways and workflows to facilitate understanding.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular responses to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can subsequently generate more cytotoxic double-strand breaks (DSBs) during DNA replication.[2] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1]

A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity but also stabilizes the PARP enzyme on the DNA at the site of damage.[3][4] This trapped PARP-DNA complex is a potent cytotoxic lesion that obstructs DNA replication and transcription.[3] The potency of PARP trapping varies among different inhibitors and is a critical determinant of their anti-tumor activity.[3]

Niraparib is a potent inhibitor of PARP1 and PARP2 and is approved for the treatment of various cancers.[2] It exists as a racemic mixture of two enantiomers, the S-enantiomer (Niraparib) and the R-enantiomer. While Niraparib (S-enantiomer) is the active component in the approved drug, the R-enantiomer also exhibits inhibitory activity against PARP enzymes.[5][6][7] This guide focuses on comparing the available data for the Niraparib R-enantiomer with other clinically relevant PARP inhibitors.

Quantitative Comparison of PARP Inhibitors

The following tables summarize the key preclinical data for the Niraparib R-enantiomer and other major PARP inhibitors. It is important to note that the data for the Niraparib R-enantiomer is limited in the public domain, and direct head-to-head comparisons with other PARP inhibitors in the same experimental settings are scarce. The presented data is compiled from various sources and should be interpreted with this consideration.

Table 1: In Vitro PARP1 and PARP2 Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Data Source(s)
Niraparib R-enantiomer 2.4Not Available[5][6]
Niraparib (S-enantiomer)3.82.1[2][7][8]
Olaparib~1-5~1-2[8]
Rucaparib~1.1-1.8~5.5[8]
Talazoparib~0.6-1.2~0.9[8]

IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity and Cytotoxicity

CompoundPARylation EC50 (nM)Cell Proliferation CC50 (nM, BRCA1-deficient HeLa)Data Source(s)
Niraparib R-enantiomer 30470[5][6][7]
Niraparib (S-enantiomer)4.034[5][6][7]
OlaparibNot Directly ComparedNot Directly Compared
RucaparibNot Directly ComparedNot Directly Compared
TalazoparibNot Directly ComparedNot Directly Compared

EC50 and CC50 values are indicative of cellular potency and can be cell-line dependent.

Table 3: PARP Trapping Potency (Qualitative Ranking)

CompoundRelative PARP Trapping PotencyData Source(s)
Niraparib R-enantiomer Not Available
TalazoparibStrongest[3]
Niraparib (S-enantiomer)Strong[3]
OlaparibModerate[3]
RucaparibModerate[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Action of PARP Inhibitors DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP forms BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair mediates PARPi PARP Inhibitor (e.g., Niraparib R-enantiomer) PARPi->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death leads to HR_Deficient HR-Deficient Cancer Cell

Mechanism of PARP inhibition and synthetic lethality.

PARP_Trapping_Workflow cluster_workflow Cell-Based PARP Trapping Assay Workflow start Seed Cancer Cells treat Treat with PARP Inhibitor and DNA Damaging Agent (e.g., MMS) start->treat fractionate Cellular Fractionation (Cytoplasmic, Nuclear Soluble, Chromatin-bound) treat->fractionate quantify Protein Quantification (BCA Assay) fractionate->quantify sds_page SDS-PAGE and Western Blot quantify->sds_page probe Probe with Antibodies (Anti-PARP1, Anti-Histone H3) sds_page->probe analyze Quantify PARP1 in Chromatin Fraction probe->analyze end Determine Trapping Potency analyze->end

Workflow for a cell-based PARP trapping assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

PARP1/2 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PARP1 and PARP2 enzymatic activity.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histones (as a PARP substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Test compounds (e.g., Niraparib R-enantiomer) serially diluted in DMSO

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Coat the 96-well plate with histones and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the PARP enzyme to each well.

  • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor).

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1-2 hours.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based PARP Trapping Assay

Objective: To quantify the ability of a PARP inhibitor to trap PARP1 onto chromatin in cultured cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, DU-145)

  • Cell culture medium and supplements

  • Test compounds (PARP inhibitors)

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)

  • Cell lysis buffer

  • Chromatin fractionation kit or buffers

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes

  • Primary antibodies: anti-PARP1, anti-Histone H3 (loading control for chromatin fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagent and imaging system

Procedure:

  • Seed cells in culture dishes and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the PARP inhibitor for a predetermined time (e.g., 1-4 hours).

  • During the last 30-60 minutes of inhibitor treatment, add a low concentration of MMS (e.g., 0.01%) to induce DNA damage.

  • Harvest the cells and perform cellular fractionation to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.

  • Measure the protein concentration of the chromatin-bound fraction using a BCA assay.

  • Normalize the protein amount for each sample and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against PARP1.

  • Strip and re-probe the membrane with an antibody against Histone H3 as a loading control.

  • Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

  • Quantify the band intensities for PARP1 and Histone H3. The amount of trapped PARP1 is determined by the intensity of the PARP1 band in the chromatin fraction, normalized to the Histone H3 loading control.[9]

Cell Viability/Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (CC50 or IC50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well clear or opaque-walled plates

  • Test compounds (PARP inhibitors)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development (MTT) or signal generation (CellTiter-Glo).

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the CC50/IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.[10]

Conclusion

The available preclinical data suggests that the Niraparib R-enantiomer is a potent inhibitor of PARP1.[5][6] However, its cellular activity appears to be lower than that of its S-enantiomer (Niraparib).[5][6][7] A comprehensive, direct comparison of the Niraparib R-enantiomer with other leading PARP inhibitors like Olaparib, Rucaparib, and Talazoparib across a range of preclinical assays is currently limited in the public literature. Such studies would be invaluable for a more complete understanding of its potential as a therapeutic agent. The provided experimental protocols offer a framework for conducting such comparative studies to further elucidate the pharmacological profile of the Niraparib R-enantiomer and its standing relative to other PARP inhibitors. Researchers are encouraged to utilize these methodologies to generate robust, comparable datasets that will aid in the ongoing development of novel and effective cancer therapies.

References

Niraparib R-enantiomer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, the selection of appropriate research tools is paramount for generating robust and reproducible data. This guide provides a comparative analysis of the Niraparib (B1663559) R-enantiomer, offering insights into its performance against its more widely studied S-enantiomer (Niraparib) and other PARP inhibitors. The information presented is intended to aid researchers in making informed decisions regarding the use of this compound in their studies.

Executive Summary

Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a chiral molecule existing as two enantiomers: the S-enantiomer and the R-enantiomer. The commercially available and clinically approved drug, Zejula® (niraparib), is the S-enantiomer. Preclinical data indicates that the S-enantiomer is significantly more potent in cell-based assays compared to the R-enantiomer. While both enantiomers exhibit inhibitory activity against PARP-1, the S-enantiomer's superior cellular efficacy has led to its selection for clinical development. This guide summarizes the available comparative data, details the experimental protocols for validation, and provides a visual representation of the relevant signaling pathway.

Comparative Efficacy Data

The following table summarizes the in vitro potency of the Niraparib R- and S-enantiomers. The data clearly indicates the superior activity of the S-enantiomer in both inhibiting PARP activity within cells and in cytotoxic effects against cancer cell lines with BRCA1 mutations.

CompoundPARP-1 IC₅₀ (nM)PARylation EC₅₀ (nM)BRCA1-mutant HeLa Cell CC₅₀ (nM)
Niraparib R-enantiomer 2.4[1]30[1][2][3]470[1][2][3]
Niraparib S-enantiomer (Niraparib) 3.8[4][5][6]4.0[1][2][3]34[1][2][3]
  • IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC₅₀ value signifies greater potency.

  • EC₅₀ (Half-maximal effective concentration): Represents the concentration of a drug that gives a half-maximal response. In this context, it refers to the inhibition of PARP activity within a whole cell.

  • CC₅₀ (Half-maximal cytotoxic concentration): Indicates the concentration of a compound that is cytotoxic to 50% of the cells.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Niraparib and its enantiomers exert their anticancer effects by inhibiting PARP enzymes, primarily PARP-1 and PARP-2. These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). In cancer cells with defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (defective homologous recombination), the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately cell death, a concept known as synthetic lethality.

Beyond catalytic inhibition, a key mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the release of PARP from the site of DNA damage. These trapped complexes are highly cytotoxic. Studies have shown that the potency of PARP trapping can differ among various inhibitors, with niraparib being more potent than olaparib (B1684210) in this regard.[7][8]

Signaling Pathway Diagram

The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Action of PARP Inhibitors cluster_2 Cell Fate in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair (BER) PARP->BER PARP_Inhibition PARP Inhibition PARP->PARP_Inhibition DNA_Repair DNA Repair BER->DNA_Repair PARPi Niraparib R-enantiomer (or other PARPi) PARPi->PARP_Inhibition Inhibits BER_Block BER Blocked PARP_Inhibition->BER_Block SSB_Accumulation SSB Accumulation BER_Block->SSB_Accumulation DSB_Formation Replication Fork Collapse -> Double-Strand Break (DSB) SSB_Accumulation->DSB_Formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB_Formation->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis

Caption: PARP signaling pathway and the mechanism of PARP inhibitors.

Experimental Protocols

Validating the activity of PARP inhibitors such as the Niraparib R-enantiomer involves a series of in vitro assays. Below are detailed methodologies for key experiments.

PARP Activity Assay (Chemiluminescent)

This assay measures the enzymatic activity of PARP1 and its inhibition by a test compound.

  • Principle: This assay quantifies the incorporation of biotinylated NAD+ into histone proteins, which are coated on a 96-well plate. The amount of incorporated biotinylated ADP-ribose is detected using streptavidin-HRP and a chemiluminescent substrate.[9][10][11]

  • Materials:

    • Purified recombinant PARP1 enzyme

    • Histone-coated 96-well plates

    • Biotinylated NAD+

    • Activated DNA

    • Assay buffer

    • Streptavidin-HRP

    • Chemiluminescent substrate

    • Test compound (Niraparib R-enantiomer)

  • Procedure:

    • Prepare serial dilutions of the Niraparib R-enantiomer.

    • In the histone-coated plate, add the assay buffer, activated DNA, PARP1 enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding the biotinylated NAD+ and incubate at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate.

    • Wash the plate again.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (PARylation Assay)

This cell-based assay determines the ability of a compound to inhibit PARP activity within intact cells.

  • Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity, followed by treatment with the test compound. The level of poly(ADP-ribosyl)ation (PAR) is then measured, typically by western blot or ELISA.[2]

  • Materials:

    • Cancer cell line (e.g., HeLa)

    • Cell culture medium and reagents

    • Hydrogen peroxide (H₂O₂)

    • Test compound (Niraparib R-enantiomer)

    • Lysis buffer

    • Antibodies: anti-PAR and a loading control (e.g., anti-actin)

    • Western blot or ELISA reagents

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the Niraparib R-enantiomer for a specified time.

    • Induce DNA damage by adding H₂O₂ for a short period.

    • Lyse the cells and collect the protein lysates.

    • Quantify PAR levels using western blotting with an anti-PAR antibody or a specific ELISA kit.

  • Data Analysis: Quantify the band intensity (western blot) or absorbance/luminescence (ELISA) for PAR. Normalize to the loading control. Calculate the percent inhibition of PARylation at each compound concentration and determine the EC₅₀ value.

Cell Viability Assay

This assay measures the cytotoxic effect of the compound on cancer cells, particularly those with DNA repair deficiencies.

  • Principle: Cells are treated with the test compound for an extended period, and cell viability is assessed using a colorimetric or fluorometric method (e.g., MTT, resazurin, or CellTiter-Glo).

  • Materials:

    • BRCA1-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control cell line.

    • Cell culture medium and reagents

    • Test compound (Niraparib R-enantiomer)

    • Viability assay reagent (e.g., MTT)

  • Procedure:

    • Seed cells in a 96-well plate.

    • The following day, treat the cells with a range of concentrations of the Niraparib R-enantiomer.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72-120 hours).

    • Add the viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the CC₅₀ value by plotting cell viability against the log of the compound concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for validating a PARP inhibitor.

Experimental_Workflow start Start: Compound Synthesis (Niraparib R-enantiomer) biochemical_assay Biochemical Assay (PARP Activity Assay) start->biochemical_assay cell_based_assay Cell-Based Assays start->cell_based_assay data_analysis Data Analysis (IC50, EC50, CC50) biochemical_assay->data_analysis parp_inhibition Cellular PARP Inhibition (PARylation Assay) cell_based_assay->parp_inhibition cell_viability Cell Viability Assay (BRCA-mutant vs. WT) cell_based_assay->cell_viability parp_inhibition->data_analysis cell_viability->data_analysis conclusion Conclusion: Assess Potency and Selectivity data_analysis->conclusion

Caption: General experimental workflow for PARP inhibitor validation.

Conclusion

The available data strongly suggests that while the Niraparib R-enantiomer does possess PARP inhibitory activity, it is significantly less potent than the S-enantiomer (Niraparib) in cellular assays. For researchers investigating the effects of PARP inhibition, Niraparib (S-enantiomer) remains the more potent and clinically relevant tool. The R-enantiomer may serve as a useful negative control or a tool for structure-activity relationship (SAR) studies, but its use as a primary PARP inhibitor in functional cellular studies should be carefully considered in light of its lower potency. The experimental protocols provided in this guide offer a framework for the independent validation and comparison of these and other PARP inhibitors.

References

A Comparative Analysis of Niraparib's R-enantiomer and Olaparib for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Niraparib's R-enantiomer and Olaparib, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparative analysis of two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib and the R-enantiomer of Niraparib (B1663559). Both compounds are critical tools in cancer research, particularly for tumors with deficiencies in DNA damage repair pathways. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions in their drug development and research endeavors.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Both Olaparib and Niraparib function as inhibitors of PARP enzymes, primarily PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, these molecules lead to an accumulation of unrepaired SSBs. In cells with competent homologous recombination (HR) repair pathways, these breaks can be effectively repaired. However, in cancer cells with mutations in HR genes such as BRCA1 or BRCA2, the accumulation of SSBs during DNA replication leads to the formation of double-strand breaks (DSBs). The deficient HR pathway in these cancer cells cannot repair these DSBs, resulting in genomic instability and subsequent cell death. This principle is known as synthetic lethality.

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can be more potent than the inhibition of PARP's enzymatic activity alone.

Quantitative Data Presentation

The following tables summarize the key quantitative data comparing the activity of Niraparib's enantiomers and Olaparib. It is important to note that Niraparib is the S-enantiomer. While direct comparative data for the R-enantiomer against Olaparib is limited, the available data for the R-enantiomer and the more extensive data for Niraparib (S-enantiomer) provide valuable insights.

CompoundTargetIC50 (nM)Reference
Niraparib (R-enantiomer) PARP12.4[1]
Olaparib PARP11-19[2]

Table 1: Comparative PARP1 Inhibition

CompoundCell LineParameterValue (nM)Reference
Niraparib (R-enantiomer) HeLaPARylation EC5030
Niraparib (S-enantiomer) HeLaPARylation EC504.0
Niraparib (R-enantiomer) BRCA1-deficient HeLaCC50470
Niraparib (S-enantiomer) BRCA1-deficient HeLaCC5034

Table 2: Cellular Potency of Niraparib Enantiomers

CompoundCell Line (BRCA status)IC50 (µM)Reference
Niraparib MIA PaCa-2 (proficient)26[1]
Olaparib MIA PaCa-2 (proficient)200[1]
Niraparib PANC-1 (proficient)50[1]
Olaparib PANC-1 (proficient)200[1]
Niraparib Capan-1 (deficient)15[1]
Olaparib Capan-1 (deficient)>200[1]
Niraparib OVCAR8 (proficient)20[1]
Olaparib OVCAR8 (proficient)~200[1]
Niraparib PEO1 (deficient)28[1]
Olaparib PEO1 (deficient)~200[1]

Table 3: Comparative Cytotoxicity in Cancer Cell Lines

Studies have shown that Niraparib is a more potent PARP trapping agent compared to Olaparib.[3][4] This enhanced trapping efficiency may contribute to its greater potency in certain cellular contexts.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

PARP Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

  • Reagent Preparation : Prepare a working solution of recombinant PARP1 enzyme in assay buffer. Prepare serial dilutions of the test compounds (Niraparib R-enantiomer, Olaparib) and a known inhibitor as a positive control. Prepare a solution of activated DNA and β-NAD+.

  • Assay Procedure : In a 96-well plate, add the PARP assay buffer, followed by the test compounds or vehicle control. Add the PARP1 enzyme to all wells except the negative control. Initiate the reaction by adding the activated DNA and β-NAD+ mixture.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection : Add the developer reagent, which measures the amount of nicotinamide (B372718) generated from the cleavage of NAD+.

  • Data Analysis : Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARylation Assay (ELISA-based)

This assay quantifies the level of poly(ADP-ribose) (PAR) in cells, reflecting PARP activity.

  • Cell Culture and Treatment : Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the test compounds for a specified duration. To induce PARP activity, treat the cells with a DNA damaging agent (e.g., hydrogen peroxide) for a short period before lysis.

  • Cell Lysis : Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

  • ELISA Procedure :

    • Coat a 96-well ELISA plate with an anti-PAR antibody.

    • Add the cell lysates to the wells and incubate to allow the capture of PARylated proteins.

    • Wash the wells and add a detection antibody that also binds to PAR.

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • Data Analysis : Normalize the signal to the total protein concentration in each lysate. Calculate the percent inhibition of PARylation for each compound concentration and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

  • Compound Treatment : Treat the cells with a range of concentrations of the test compounds for a desired period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (or IC50) value.

Mandatory Visualization

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition cluster_Consequence Consequence in HR-deficient Cells Single-Strand Break (SSB) Single-Strand Break (SSB) PARP1 PARP1 Single-Strand Break (SSB)->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes Double-Strand Break (DSB) Double-Strand Break (DSB) PARP1->Double-Strand Break (DSB) PARP Trapping (unrepaired SSB) BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits SSB_Repair SSB Repaired BER_Complex->SSB_Repair leads to Niraparib R-enantiomer Niraparib R-enantiomer Niraparib R-enantiomer->PARP1 Olaparib Olaparib Olaparib->PARP1 Apoptosis Cell Death Double-Strand Break (DSB)->Apoptosis leads to

Caption: PARP Inhibition Signaling Pathway.

Cytotoxicity_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compound Add Test Compound (Niraparib R-enantiomer / Olaparib) Incubation_24h->Add_Compound Incubation_72h Incubate for 72h Add_Compound->Incubation_72h Add_MTT Add MTT Reagent Incubation_72h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Add_Solubilizer Add Solubilizing Agent Incubation_4h->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Viability and Determine CC50 Read_Absorbance->Calculate_Viability

Caption: Cytotoxicity Assay Workflow.

References

Unraveling the Stereochemistry of PARP Inhibition: A Comparative Analysis of Niraparib's R- and S-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Presents a comparative guide for researchers, scientists, and drug development professionals, cross-validating experimental findings of the R- and S-enantiomers of the PARP inhibitor, Niraparib. This guide provides a comprehensive overview of their differential biological activities, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.

Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, is a clinically approved therapeutic for certain types of cancer. As the S-enantiomer, its mechanism of action and clinical efficacy are well-documented. However, the biological activity of its stereoisomer, the R-enantiomer, has been less explored. This guide delves into the available experimental data to provide a clear comparison between the two enantiomers, offering valuable insights into the stereochemical requirements for effective PARP inhibition.

Quantitative Comparison of Niraparib Enantiomers

Experimental data reveals a significant difference in the biological activity between the R- and S-enantiomers of Niraparib. The S-enantiomer (Niraparib) is markedly more potent in both inhibiting PARP activity and inducing cytotoxicity in cancer cells with BRCA1 deficiencies.

CompoundEnantiomerPARylation EC50 (nM)BRCA1-deficient HeLa CC50 (nM)
8 S-enantiomer (Niraparib)4.034
22 R-enantiomer30470

Table 1: Comparison of in vitro activity of Niraparib enantiomers. Data sourced from the Journal of Medicinal Chemistry[1].

The data clearly indicates that the S-configuration is crucial for the high-potency inhibition of PARP and the selective cytotoxicity against BRCA1-deficient cells, a hallmark of synthetic lethality. The R-enantiomer is substantially less active in both assays, highlighting the stereospecificity of the interaction with the PARP enzyme.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Cell-Based PARylation Assay

This assay quantifies the ability of a compound to inhibit the formation of poly(ADP-ribose) (PAR) chains in cells following DNA damage.

  • Cell Culture: HeLa cells are seeded in 96-well plates at a density of 10,000 cells per well and allowed to adhere.

  • Compound Incubation: Cells are treated with varying concentrations of the test compounds (R- and S-enantiomers of Niraparib) for a predetermined period.

  • Induction of DNA Damage: DNA damage is induced by treating the cells with hydrogen peroxide (H₂O₂). This activates PARP enzymes, leading to the synthesis of PAR chains.

  • Detection of PARylation: The level of intracellular PAR is quantified using an anti-PAR antibody in an ELISA-based format or through immunofluorescence microscopy.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of PARP inhibition against the compound concentration.

Cytotoxicity Assay in BRCA1-deficient HeLa Cells

This assay determines the cytotoxic effect of the compounds on cancer cells with a specific DNA repair deficiency.

  • Cell Culture: BRCA1-deficient HeLa cells are seeded in 96-well plates.

  • Compound Treatment: The cells are exposed to a range of concentrations of the Niraparib enantiomers for a period, typically 72 hours.

  • Viability Assessment: Cell viability is measured using a standard method such as the MTS or MTT assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration.

Visualizing the Molecular Landscape

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and experimental workflows.

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Repair Base Excision Repair (BER) cluster_Replication DNA Replication cluster_HR_Repair Homologous Recombination (HR) Repair cluster_Cell_Fate Cell Fate DNA_Single_Strand_Break Single-Strand Break (SSB) PARP PARP Enzyme DNA_Single_Strand_Break->PARP activates PARylation PARylation PARP->PARylation Inhibition Inhibition Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair SSB_Repair->DNA_Single_Strand_Break repairs Replication_Fork Replication Fork DSB_Formation Double-Strand Break (DSB) Replication_Fork->DSB_Formation BRCA1_2 BRCA1/2 DSB_Formation->BRCA1_2 requires Genomic_Instability Genomic Instability DSB_Formation->Genomic_Instability in BRCA-deficient cells HR_Repair HR Repair BRCA1_2->HR_Repair HR_Repair->DSB_Formation repairs Apoptosis Apoptosis (Cell Death) Genomic_Instability->Apoptosis Niraparib Niraparib (S-enantiomer) Niraparib->PARP Potent Inhibition R_enantiomer R-enantiomer R_enantiomer->PARP Weak Inhibition Inhibition->Replication_Fork leads to unrepaired SSBs

Caption: PARP Inhibition Pathway in the Context of Synthetic Lethality.

Experimental_Workflows Experimental Workflows for Enantiomer Comparison cluster_PARylation PARylation Assay Workflow cluster_Cytotoxicity Cytotoxicity Assay Workflow P1 Seed HeLa cells P2 Treat with Niraparib (R- or S-enantiomer) P1->P2 P3 Induce DNA damage (H2O2) P2->P3 P4 Quantify PAR levels (ELISA/Immunofluorescence) P3->P4 P5 Calculate EC50 P4->P5 C1 Seed BRCA1-deficient HeLa cells C2 Treat with Niraparib (R- or S-enantiomer) C1->C2 C3 Incubate for 72 hours C2->C3 C4 Measure cell viability (MTS/MTT assay) C3->C4 C5 Calculate CC50 C4->C5

Caption: Workflows for PARylation and Cytotoxicity Assays.

Conclusion

References

A Comparative Guide to the Stereoisomers of Niraparib: R-Enantiomer vs. S-Enantiomer (Niraparib)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental data available for the R- and S-enantiomers of Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). This document summarizes the key findings on their biochemical and cellular activities and provides detailed experimental protocols to support the reproducibility of these findings.

Introduction

Niraparib, the clinically approved PARP inhibitor, is the S-enantiomer of the chiral molecule 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide. While the S-enantiomer has been extensively studied and validated, understanding the biological profile of its counterpart, the R-enantiomer, is crucial for a comprehensive understanding of the drug's stereospecific activity. This guide presents a side-by-side comparison of the available preclinical data for both enantiomers.

Data Presentation: Quantitative Comparison of Niraparib Enantiomers

The following tables summarize the key quantitative data from in vitro experiments comparing the biological activity of the R- and S-enantiomers of Niraparib. The data is primarily sourced from the foundational discovery paper by Jones et al. (2009).

ParameterR-EnantiomerS-Enantiomer (Niraparib)Reference
PARP-1 Inhibition (IC50) 2.4 nM3.8 nM[1]
Cellular PARylation (EC50) 30 nM4.0 nM[1][2]
BRCA1-deficient HeLa Cell Cytotoxicity (CC50) 470 nM34 nM[1][2]

Table 1: Comparison of In Vitro Potency

ParameterR-EnantiomerS-Enantiomer (Niraparib)Reference
Rat Liver Microsomes (Clint) Lower than S-enantiomerHigher than R-enantiomer[2]
Human Liver Microsomes (HLM Clint) 4 µL/min/mgP3 µL/min/mgP[1][2]

Table 2: Comparison of In Vitro Metabolic Clearance

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below, based on the information available in the referenced literature.

PARP-1 Inhibition Assay

This assay determines the concentration of the inhibitor required to block 50% of the PARP-1 enzymatic activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated calf thymus DNA

  • [³H]NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Biotinylated NAD+

  • Assay Buffer: 25 mM Tris (pH 8.0), 1 mM DTT, 1 mM spermine, 50 mM KCl, 0.01% Nonidet P-40, and 1 mM MgCl₂[3]

  • Test compounds (R- and S-enantiomers of Niraparib) dissolved in 5% DMSO/Water

  • Streptavidin-SPA beads

  • 96-well plates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add PARP-1 enzyme to the wells and incubate for 5 minutes at room temperature.[3]

  • Initiate the reaction by adding a mixture of [³H]NAD+, biotinylated NAD+, and activated calf thymus DNA.[3]

  • Incubate the reaction for 3 hours at room temperature.[3]

  • Terminate the reaction by adding streptavidin-SPA beads in 200 mM EDTA.[3]

  • After 5 minutes, measure the radioactivity using a microplate scintillation counter to determine the extent of PARP-1 inhibition.[3]

  • Calculate the IC50 values from the resulting inhibition curves.

Cellular PARylation Assay

This whole-cell assay measures the ability of an inhibitor to block the formation of poly(ADP-ribose) (PAR) chains in cells after DNA damage.

Materials:

  • HeLa cells (or other suitable cell line)

  • Hydrogen peroxide (H₂O₂) to induce DNA damage

  • Test compounds (R- and S-enantiomers of Niraparib)

  • Antibodies specific for PAR

  • Secondary antibodies for detection (e.g., ELISA or Western blot)

  • Cell lysis buffer

  • 96-well plates

  • Plate reader or Western blot imaging system

Procedure:

  • Seed HeLa cells in 96-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds.

  • Induce DNA damage by exposing the cells to hydrogen peroxide (H₂O₂).[2]

  • Lyse the cells to release cellular proteins.

  • Detect the amount of PAR chains formed using an ELISA-based method or Western blotting with an anti-PAR antibody.

  • Quantify the signal and calculate the EC50 values, representing the concentration of the compound that inhibits PAR formation by 50%.

BRCA1-deficient HeLa Cell Cytotoxicity Assay

This assay determines the cytotoxic effect of the compounds on cancer cells with a specific DNA repair deficiency (BRCA1 mutation).

Materials:

  • BRCA1-deficient HeLa cells

  • Complete cell culture medium

  • Test compounds (R- and S-enantiomers of Niraparib)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Luminometer

Procedure:

  • Seed BRCA1-deficient HeLa cells in 96-well plates.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate the cells for a defined period (e.g., 72 hours).

  • Assess cell viability using a luminescent cell viability assay according to the manufacturer's protocol.[4]

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the CC50 values, the concentration of the compound that reduces cell viability by 50%.

In Vitro Metabolic Clearance Assay

This assay assesses the rate at which the compounds are metabolized by liver enzymes.

Materials:

  • Rat or human liver microsomes

  • NADPH regenerating system

  • Test compounds (R- and S-enantiomers of Niraparib)

  • Incubation buffer

  • Acetonitrile (or other quenching solvent)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate liver microsomes with the test compounds in the incubation buffer.

  • Initiate the metabolic reaction by adding an NADPH regenerating system.

  • At various time points, take aliquots of the reaction mixture and quench the reaction with a solvent like acetonitrile.

  • Analyze the remaining concentration of the parent compound in each aliquot using LC-MS/MS.

  • Determine the rate of disappearance of the parent compound to calculate the intrinsic clearance (Clint).

Mandatory Visualizations

PARP Inhibition and Synthetic Lethality Pathway

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cells cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Deficient Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal leads to DNA_SSB_Inhibited DNA Single-Strand Break PARP_Blocked PARP Trapping/ Inhibition DNA_SSB_Inhibited->PARP_Blocked PARP_Inhibitor Niraparib (S- or R-enantiomer) PARP_Inhibitor->PARP_Blocked causes Replication_Fork Replication Fork Collapse PARP_Blocked->Replication_Fork leads to DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB results in HR_Deficiency Homologous Recombination Deficiency (BRCA-) DNA_DSB->HR_Deficiency cannot be repaired by Cell_Death Synthetic Lethality (Cell Death) HR_Deficiency->Cell_Death leads to

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-deficient cells.

Experimental Workflow for In Vitro Assays

Experimental_Workflow General Workflow for In Vitro Comparison of Niraparib Enantiomers cluster_assays In Vitro Assays start Start compound_prep Prepare Serial Dilutions of R- and S-enantiomers start->compound_prep parp_assay PARP-1 Inhibition Assay compound_prep->parp_assay cell_parp_assay Cellular PARylation Assay compound_prep->cell_parp_assay cyto_assay Cytotoxicity Assay (BRCA1-deficient HeLa) compound_prep->cyto_assay data_acq Data Acquisition parp_assay->data_acq cell_parp_assay->data_acq cyto_assay->data_acq analysis Calculate IC50, EC50, CC50 data_acq->analysis comparison Comparative Analysis of Enantiomer Activity analysis->comparison end End comparison->end

Caption: A generalized workflow for the in vitro comparison of Niraparib enantiomers.

References

Validating the Specificity of Niraparib's R-enantiomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the R-enantiomer of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, with its biologically active S-enantiomer and the racemic mixture. The focus of this document is to validate the specificity of the R-enantiomer through the presentation of supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

On-Target and Off-Target Profile

Niraparib, in its S-enantiomeric form, is an FDA-approved inhibitor of PARP-1 and PARP-2, enzymes crucial for DNA repair. The R-enantiomer also exhibits inhibitory activity against PARP-1. While both enantiomers show high affinity for their primary target, the S-enantiomer is demonstrably more potent in cellular environments.

A critical aspect of drug development is understanding a compound's off-target effects. Studies on the racemic mixture of Niraparib have revealed interactions with several protein kinases, indicating a potential for a broader pharmacological profile. While specific kinome-wide screening data for the R-enantiomer is not publicly available, the data from the racemic mixture provides valuable insights into potential off-target interactions that may be shared by both enantiomers. It is important to note that without direct comparative studies, the off-target profile of the R-enantiomer remains to be fully elucidated.

Data Presentation

The following tables summarize the available quantitative data comparing the R- and S-enantiomers of Niraparib.

Table 1: In Vitro Potency and Cellular Activity of Niraparib Enantiomers

CompoundPARP-1 IC50 (nM)Cellular PARylation EC50 (nM)BRCA1-deficient HeLa Cell Viability CC50 (nM)
R-enantiomer 2.430470
S-enantiomer Not Reported4.034

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: Potential Off-Target Kinase Interactions of Racemic Niraparib

KinaseIC50 (nM)
DYRK1B254
DYRK1ASub-micromolar
CDK16Sub-micromolar
PIM3Sub-micromolar

Data represents the inhibitory activity of the racemic mixture of Niraparib. The specific contribution of each enantiomer to these off-target effects has not been determined.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are adapted for the specific purpose of comparing the enantiomers of Niraparib.

PARP1 Enzymatic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the Niraparib R-enantiomer against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • NAD+ and Biotinylated NAD+

  • Activated DNA

  • Niraparib R-enantiomer and S-enantiomer stock solutions (in DMSO)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the Niraparib R-enantiomer and S-enantiomer in assay buffer.

  • Add the diluted compounds to the histone-coated wells.

  • Initiate the reaction by adding a mixture of PARP-1 enzyme, activated DNA, NAD+, and biotinylated NAD+.

  • Incubate the plate at room temperature to allow for PARP-1 activity.

  • Stop the reaction and wash the wells.

  • Add Streptavidin-HRP to each well and incubate.

  • Wash the wells to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular PARylation Assay

Objective: To assess the ability of the Niraparib R-enantiomer to inhibit PARP activity within a cellular context.

Materials:

  • HeLa cells

  • 96-well cell culture plates

  • Niraparib R-enantiomer and S-enantiomer stock solutions (in DMSO)

  • DNA damaging agent (e.g., H2O2)

  • Cell lysis buffer

  • Anti-PAR antibody-coated plates

  • Detection antibody and secondary HRP-conjugated antibody

  • Chemiluminescent substrate

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the Niraparib R-enantiomer and S-enantiomer for a specified period.

  • Induce DNA damage by adding a DNA damaging agent.

  • Lyse the cells to release intracellular proteins.

  • Transfer the cell lysates to the anti-PAR antibody-coated plates and incubate.

  • Wash the wells and add the detection antibody, followed by the secondary HRP-conjugated antibody.

  • Wash the wells and add the chemiluminescent substrate.

  • Measure the luminescence and determine the EC50 value for each enantiomer.

BRCA1-deficient HeLa Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the Niraparib R-enantiomer on cancer cells with a specific DNA repair deficiency.

Materials:

  • BRCA1-deficient HeLa cells

  • 96-well cell culture plates

  • Niraparib R-enantiomer and S-enantiomer stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed BRCA1-deficient HeLa cells in a 96-well plate.

  • Treat the cells with various concentrations of the Niraparib R-enantiomer and S-enantiomer.

  • Incubate the cells for a period sufficient to allow for cytotoxic effects (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value for each enantiomer.

Mandatory Visualization

PARP Signaling Pathway in DNA Repair

PARP_Signaling DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PAR XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 scaffolds POLB DNA Polymerase β XRCC1->POLB scaffolds BER Base Excision Repair LIG3->BER POLB->BER Niraparib Niraparib R-enantiomer Niraparib->PARP1 inhibits

Caption: PARP-1 signaling pathway in response to DNA single-strand breaks and its inhibition by Niraparib.

Experimental Workflow for PARP1 IC50 Determination

PARP1_IC50_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Niraparib Enantiomers Add_Reagents Add PARP-1, DNA, NAD+, Biotin-NAD+ Compound_Dilution->Add_Reagents Plate_Coating Coat 96-well Plate with Histone Plate_Coating->Add_Reagents Incubation Incubate at RT Add_Reagents->Incubation Add_Strep_HRP Add Streptavidin-HRP Incubation->Add_Strep_HRP Add_Substrate Add Chemiluminescent Substrate Add_Strep_HRP->Add_Substrate Read_Plate Measure Luminescence Add_Substrate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the PARP-1 IC50 of Niraparib enantiomers.

Experimental Workflow for Cellular PARylation Assay

Cellular_PARylation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_capture Lysis & Capture cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed HeLa Cells Treat_Cells Treat with Niraparib Enantiomers Seed_Cells->Treat_Cells Induce_Damage Induce DNA Damage (e.g., H2O2) Treat_Cells->Induce_Damage Lyse_Cells Lyse Cells Induce_Damage->Lyse_Cells Transfer_Lysate Transfer to Anti-PAR Coated Plate Lyse_Cells->Transfer_Lysate Add_Antibodies Add Detection & Secondary HRP-conjugated Antibodies Transfer_Lysate->Add_Antibodies Add_Substrate Add Chemiluminescent Substrate Add_Antibodies->Add_Substrate Read_Plate Measure Luminescence Add_Substrate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50

Caption: Workflow for the cellular PARylation assay to assess Niraparib enantiomer activity.

Experimental Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_formazan_formation Formazan Formation cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed BRCA1-deficient HeLa Cells Treat_Cells Treat with Niraparib Enantiomers Seed_Cells->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 Calculate_Viability->Determine_CC50

Caption: Workflow for the MTT cell viability assay to determine the CC50 of Niraparib enantiomers.

Comparative study of Niraparib R-enantiomer in different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data available for the R-enantiomer of Niraparib, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP). While clinical development has largely focused on the racemic mixture of Niraparib, understanding the distinct properties of its enantiomers is crucial for advancing targeted cancer therapies. This document summarizes the enzymatic and cell-based activity of the R-enantiomer, presents detailed experimental methodologies for its evaluation, and visualizes its mechanism of action within the broader context of PARP inhibition.

Data Summary: R-enantiomer vs. S-enantiomer

The preclinical data reveals a nuanced difference in the activity of Niraparib's enantiomers. While the R-enantiomer is a highly potent inhibitor of the PARP1 enzyme in biochemical assays, the S-enantiomer demonstrates greater potency in cell-based functional assays. This suggests that cellular uptake, efflux, or other factors may influence the overall anti-cancer activity of the individual enantiomers.

ParameterNiraparib R-enantiomerNiraparib S-enantiomerReference
PARP1 Enzymatic Inhibition (IC50) 2.4 nMNot explicitly stated, but both show "excellent inhibition"[1][2]
Cell-based PARylation (EC50) 30 nM4.0 nM[1][2]
Cytotoxicity in BRCA1-deficient HeLa cells (CC50) 470 nM34 nM[1][2]
In vitro Metabolic Clearance (Rat Liver Microsomes) Somewhat lowerHigher[1][2]

Comparative Efficacy in Different Cancer Types (Racemic Niraparib)

Cancer TypeCell LineBRCA StatusNiraparib (Racemate) IC50 (µM)Reference
Pancreatic Cancer MIA PaCa-2Proficient26[3]
PANC-1Proficient50[3]
Capan-1BRCA2-deficient15[3]
Ovarian Cancer OVCAR8Proficient (BRCA1 promoter methylation)20[3]
PEO1BRCA2-mutant7.487[4][5]
UWB1.289BRCA1-mutant21.34[4][5]
UWB1.289+BRCA1Wild-type58.98[4][5]

Niraparib has also demonstrated radiosensitizing effects in non-small cell lung cancer, breast cancer, and prostate cancer cell lines. Furthermore, it has shown antitumor activity in xenograft models of BRCA-deficient breast cancer and prostate cancer.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches and the biological context of Niraparib's action, the following diagrams illustrate key signaling pathways and experimental workflows.

PARP_Inhibition_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 PARylation and DNA Repair cluster_2 Action of Niraparib R-enantiomer cluster_3 Cellular Consequences in BRCA-deficient Cells DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits NAD NAD+ PAR Poly(ADP-ribose) (PAR) NAD->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair Base Excision Repair Repair_Proteins->Repair DSB Double-Strand Breaks (at replication fork) Repair->DSB leads to Niraparib Niraparib R-enantiomer Niraparib->PARP1 inhibits HR_deficient Defective Homologous Recombination Repair (BRCA1/2 mutation) DSB->HR_deficient requires Apoptosis Apoptosis HR_deficient->Apoptosis results in

Caption: PARP1 signaling in DNA repair and the mechanism of action of Niraparib.

Experimental_Workflow_Cytotoxicity_Assay start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_adhesion Incubate Overnight (for cell adhesion) seed_cells->incubate_adhesion prepare_drug Prepare Serial Dilutions of Niraparib R-enantiomer incubate_adhesion->prepare_drug treat_cells Treat Cells with Niraparib R-enantiomer prepare_drug->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_reagent Add Cytotoxicity Reagent (e.g., MTT, SRB, or CellTiter-Glo) incubate_treatment->add_reagent measure_signal Measure Absorbance or Luminescence add_reagent->measure_signal analyze_data Analyze Data and Calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for a cell-based cytotoxicity assay.

Experimental Protocols

PARP1 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Niraparib R-enantiomer on the PARP1 enzyme.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, a histone-coated plate (as a substrate for PARP1), and varying concentrations of Niraparib R-enantiomer in an assay buffer.

  • Initiation: Start the enzymatic reaction by adding a mixture of biotinylated NAD+ and nicked DNA (to activate PARP1).

  • Incubation: Incubate the plate at room temperature to allow for the PARylation of histones.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader. The signal intensity is proportional to PARP1 activity.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of Niraparib R-enantiomer on different cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Niraparib R-enantiomer and incubate for 48 to 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the drug concentration to determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Niraparib R-enantiomer in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer Niraparib R-enantiomer (e.g., by oral gavage) or a vehicle control daily for a specified period.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy.

Conclusion

The R-enantiomer of Niraparib is a potent inhibitor of the PARP1 enzyme. However, in cellular contexts, the S-enantiomer appears to be more active, highlighting the importance of cell-based assays in drug development. While comprehensive comparative data for the R-enantiomer across a wide range of cancer types is limited, the extensive research on racemic Niraparib suggests broad potential for PARP inhibitors in oncology, particularly in tumors with deficiencies in DNA damage repair pathways. The provided experimental protocols serve as a foundation for further investigation into the specific activities and therapeutic potential of Niraparib's R-enantiomer.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Niraparib (R-enantiomer)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, and its enantiomers are classified as hazardous cytotoxic compounds.[1] Proper management and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of the R-enantiomer of Niraparib, adhering to stringent safety and regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any procedure involving Niraparib (R-enantiomer), it is imperative to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood or a Class II biological safety cabinet, to avoid the formation and inhalation of dust and aerosols.[2][3] Appropriate personal protective equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) and Handling Guidelines

Protective GearSpecificationsHandling Procedures
Gloves Double gloving with nitrile or other impervious gloves is recommended.Change gloves immediately if contaminated. Dispose of used gloves as hazardous waste.
Lab Coat Wear a dedicated lab coat or protective overgarment.Do not wear outside the designated work area.
Eye Protection Use safety goggles with side shields.In case of eye contact, rinse cautiously with water for several minutes.[4]
Respiratory Protection An appropriate respirator should be used if there is a risk of inhalation.
General Hygiene Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4]

II. Step-by-Step Disposal Protocol for Niraparib (R-enantiomer)

The disposal of Niraparib (R-enantiomer) and any contaminated materials must comply with all applicable federal, state, and local regulations for hazardous waste.[1][5] Discharge into sewer systems or drains is strictly prohibited.[2][3]

1. Waste Segregation and Collection:

  • Bulk Quantities: Unused or expired Niraparib (R-enantiomer) is considered "bulk" chemotherapy waste.[6] It must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Trace Contaminated Materials: All items that have come into contact with the compound, including vials, syringes, pipette tips, gloves, gowns, and cleaning materials, are considered "trace" chemotherapy waste.[5][6] These items must be segregated into a designated hazardous waste container.

  • Sharps: Contaminated sharps such as needles and syringes must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.[6]

2. Container Management:

  • All waste containers must be leak-proof, have a secure lid, and be compatible with the waste they contain.

  • Containers should be clearly labeled with "Hazardous Waste," "Cytotoxic," and the name of the chemical (Niraparib, R-enantiomer).

  • Do not overfill containers; they should be sealed when approximately three-quarters full.[7]

3. Spill Management:

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[3]

  • Wear appropriate PPE, including double gloves, a gown, and eye protection.

  • Contain the spill using absorbent pads or other suitable materials.

  • Collect all contaminated materials and place them in a designated hazardous waste container.

  • Clean the spill area with a detergent solution, followed by a rinse with water, and then decontaminate with 70% isopropyl alcohol.[7]

  • Dispose of all cleaning materials as hazardous waste.

4. Final Disposal:

  • The ultimate disposal of Niraparib (R-enantiomer) waste must be conducted by a licensed hazardous material disposal company.[8]

  • The recommended methods of destruction are controlled incineration in a facility equipped with an afterburner and scrubber.[2][8]

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Niraparib (R-enantiomer) and associated materials.

cluster_0 Start: Generation of Niraparib (R-enantiomer) Waste cluster_1 Waste Characterization cluster_2 Segregation and Containment cluster_3 Final Disposition start Identify Waste Type bulk Bulk Niraparib (Unused/Expired) start->bulk Is it unused/expired a pure compound? trace Trace Contaminated (Gloves, Vials, etc.) start->trace Is it an item that came into contact with the compound? sharps Contaminated Sharps (Needles, Syringes) start->sharps Is it a contaminated sharp object? bulk_container Seal in Labeled Hazardous Waste Container bulk->bulk_container trace_container Place in Labeled Trace Chemo Waste Container trace->trace_container sharps_container Place in Puncture-Resistant Chemo Sharps Container sharps->sharps_container disposal Arrange Pickup by Licensed Hazardous Waste Vendor bulk_container->disposal trace_container->disposal sharps_container->disposal incineration Controlled Incineration disposal->incineration

Caption: Disposal workflow for Niraparib (R-enantiomer).

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Niraparib (R-enantiomer), minimizing risks to themselves and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the material's Safety Data Sheet (SDS) for the most current and detailed guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Niraparib (R-enantiomer)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Niraparib. As a cytotoxic drug, Niraparib and its enantiomers require stringent safety protocols to minimize exposure and ensure proper disposal.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Niraparib is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, comprehensive personal protective equipment is the first line of defense to prevent occupational exposure through skin contact, inhalation, or accidental ingestion.[1][4]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Chemotherapy-tested glovesNitrile gloves are recommended. Double gloving is best practice, with one pair under the gown cuff and the other over.[5] Change gloves immediately if contaminated or damaged.[5]
Body Protection Disposable, long-sleeved, impervious gownsGowns should be made of a material like polyethylene-coated polypropylene.[5]
Respiratory Protection NIOSH-approved respirator or surgical maskA surgical mask should be worn when handling tablets.[1] For activities with a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is required.[4][5]
Eye Protection Safety goggles or face shieldShould be worn whenever there is a possibility of splashing or uncontrolled aerosolization.[5][6]

Operational Plan for Safe Handling

A systematic approach to handling Niraparib, from receipt to disposal, is critical to maintaining a safe laboratory environment. The following step-by-step guidance outlines the key procedural considerations.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store Niraparib at room temperature (20°C to 25°C or 68°F to 77°F) in a dry, well-ventilated area away from light.[7]

  • Clearly label the storage area with appropriate hazard warnings.

  • Keep Niraparib and all related materials out of the reach of unauthorized personnel.[7]

2. Preparation and Handling:

  • All handling of Niraparib powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to avoid dust and aerosol formation.[3][8]

  • Wear all required PPE as specified in the table above.

  • Do not eat, drink, or smoke in areas where Niraparib is handled.[3]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

  • Niraparib tablets should be swallowed whole and not crushed, split, or chewed.[7][9]

3. Spill Management:

  • In the event of a spill, immediately secure the area to prevent further contamination.[4]

  • Personnel involved in the cleanup must wear appropriate PPE, including a respirator.[4]

  • Use a spill kit with absorbent materials to contain and clean up the spill.[4]

  • Decontaminate the area with an appropriate cleaning agent.

  • All materials used for cleanup must be disposed of as cytotoxic waste.[4]

4. Disposal Plan:

  • Dispose of all unused Niraparib, contaminated materials (e.g., gloves, gowns, labware), and cleaning materials as cytotoxic waste.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Use clearly labeled, sealed containers for cytotoxic waste.

Experimental Workflow for Handling Niraparib

To visualize the procedural flow of safely handling Niraparib in a laboratory setting, the following diagram outlines the critical steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area weigh_dissolve Weighing and Dissolving prep_area->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Cytotoxic Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end_node End remove_ppe->end_node start Start start->prep_ppe

Caption: Workflow for Safe Handling of Niraparib.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.